methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate
Description
Properties
IUPAC Name |
methyl 3-(1-ethylindol-3-yl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-3-15-9-11(13(16)8-14(17)18-2)10-6-4-5-7-12(10)15/h4-7,9H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPJEJOJQXATFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301200397 | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306738-64-6 | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-3-propanoic acid, 1-ethyl-β-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301200397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate chemical properties
An In-Depth Technical Guide to Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of this compound, a derivative of the well-known indole-3-propanoic acid scaffold. While direct literature on this specific N-ethylated compound is sparse, this document synthesizes information from closely related analogues to present a predictive yet scientifically grounded resource for researchers, chemists, and professionals in drug development. The insights herein are based on established chemical principles and data from analogous indole derivatives.
Introduction and Significance
Indole-3-propionic acid and its derivatives are a class of compounds that have garnered significant interest in the scientific community due to their diverse biological activities. These activities include potential antibacterial, anticancer, and neuroprotective properties.[1][2][3] The core indole structure is a key pharmacophore in many natural products and synthetic drugs. The modification of the indole nitrogen, in this case with an ethyl group, can significantly impact the molecule's lipophilicity, metabolic stability, and receptor-binding affinity, making this compound a compound of interest for further investigation.
Predicted Physicochemical Properties
Based on the known properties of similar indole derivatives, such as methyl 3-(1H-indol-3-yl)-2-oxopropanoate and ethyl (1-methyl-1H-indol-3-yl)(oxo)acetate, we can predict the general physicochemical properties of this compound.[4][5]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₄H₁₅NO₃ | Based on chemical structure |
| Molecular Weight | 245.27 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to yellow solid | Typical for indole derivatives of this class |
| Melting Point | 90 - 110 °C | Extrapolated from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | General solubility of indole derivatives |
| logP | ~2.5 - 3.5 | Increased lipophilicity due to the N-ethyl group compared to the N-H analogue |
Proposed Synthesis
A plausible and efficient synthesis of this compound can be envisioned through a two-step process starting from commercially available 1-ethyl-1H-indole. This proposed pathway is based on well-established indole chemistry.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of this compound
-
Preparation: To a solution of 1-ethyl-1H-indole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst like aluminum chloride (AlCl₃) (1.1 eq) portion-wise at 0 °C.
-
Acylation: To this stirred suspension, add a solution of methyl malonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized this compound would rely on standard spectroscopic techniques. The expected data are as follows:
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ 8.3-8.4 ppm (d, 1H): H at position 4 of the indole ring.
-
δ 7.8-7.9 ppm (s, 1H): H at position 2 of the indole ring.
-
δ 7.2-7.4 ppm (m, 3H): Aromatic protons of the indole ring.
-
δ 4.2-4.3 ppm (q, 2H): Methylene protons of the N-ethyl group.
-
δ 3.9 ppm (s, 2H): Methylene protons between the carbonyl groups.
-
δ 3.8 ppm (s, 3H): Methyl ester protons.
-
δ 1.4-1.5 ppm (t, 3H): Methyl protons of the N-ethyl group.
-
-
¹³C NMR (in CDCl₃, 101 MHz):
-
δ 188-190 ppm: Ketone carbonyl carbon.
-
δ 168-170 ppm: Ester carbonyl carbon.
-
δ 136-138 ppm: Quaternary carbon of the indole ring.
-
δ 110-130 ppm: Aromatic carbons of the indole ring.
-
δ 52-53 ppm: Methyl ester carbon.
-
δ 48-50 ppm: Methylene carbon between the carbonyls.
-
δ 41-42 ppm: Methylene carbon of the N-ethyl group.
-
δ 15-16 ppm: Methyl carbon of the N-ethyl group.
-
-
FT-IR (KBr, cm⁻¹):
-
~1740 cm⁻¹: C=O stretch (ester).
-
~1660 cm⁻¹: C=O stretch (ketone).
-
~1600, 1470 cm⁻¹: C=C aromatic stretching.
-
~1200-1300 cm⁻¹: C-O stretching.
-
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Calculated for C₁₄H₁₅NO₃ [M+H]⁺: 246.1125
-
Found: Should be within ± 5 ppm of the calculated value.
-
Reactivity and Potential Applications
The chemical reactivity of this compound is expected to be centered around the β-ketoester functionality. This moiety is a versatile synthetic handle for various chemical transformations.
Key Reaction Pathway
Caption: A key reaction pathway involving hydrolysis and decarboxylation.
The β-ketoester can undergo hydrolysis to the corresponding carboxylic acid, which can then be decarboxylated upon heating to yield 1-(1-ethyl-1H-indol-3-yl)ethan-1-one. This serves as a route to other functionalized indole derivatives.
Potential Applications
Given the biological significance of the indole-3-propanoic acid scaffold, this compound and its derivatives could be valuable as:
-
Intermediates in Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential therapeutic applications. The N-ethyl group may enhance potency or improve pharmacokinetic properties.
-
Probes for Biological Systems: The compound could be used to study the structure-activity relationships of indole-based compounds targeting specific enzymes or receptors.
-
Precursors to Bioactive Molecules: Derivatives of 3-indole propionic acid have shown promise as antibacterial and anticancer agents.[1] Further modification of the title compound could lead to novel therapeutic candidates.
Conclusion
This compound represents an interesting yet underexplored member of the indole derivative family. This guide provides a robust, predictive framework for its synthesis, characterization, and potential utility. The proposed methodologies are grounded in well-established chemical principles, offering a solid starting point for researchers and drug development professionals to explore the chemical and biological landscape of this promising compound. Further empirical studies are warranted to validate these predictions and fully elucidate the properties and potential of this molecule.
References
-
Synthesis and in-vitro biological activity some novel 3-indole propionic acid derivatives. Allied Academies. [Link]
-
Adamo, M. F. A., & Konda, V. R. (2007). Multicomponent synthesis of 3-indolepropionic acids. Organic Letters, 9(2), 303–305. [Link]
-
Synthesis and biological activities of indole-3-propionic acids. ResearchGate. [Link]
-
Synthesis of 2-aminopropyl-3-indole–acetic(propionic) acid derivatives. ResearchGate. [Link]
-
Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem. [Link]
-
Ethyl (1-methyl-1H-indol-3-yl)(oxo)acetate. PubChem. [Link]
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. Multicomponent synthesis of 3-indolepropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-(1H-indol-3-yl)-2-oxopropanoate | C12H11NO3 | CID 582619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl (1-methyl-1H-indol-3-yl)(oxo)acetate | C13H13NO3 | CID 267122 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Characterization and Biopharmaceutical Potential of Indole-3-Propanoates
Executive Summary
Indole-3-propanoates (IPAs) represent a critical class of tryptophan metabolites and synthetic derivatives with significant potential in neuropharmacology and metabolic therapeutics. Unlike structurally similar auxins (e.g., indole-3-acetic acid), indole-3-propionic acid and its ester derivatives exhibit a unique "clean" antioxidant profile—scavenging hydroxyl radicals without generating pro-oxidant intermediates.
This guide provides a rigorous technical analysis of the physicochemical properties, synthetic pathways, and spectral fingerprints of indole-3-propanoates. It focuses on their utility as scaffolds for blood-brain barrier (BBB) penetrant drug delivery systems, particularly in the context of neurodegenerative diseases like Alzheimer's and metabolic regulation via the Pregnane X Receptor (PXR).
Molecular Architecture & Physicochemical Profile
Understanding the baseline properties of the parent acid (Indole-3-propionic acid) is prerequisite to engineering functional ester derivatives (propanoates). The propanoate moiety confers distinct solubility and permeability characteristics compared to the free acid.
Comparative Physicochemical Data
The following table synthesizes experimental data for Indole-3-propionic acid (IPA) and predictive shifts for its methyl ester derivative.
| Property | Indole-3-Propionic Acid (Parent) | Methyl Indole-3-Propanoate (Derivative) | Significance in Drug Design |
| Molecular Weight | 189.21 g/mol | 203.24 g/mol | Low MW favors high CNS permeability. |
| Melting Point | 134–135 °C | ~50–55 °C (Predicted) | Solid-state stability; esters often have lower MPs, aiding formulation. |
| pKa | 4.77 ± 0.10 (Carboxyl) | N/A (Non-ionizable ester) | The acid exists as an anion at physiological pH (7.4); esters remain neutral, enhancing passive diffusion. |
| LogP (Lipophilicity) | 1.75 – 1.90 | ~2.5 – 3.0 (Predicted) | Esters increase lipophilicity, optimizing BBB crossing via lipid-mediated transport. |
| Solubility (Water) | ~8.6 mM (Slightly Soluble) | Low (Hydrophobic) | Formulation requires co-solvents (EtOH, DMSO) or lipid carriers. |
| PSA (Polar Surface Area) | 53.09 Ų | ~45 Ų | PSA < 90 Ų is ideal for BBB penetration. |
Technical Insight: The carboxylic acid moiety of IPA is ionized at physiological pH, potentially limiting passive diffusion across the BBB. Esterification (prodrug strategy) masks this charge, raising LogP and facilitating entry into the CNS, where intracellular esterases can regenerate the active antioxidant acid.
Synthetic Pathways & Chemical Reactivity
The synthesis of indole-3-propanoates typically follows C3-alkylation of the indole ring. Two primary pathways are dominant: the direct alkylation with acrylic acid derivatives and the Fischer Indole Synthesis.
Protocol: C3-Alkylation of Indole (Michael Addition)
This method is preferred for its atom economy and mild conditions.
Reagents: Indole, Acrylic Acid (or Acrylate Esters), Acetic Anhydride, Acetic Acid.[1] Mechanism: Electrophilic aromatic substitution at the electron-rich C3 position.
-
Preparation: Dissolve Indole (1 eq) in glacial acetic acid.
-
Addition: Add Acrylic Acid (1.2 eq) and Acetic Anhydride (catalytic).
-
Reaction: Heat to 85–90 °C for 4–6 hours under inert atmosphere (N2).
-
Why: Indoles are susceptible to oxidation; inert gas prevents polymerization.
-
-
Workup: Quench with ice water. The crude acid precipitates.
-
Esterification (Optional): To form the propanoate ester, reflux the isolated acid with the corresponding alcohol (e.g., Methanol) and catalytic H2SO4.
Visualization: Synthetic Logic Flow
The following diagram outlines the decision tree for synthesizing IPA and its ester derivatives, highlighting critical control points.
Caption: Figure 1. Synthetic workflow for Indole-3-propionic acid and conversion to ester derivatives.
Chemical Reactivity: The Antioxidant Mechanism
Indole-3-propanoates function as potent neuroprotective agents primarily through radical scavenging.[1][2] Unlike phenolic antioxidants (Vitamin E), the indole moiety donates an electron to neutralize hydroxyl radicals (
Mechanism:
-
Radical Attack: The
OH radical attacks the electron-rich C3 position or the nitrogen lone pair. -
Radical Stabilization: The resulting indolyl cation radical is stabilized by resonance across the bicyclic system.
-
Termination: The radical intermediate dimerizes or undergoes further oxidation to kynurenine-like pathways, avoiding the "pro-oxidant" cycling seen with other antioxidants.
Visualization: Radical Scavenging Pathway
Caption: Figure 2. Mechanism of hydroxyl radical scavenging by Indole-3-propanoates.
Spectral Characterization (Fingerprinting)
Accurate identification of indole-3-propanoates relies on distinct spectral markers. The following data corresponds to the parent acid, with notes on ester shifts.
Mass Spectrometry (EI-MS)
-
Molecular Ion (M+): m/z 189 (Base peak for acid).
-
Base Peak (Indole Core): m/z 130 (Quinolinium-like cation formed by loss of the propanoic acid side chain).
-
Fragmentation Pattern:
-
(Loss of
, ). -
For methyl esters, look for
and fragment (Loss of ).
-
(Loss of
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
| Proton Position | Chemical Shift ( | Multiplicity | Assignment |
| NH | 10.80 | Broad Singlet | Indole N-H (Exchangeable) |
| C2-H | 7.12 | Doublet/Singlet | Indole C2 proton |
| Aromatic Ring | 6.90 – 7.60 | Multiplets | Indole benzene ring protons (4H) |
| 2.60 | Triplet | Methylene adjacent to Carbonyl | |
| 2.95 | Triplet | Methylene adjacent to Indole C3 | |
| COOH | 12.10 | Broad Singlet | Carboxylic Acid (Disappears in Esters) |
| OCH3 (Ester) | ~3.60 | Singlet | Only present in methyl esters |
Validation Check: In the synthesis of the ester, the disappearance of the broad singlet at 12.10 ppm and the appearance of a sharp singlet at ~3.60 ppm confirms successful esterification.
Biopharmaceutical Implications
Blood-Brain Barrier (BBB) Permeability
Indole-3-propionic acid is unique among gut metabolites for its high BBB permeability.
-
Transport Mechanism: While IPA can cross via passive diffusion, it is also a substrate for specific organic anion transporters (OATs).
-
Prodrug Strategy: Esterification (e.g., Indole-3-propanoate esters) significantly enhances passive diffusion by neutralizing the carboxylate charge. Once in the brain, esterases hydrolyze the compound back to the active antioxidant acid.
Therapeutic Targets
-
Alzheimer's Disease: IPA inhibits
-amyloid fibril formation and protects neurons from oxidative stress.[4] -
Metabolic Regulation: IPA is a specific ligand for the Pregnane X Receptor (PXR), regulating intestinal barrier integrity (tight junctions) and downregulating inflammation (TNF-
).
References
-
Wikipedia. (n.d.). 3-Indolepropionic acid.[1][5][2][3][6][7][8][9] Retrieved February 18, 2026, from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3744, 3-(1H-Indol-3-yl)propanoic acid. Retrieved February 18, 2026, from [Link]
- Chyan, Y. J., et al. (1999). Potent neuroprotective properties against the Alzheimer beta-amyloid by an endogenous melatonin-related indole structure, indole-3-propionic acid. Journal of Biological Chemistry.
-
Guide to Pharmacology. (n.d.). Indole-3-propionic acid Ligand Page. IUPHAR/BPS.[2] Retrieved February 18, 2026, from [Link]
-
MDPI. (2022). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite. Retrieved February 18, 2026, from [Link]
Sources
- 1. 3-Indolepropionic acid | 830-96-6 [chemicalbook.com]
- 2. 3-Indolepropionic acid - Wikipedia [en.wikipedia.org]
- 3. 3-Indolepropionic acid(830-96-6) 1H NMR spectrum [chemicalbook.com]
- 4. Showing Compound 1H-Indole-3-propanoic acid (FDB000941) - FooDB [foodb.ca]
- 5. prepchem.com [prepchem.com]
- 6. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1H-Indole-3-propanoic acid [webbook.nist.gov]
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- 9. researchgate.net [researchgate.net]
A Technical Guide to Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate: Synthesis, Characterization, and Therapeutic Potential
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, stands as one of the most significant scaffolds in medicinal chemistry. Its structural versatility and ability to mimic various biological entities have cemented its role in a vast array of natural products and synthetic pharmaceuticals.[1][2] Indole derivatives are at the core of numerous approved drugs, with applications spanning from anti-inflammatory agents like Indomethacin to anticancer alkaloids such as Vinblastine.[3] The ongoing exploration of novel indole-based compounds continues to push the boundaries of drug discovery, addressing critical healthcare challenges including drug-resistant cancers and infectious diseases.[3][4]
This guide focuses on a specific, potentially novel derivative: methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate . This molecule combines three key structural motifs:
-
An indole core , the foundational pharmacophore.
-
An N-ethyl group , which modifies the electronic properties and lipophilicity of the indole ring compared to its unsubstituted counterpart.
-
A methyl 3-oxo-propanoate side chain at the C3 position, a reactive and versatile functional group that can participate in various chemical transformations and biological interactions.
As this specific compound is not widely cataloged, this document serves as a forward-looking technical guide. It outlines a robust, scientifically-grounded pathway for its synthesis, proposes a comprehensive strategy for its structural elucidation and purity assessment, and explores its potential therapeutic applications based on the well-established pharmacology of related indole derivatives. Our objective is to provide researchers, chemists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and evaluate this promising molecule.
Proposed Synthesis Pathway: Friedel-Crafts Acylation
The most direct and logical approach to constructing the target molecule is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is highly effective for introducing acyl groups at the electron-rich C3 position of the indole nucleus.[5][6][7] The proposed synthesis involves two primary stages: the preparation of the starting materials and the subsequent Lewis acid-catalyzed acylation.
Causality of Experimental Choices
The choice of Friedel-Crafts acylation is deliberate. The indole ring is highly nucleophilic, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom.[8] This inherent reactivity makes it an excellent substrate for electrophilic attack by an acylium ion, which is generated in situ from an acyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃).[9] The N-ethyl group is a critical modification; it protects the indole nitrogen from reacting with the Lewis acid, a common side reaction with N-H indoles that can deactivate the catalyst and reduce yields.[6]
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Materials: 1-Ethyl-1H-indole, methyl 3-chloro-3-oxopropanoate (methyl malonyl chloride), anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (CH₂Cl₂), 1M hydrochloric acid (HCl), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous CH₂Cl₂ under a nitrogen atmosphere.
-
Acyl Chloride Addition: Cool the suspension to 0°C using an ice bath. Dissolve methyl 3-chloro-3-oxopropanoate (1.1 equivalents) in anhydrous CH₂Cl₂ and add it dropwise to the stirred suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes at 0°C to form the acylium ion complex.
-
Indole Addition: Dissolve 1-ethyl-1H-indole (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl, with vigorous stirring.[9] Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Structural Elucidation and Physicochemical Properties
A rigorous and multi-faceted analytical approach is essential to confirm the identity and purity of the synthesized compound. This self-validating system ensures that the final product meets the required standards for further research.[10][11]
Predicted Physicochemical Data
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molecular Weight | 245.27 g/mol | Calculated |
| Predicted XLogP3 | ~2.5 | Estimated based on similar structures |
| Appearance | Expected to be a solid or oil | Based on analogs[12] |
Analytical Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the indole ring, a singlet for the methylene group between the carbonyls, and a singlet for the methyl ester group. The precise chemical shifts will confirm the C3 substitution pattern.[12]
-
¹³C NMR: Will display distinct resonances for the two carbonyl carbons (ketone and ester), the carbons of the indole ring, the ethyl group carbons, the methylene carbon, and the methyl ester carbon.[12]
-
-
High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula. The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ at m/z 246.1125, corresponding to C₁₄H₁₆NO₃⁺.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will provide definitive evidence of the key functional groups. Expect strong absorption bands around 1740 cm⁻¹ for the ester carbonyl (C=O) and 1680 cm⁻¹ for the ketone carbonyl (C=O).[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will be used to determine the purity of the final compound, ideally showing a single major peak.[13]
Potential Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[1][3][4] The unique combination of an N-ethylated indole and a β-keto ester side chain in this compound suggests several promising avenues for therapeutic research.
Hypothesized Biological Activities
Caption: The indole scaffold as a source of diverse biological activities.
-
Anticancer Agents: Indole derivatives are well-known for their anticancer properties, acting through mechanisms such as tubulin polymerization inhibition and kinase modulation.[2][3] The target molecule could serve as a precursor for more complex heterocyclic systems with potential cytotoxic activity against various cancer cell lines.
-
Anti-inflammatory Drugs: The structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin suggests potential activity against inflammatory pathways, such as NF-κB and COX-2.[3]
-
Antimicrobial Compounds: The indole nucleus is present in many natural and synthetic antimicrobial agents. These compounds can disrupt bacterial membranes and inhibit the formation of biofilms, making them valuable in combating drug-resistant pathogens.[1][3]
-
Neuroprotective Agents: Indoles play a crucial role in neuroscience, and their derivatives are investigated for managing neurodegenerative diseases by interacting with various receptors and enzymes in the central nervous system.[1][3][4]
The β-keto ester moiety is particularly valuable as it provides a synthetic handle for further molecular elaboration, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
While this compound may not yet be a cataloged compound, its rational design based on the privileged indole scaffold makes it a compelling target for synthesis and biological evaluation. This guide provides a comprehensive framework for its creation via a robust Friedel-Crafts acylation protocol, its characterization using a suite of modern analytical techniques, and the exploration of its therapeutic potential. The versatility of its structure, combining the proven pharmacophore of indole with a chemically reactive side chain, positions it as a valuable building block for the development of next-generation therapeutic agents. Further investigation into this and related molecules is warranted to unlock their full potential in addressing pressing medical needs.
References
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link]
-
Kumari, A., et al. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link]
-
Singh, S., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. Available at: [Link]
-
El-Faham, A., et al. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. ResearchGate. Available at: [Link]
-
Ben-Aoun, E., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
- Hussein, M. A., et al. (2014).
- Abdel-Wahab, B. F., et al. (2012). Preparation and Some Reactions with 3-(Quinolin-3-yl)-3-Oxopropanoic Acid.
-
Wang, X.-J., & Duan, H. (2018). Design, synthesis, and characterization of indole derivatives. ResearchGate. Available at: [Link]
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Slaett, J., et al. (2004). Preparation of 3-cyanoacetylindole. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)-2-oxopropanoate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Methyl 3-(1H-indol-3-yl)propanoate. PubMed Central. Available at: [Link]
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Nagarajan, R., & Perumal, P. T. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Journal of King Saud University - Science. Available at: [Link]
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Kumar, A., et al. (2025). Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. PubMed. Available at: [Link]
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Technical Whitepaper: Reactivity & Stability Profile of Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate
Executive Summary
Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate (hereafter M-3-EIOP ) is a pivotal
This guide addresses the critical handling challenges associated with M-3-EIOP . While the N-ethyl group blocks N-alkylation side reactions, the molecule exhibits significant sensitivity to hydrolytic decarboxylation and oxidative dimerization . Successful utilization requires strict adherence to anhydrous protocols and pH-controlled workups.
Molecular Architecture & Electronic Properties
To predict reactivity, one must understand the electronic distribution. M-3-EIOP is not merely a ketone; it is a vinylogous amide conjugated to an active methylene system.
Structural Analysis[1][2]
-
Indole C3 Position: The carbonyl group at C3 is in direct conjugation with the indole nitrogen lone pair. This reduces the electrophilicity of the C3-carbonyl carbon compared to a standard ketone, making it resistant to weak nucleophiles but susceptible to reduction.
-
Active Methylene (
-Carbon): The methylene group flanked by two carbonyls (C3-ketone and ester) has a pKa of approximately 10.5–11.0 . This high acidity allows for facile deprotonation by weak bases (e.g., , NaOEt), but also makes the molecule prone to enolization. -
N-Ethyl Group: Sterically protects the nitrogen and prevents N-deprotonation, directing all base-mediated alkylations exclusively to the
-carbon.
The Tautomeric Equilibrium
In solution, M-3-EIOP exists in equilibrium between its keto and enol forms. Solvents significantly influence this ratio:
-
Non-polar (CHCl3): Favors the Keto form.
-
Polar Protic (MeOH): Favors the Enol form due to hydrogen bonding stabilization.
-
Implication: Analytical quantification (HPLC/NMR) must account for tautomeric peak splitting.
Stability Profile & Degradation Pathways
The stability of M-3-EIOP is binary: robust in anhydrous acid/neutral conditions, but highly labile in aqueous base.
The Decarboxylation Trap (Critical Control Point)
The most common failure mode is the inadvertent conversion to 1-ethyl-3-acetylindole .
-
Mechanism: Hydrolysis of the methyl ester yields the
-keto acid. -keto acids are thermally unstable and undergo spontaneous decarboxylation via a 6-membered cyclic transition state. -
Trigger: Exposure to pH > 9 in the presence of water, followed by acidification or heating.
-
Prevention: Avoid aqueous alkaline workups. Quench reactions with buffered ammonium chloride (pH ~6).
Oxidative Dimerization
The indole C2 position remains open. Under aerobic conditions with radical initiators or intense light, the enol form can undergo oxidative coupling at C2, leading to complex polymeric mixtures.
Visualizing Degradation
The following diagram illustrates the primary degradation pathways compared to the desired synthetic utility.
Figure 1: Primary degradation pathways. The red path indicates the rapid hydrolytic decarboxylation sequence.
Reactivity Profile & Synthetic Utility[3][4]
Active Methylene Alkylation (C-Alkylation)
This is the primary utility of M-3-EIOP . The active methylene allows for the introduction of electrophiles.
-
Base Selection: Use NaH (in DMF/THF) or Cs2CO3 (in Acetone/MeCN). Avoid alkoxides if transesterification is a concern.
-
Protocol Note: The resulting enolate is highly stable. Alkylation often requires heat (50–60°C) or highly reactive halides (e.g., MeI, BnBr).
Knoevenagel Condensation
Reaction with aldehydes yields
-
Catalyst: Piperidine/Acetic Acid or
/Pyridine. -
Application: Precursors for Nazarov cyclizations to form fused tricyclic indoles.
Japp-Klingemann / Azo Coupling
Coupling with diazonium salts at the active methylene triggers a rearrangement (Japp-Klingemann) to form hydrazones, often used to synthesize
Experimental Protocols
Validated Synthesis of M-3-EIOP
Rationale: Direct C3-acylation of 1-ethylindole with methyl malonyl chloride often yields low regioselectivity (C2 vs C3). The Two-Step Acylation-Carboxylation route is superior for purity.
| Step | Reagents | Conditions | Key Observation |
| 1 | 1-Ethylindole, AcCl, | DCM, 0°C to RT | Formation of 3-acetyl-1-ethylindole. |
| 2 | NaH (2.5 eq), Dimethyl Carbonate (DMC) | THF, Reflux, 4h | Evolution of |
| 3 | Quench | AcOH / Ice | CRITICAL: Pour into acidic ice. Do NOT use aq NaOH. |
Detailed Workflow:
-
Charge a dry flask with NaH (60% dispersion, 2.5 equiv) and wash with hexane. Suspend in anhydrous THF.
-
Add Dimethyl Carbonate (excess, solvent/reactant) and heat to mild reflux.
-
Add 3-acetyl-1-ethylindole (1.0 equiv) dropwise over 30 mins.
-
Mechanistic Insight: The thermodynamic enolate of the ketone attacks the DMC. The loss of methoxide drives the equilibrium.
-
Workup: Cool to 0°C. Quench slowly with glacial acetic acid (3.0 equiv) diluted in toluene. Filter the inorganic salts. Concentrate and recrystallize from MeOH/Water.[1]
Storage Specifications
-
Temperature: -20°C (Long term), 2-8°C (Working).
-
Atmosphere: Argon blanket required.
-
Container: Amber glass (UV protection).
-
Shelf-Life: 6 months under optimal conditions. Re-assay purity if older than 3 months.
Synthesis Logic Diagram
The following flowchart details the decision matrix for functionalizing M-3-EIOP , highlighting the divergence between C-alkylation and cyclization.
Figure 2: Divergent synthetic pathways. Route C represents a direct cyclization bypassing the isolated enolate.
References
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Lynch, J. et al. "Rhodium-catalyzed decomposition of indole-substituted
-diazo- -keto esters." UCLA Chemistry & Biochemistry. Link-
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Organic Chemistry Portal. "Synthesis of
-keto carboxylic acids, esters and amides (Claisen Condensation)." Organic Chemistry Portal. Link- Supports: General reactivity and stability of -keto esters.
-
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The Therapeutic Potential of Indole-3-Oxopropanoates: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] Its unique electronic properties and versatile synthetic handles have enabled the development of numerous therapeutics targeting a wide range of diseases, from cancer to neurodegenerative disorders.[2][3] This technical guide delves into a specific, yet underexplored, class of indole derivatives: the indole-3-oxopropanoates . While direct research on this precise chemical entity is emerging, the wealth of knowledge surrounding its close structural analogs, such as indole-3-pyruvic acid (IPyA) and indole-3-glyoxylic acid, provides a strong rationale for their investigation as novel therapeutic agents. This document aims to synthesize the existing knowledge, propose potential therapeutic applications, and provide a technical framework for researchers, scientists, and drug development professionals to explore this promising chemical space.
The Indole-3-Oxopropanoate Core: Structure and Rationale for Therapeutic Exploration
Indole-3-oxopropanoates are characterized by an indole ring substituted at the C3 position with a three-carbon propanoate chain bearing a ketone (oxo) group at the beta-position. This β-keto ester functionality is a key structural motif that imparts unique chemical reactivity and potential for biological interactions.
The therapeutic rationale for investigating indole-3-oxopropanoates is built upon the established bioactivities of structurally related indole derivatives:
-
Indole-3-Pyruvic Acid (IPyA): An alpha-keto acid analog, IPyA is a known aryl hydrocarbon receptor (AHR) agonist with demonstrated antioxidant and anti-inflammatory properties.[4][5] Clinical studies have explored its potential in managing anxiety.[6][7]
-
Indole-3-Glyoxylic Acid and its Derivatives: These compounds have shown interaction with the benzodiazepine receptor and have been investigated for their potential in neurological disorders.[8][9] Furthermore, derivatives of indole-3-glyoxylic acid have been explored as anticancer agents.[10][11]
-
Indole-3-Propionic Acid (IPA): A closely related metabolite, IPA exhibits potent neuroprotective effects, particularly in the context of Alzheimer's disease, by scavenging free radicals.[12][13][14] It also shows anti-inflammatory and gut barrier-protective properties.[15][16][17]
-
Indole-3-Carbinol (I3C) and its Metabolites: Found in cruciferous vegetables, I3C and its dimer, 3,3'-diindolylmethane (DIM), have well-documented anticancer and chemopreventive properties.[18][19][20] They also exhibit neuroprotective effects.[21][22][23]
-
Indole-3-Acetic Acid (IAA): This plant hormone and microbial metabolite has shown anti-inflammatory and antitumor potential.[24][25][26]
The presence of the β-keto ester moiety in indole-3-oxopropanoates suggests they could act as versatile intermediates in cellular processes or as specific inhibitors of enzymes that recognize this structural feature.
Synthetic Pathways to Indole-3-Oxopropanoates
The synthesis of indole-3-oxopropanoates, specifically their ester forms (indole β-keto esters), has been elegantly addressed through modern catalytic methods. A particularly promising approach is the palladium-catalyzed cross-dehydrogenative coupling (CDC) of indoles with β-keto esters .[4][6][7][27] This method offers a direct and atom-economical route to form the crucial C-C bond between the indole C3 position and the β-position of the keto ester.
Diagram of the Palladium-Catalyzed Cross-Dehydrogenative Coupling
Caption: Palladium-catalyzed synthesis of indole-3-oxopropanoates.
Experimental Protocol: Palladium-Catalyzed Dehydrogenative β′-Functionalization
This protocol is adapted from the procedure described by Yoo et al. (2012).[4][27]
Materials:
-
Indole (or substituted indole)
-
α-Substituted β-keto ester
-
Palladium(II) trifluoroacetate (Pd(TFA)₂)
-
Oxidant (e.g., tert-butyl peroxybenzoate, t-BuOOBz)
-
Solvent (e.g., dioxane or a mixture of 2-propanol/acetic acid)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the indole (1.0 equiv), the β-keto ester (1.2 equiv), Pd(TFA)₂ (5 mol %), and the chosen solvent.
-
Initiation: Add the oxidant (1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) for the specified time (typically 15-18 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the desired indole-3-oxopropanoate.
Causality Behind Experimental Choices:
-
Palladium(II) Trifluoroacetate (Pd(TFA)₂): This catalyst is highly effective for C-H activation and facilitates the coupling reaction. Its trifluoroacetate ligands can be easily displaced, allowing for coordination with the reactants.
-
Oxidant: The oxidant is crucial for regenerating the active Pd(II) catalyst, thus enabling a catalytic cycle. A variety of oxidants can be used, demonstrating the robustness of the reaction.
-
Solvent System: The choice of solvent can influence the reaction rate and minimize side reactions. A mixture of isopropanol and acetic acid has been shown to be effective in reducing the undesired homo-coupling of the β-keto ester.[27]
Potential Therapeutic Applications and Mechanistic Insights
While direct pharmacological data on indole-3-oxopropanoates is limited, we can extrapolate their potential therapeutic applications based on the activities of their structural congeners.
Anticancer Activity
The indole scaffold is a well-established pharmacophore in oncology.[2][28] Marketed drugs like sunitinib and osimertinib feature an indole core.[28] Indole-3-carbinol and its derivatives have demonstrated potent anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[18][19] Indole-3-glyoxylamides have been identified as microtubule destabilizing agents with cytotoxic effects against multiple cancer cell lines.[10][29]
Potential Mechanisms of Action:
-
Enzyme Inhibition: The β-keto ester moiety could act as a Michael acceptor or a reactive intermediate, potentially inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases (HDACs).
-
Microtubule Disruption: Similar to indole-3-glyoxylamides, indole-3-oxopropanoates may interfere with tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.
-
Aryl Hydrocarbon Receptor (AHR) Modulation: Given that IPyA is an AHR agonist, it is plausible that indole-3-oxopropanoates could also modulate AHR activity, which has complex and context-dependent roles in cancer.
Diagram of Potential Anticancer Mechanisms
Caption: Potential anticancer mechanisms of indole-3-oxopropanoates.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Indole derivatives, including indole-3-propionic acid and indole-3-acetic acid, have demonstrated significant anti-inflammatory properties.[17][19][26][30][31][32]
Potential Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Indole-3-oxopropanoates could potentially inhibit cyclooxygenase (COX) enzymes or 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.
-
Modulation of Inflammatory Signaling Pathways: They may interfere with signaling pathways such as NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines.
-
AHR-mediated Anti-inflammatory Effects: Activation of the AHR by indole derivatives can lead to the suppression of inflammatory responses.
Neuroprotective Effects
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by neuronal loss and dysfunction. Indole derivatives such as IPA and I3C have shown promising neuroprotective effects.[12][13][14][18][21][22][23]
Potential Mechanisms of Action:
-
Antioxidant Activity: The indole ring is known for its ability to scavenge free radicals. Indole-3-oxopropanoates may help mitigate oxidative stress, a key factor in neurodegeneration.
-
Modulation of Neuroinflammatory Pathways: By exerting anti-inflammatory effects within the central nervous system, these compounds could protect neurons from inflammatory damage.
-
Inhibition of Cholinesterases: Some indole derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[16] This is a therapeutic strategy for Alzheimer's disease.
Data Summary and Future Directions
To facilitate further research, the following table summarizes the key characteristics and potential of indole-3-oxopropanoates based on current knowledge of related compounds.
| Compound Class | Key Structural Feature | Known/Potential Bioactivities | Potential Therapeutic Areas |
| Indole-3-oxopropanoates | β-Keto ester attached to indole C3 | Anticancer, Anti-inflammatory, Neuroprotective (Hypothesized) | Oncology, Inflammatory Diseases, Neurology |
| Indole-3-pyruvic Acid (IPyA) | α-Keto acid attached to indole C3 | AHR Agonist, Antioxidant, Anti-inflammatory, Anxiolytic | Anxiety, Inflammatory Disorders |
| Indole-3-glyoxylic Acid Derivatives | Glyoxylic acid/amide at indole C3 | Benzodiazepine Receptor Interaction, Anticancer | Neurological Disorders, Oncology |
| Indole-3-propionic Acid (IPA) | Propionic acid at indole C3 | Potent Antioxidant, Neuroprotective, Anti-inflammatory | Alzheimer's Disease, Inflammatory Bowel Disease |
| Indole-3-carbinol (I3C) | Carbinol at indole C3 | Anticancer, Chemopreventive, Neuroprotective | Cancer Prevention and Treatment, Neurodegenerative Diseases |
Future research in this area should focus on:
-
Synthesis and Library Generation: Utilizing the palladium-catalyzed CDC and other synthetic methods to create a diverse library of indole-3-oxopropanoate derivatives with variations in both the indole ring and the ester group.
-
In Vitro Biological Screening: Evaluating the synthesized compounds in a panel of assays to assess their anticancer, anti-inflammatory, and neuroprotective activities. This should include cell viability assays, enzyme inhibition assays (e.g., for kinases, COX, cholinesterases), and reporter assays for signaling pathways like AHR and NF-κB.
-
Mechanism of Action Studies: For active compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models of cancer, inflammation, and neurodegenerative diseases to evaluate their in vivo efficacy and safety.
Conclusion
Indole-3-oxopropanoates represent a promising, yet largely unexplored, area for drug discovery. Their structural relationship to a host of biologically active indole derivatives provides a strong foundation for their investigation as novel therapeutic agents. The synthetic accessibility of these compounds through modern catalytic methods further enhances their appeal. This technical guide provides a comprehensive overview of the rationale, synthesis, and potential applications of indole-3-oxopropanoates, with the aim of stimulating further research and development in this exciting field. The insights and protocols presented herein are intended to empower researchers to unlock the full therapeutic potential of this privileged chemical scaffold.
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Han, X., et al. (2021). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Molecules, 26(24), 7673. [Link]
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Subba Rami Reddy, S. R., Suryanarayana Rao, V., & Subba Narayana, K. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 309-319. [Link]
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Reddy, M. V. R., et al. (2009). Synthesis and biological activities of indole-3-propionic acids. ResearchGate. [Link]
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Moldovan, R. P., et al. (2017). Synthesis and Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides as Potent Cannabinoid Receptor Type 2 Ligands. Molecules, 22(1), 77. [Link]
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Al-Suwaidan, I. A., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 27(24), 8740. [Link]
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El-Gamal, M. I., et al. (2022). Neuroprotective effects of indole-3-carbinol on the rotenone rat model of Parkinson's disease: Impact of the SIRT1-AMPK signaling pathway. Journal of biochemical and molecular toxicology, 36(3), e22971. [Link]
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A Technical Guide to the Photophysics of Indole Derivatives
Introduction: The Enduring Significance of the Indole Chromophore
The indole ring system, the core chromophore of the essential amino-acid tryptophan, is a cornerstone of photophysical and photochemical research. Its fluorescence is exquisitely sensitive to its local microenvironment, making it an intrinsic and powerful probe for investigating protein structure, dynamics, and intermolecular interactions.[1][2] Beyond its biological role, the tunable electronic properties of indole derivatives have established them as critical components in the development of fluorescent probes, sensors, and novel therapeutic agents.[3] Understanding the fundamental principles governing how these molecules absorb and dissipate light energy is paramount for researchers, scientists, and drug development professionals seeking to harness their unique capabilities.
This guide provides an in-depth exploration of the core photophysical principles of indole and its derivatives. We will move beyond a simple recitation of facts to explain the causality behind the observed phenomena and the experimental choices made to study them. From the nature of its electronic transitions to the complex interplay of solvent, substituents, and temperature, this document serves as a technical resource for both fundamental understanding and practical application.
The Indole Chromophore: A Tale of Two States
The photophysical behavior of indole is dominated by two low-lying singlet excited states, famously designated by Platt notation as ¹Lₐ and ¹Lₑ.[4][5] These states arise from π→π* electronic transitions within the aromatic ring system. Crucially, they possess distinct characteristics that dictate indole's spectroscopic signature.
-
The ¹Lₑ State: In the gas phase or non-polar solvents, the ¹Lₑ state is the lowest energy excited state (S₁).[4] It is characterized by a relatively low oscillator strength (it is a "less bright" state) and a small change in dipole moment upon excitation from the ground state (S₀).[4]
-
The ¹Lₐ State: The ¹Lₐ state is typically higher in energy than ¹Lₑ in non-polar environments.[4] It possesses a much larger oscillator strength, making it the "brighter" state, and, most importantly, undergoes a significant increase in its electric dipole moment upon excitation.[4][6]
The relative energy ordering of these two states is not fixed and is highly susceptible to the surrounding environment, a key theme we will explore throughout this guide.[4][7] This state-switching is the primary reason for the complexity and environmental sensitivity of indole's fluorescence.[8]
The Journey of an Excited Electron: Absorption and De-excitation Pathways
The interaction of light with an indole derivative initiates a series of rapid events that can be visualized using a Jablonski diagram. This conceptual map illustrates the available electronic states and the transitions between them.
Caption: Jablonski diagram illustrating the primary photophysical pathways for indole.
Key Processes:
-
Absorption (S₀ → Sₙ): The process begins with the absorption of a photon, typically in the UV range (~280 nm for tryptophan), promoting an electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to a lower unoccupied molecular orbital (LUMO) in an excited singlet state (S₁ or S₂).[2] This is an extremely fast process, occurring on the femtosecond (10⁻¹⁵ s) scale.
-
Internal Conversion & Vibrational Relaxation: If the electron is promoted to a higher excited state (e.g., S₂), it rapidly loses energy without emitting light through internal conversion to the lowest excited singlet state (S₁).[3] Subsequently, the molecule relaxes to the lowest vibrational level of the S₁ state, dissipating excess energy as heat to the surrounding solvent molecules. These are picosecond (10⁻¹² s) processes.
-
Fluorescence (S₁ → S₀): This is the primary radiative decay pathway. The molecule returns to the ground state by emitting a photon. Because energy is lost during vibrational relaxation in the excited state, the emitted photon has lower energy (longer wavelength) than the absorbed photon. This energy difference is known as the Stokes Shift . Fluorescence occurs on the nanosecond (10⁻⁹ s) timescale.
-
Intersystem Crossing (ISC) (S₁ → T₁): The excited electron can undergo a spin-flip, transitioning from the singlet state (S₁) to a lower-energy triplet state (T₁). This process is generally less probable than fluorescence but can be facilitated by "heavy atoms."[9]
-
Phosphorescence (T₁ → S₀): The return from the triplet state to the ground state is "spin-forbidden," making it a much slower process, ranging from microseconds to seconds. Consequently, phosphorescence is typically only observed at low temperatures in rigid matrices where competing non-radiative pathways are minimized.
-
Non-Radiative Decay: The excited state can also return to the ground state without emitting light through various quenching mechanisms. These processes compete directly with fluorescence and are a major source of information about the fluorophore's environment.[1][10] Common mechanisms include collisional quenching, photoinduced electron transfer (PET), and excited-state proton transfer (ESPT).[1][9][10]
Environmental Perturbations: The Key to Indole's Utility
The true power of indole as a probe lies in the sensitivity of its emission properties to its surroundings. The primary factors are solvent polarity and the presence of specific chemical substituents.
Solvent Effects (Solvatochromism)
The large dipole moment of the ¹Lₐ state is the root cause of indole's pronounced solvatochromism.[4][7] In polar solvents, the solvent molecules will reorient themselves around the newly formed, larger dipole of the excited indole molecule.[11] This "solvent relaxation" process stabilizes the ¹Lₐ state, lowering its energy.[7][11]
Causality:
-
In Non-Polar Solvents (e.g., Cyclohexane): The ¹Lₑ state is the lowest energy excited state (S₁). Emission occurs from this state, resulting in a fluorescence spectrum with a maximum (λₘₐₓ) at shorter wavelengths (~300-310 nm).
-
In Polar Solvents (e.g., Water): The significant dipole-dipole interactions between the solvent and the excited indole stabilize the ¹Lₐ state to such an extent that it drops below the ¹Lₑ state, becoming the S₁ emitting state.[4][7] This energy level inversion leads to a substantial red-shift (shift to longer wavelength) in the fluorescence emission, with λₘₐₓ appearing at ~350-360 nm.[2][11]
This phenomenon is the basis for using tryptophan fluorescence to probe protein folding; a tryptophan residue buried in the non-polar hydrophobic core of a protein will fluoresce at a shorter wavelength than one exposed to the polar aqueous solvent.[11][12]
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Conclusion: A Versatile Tool for Scientific Discovery
The photophysics of indole derivatives is a rich and complex field, governed by the delicate balance between the ¹Lₐ and ¹Lₑ excited states. This balance, and thus the resulting fluorescence signal, is profoundly influenced by the molecular environment and chemical structure. This sensitivity is not a complication but rather the very property that makes indole and its derivatives, particularly tryptophan, such indispensable tools in biochemistry, cell biology, and materials science. [1][2][13]By understanding the fundamental principles of electronic transitions, decay pathways, and environmental perturbations, researchers can effectively interpret experimental data and rationally design new molecules with tailored photophysical properties for advanced applications.
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Callis, P. R. (1998). Toward Understanding Tryptophan Fluorescence in Proteins. Biochemistry, 37(28), 10009-10020. [Link]
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Mennucci, B., et al. (2018). Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution. The Journal of Chemical Physics, 148(19), 194110. [Link]
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Callis, P. R. (1998). Toward understanding tryptophan fluorescence in proteins. PubMed, National Institutes of Health. [Link]
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Howe, G. W., et al. (2022). Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. arXiv. [Link]
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Mansoorabadi, S. O., et al. (2006). A spectroscopic survey of substituted indoles reveals consequences of a stabilized ¹Lₑ transition. Journal of Fluorescence, 16(4), 535-546. [Link]
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Sun, M., & Song, P. S. (1977). Solvent effects on the fluorescent states of indole derivatives–dipole moments. Photochemistry and Photobiology, 25(1), 3-9. [Link]
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Sarkar, A., et al. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link]
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Schmies, C. (2018). The electronically excited states of indole. the delocalized chemist. [Link]
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Gravel, D., et al. (1994). Photophysics of some substituted 3H-indole probe molecules and their charged species. Canadian Journal of Chemistry, 72(11), 2241-2249. [Link]
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Lami, H., & Glasser, N. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597-604. [Link]
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Whited, M. T., et al. (2021). Unraveling the Photoionization Dynamics of Indole in Aqueous and Ethanol Solutions. The Journal of Physical Chemistry B, 125(22), 5947-5957. [Link]
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Schaffer, J., et al. (1999). Two-photon excitation microscopy of tryptophan-containing proteins. Proceedings of the National Academy of Sciences, 96(9), 4918-4923. [Link]
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Bohorquez, M., et al. (1988). Fluorescence quenching of indolic compounds by aliphatic amino acids. Evidence for excited state complexes. Journal of Photochemistry and Photobiology A: Chemistry, 43(2), 179-188. [Link]
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Saito, K., et al. (2023). Energetics of tryptophan residues in electron transfer and photoprotection of type-II photosynthetic reaction centers. PNAS Nexus, 2(9), pgad294. [Link]
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Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques. International Journal of Molecular Sciences, 15(12), 22518-22538. [Link]
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Chaubey, A., et al. (2011). Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 159-165. [Link]
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LEO, D., et al. (2011). Essential on the Photophysics and Photochemistry of the Indole Chromophore by Using a Totally Unconstrained Theoretical Approach. Journal of Chemical Theory and Computation, 7(12), 4036-4047. [Link]
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Brand, C., et al. (2014). Vibronic coupling in indole: II. Investigation of the ¹Lₐ–¹Lₑ interaction using rotationally resolved electronic spectroscopy. Physical Chemistry Chemical Physics, 16(44), 24411-24420. [Link]
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Callis, P. R. (1991). Molecular orbital theory of the ¹Lₑ and ¹Lₐ states of indole. The Journal of Chemical Physics, 95(6), 4230-4240. [Link]
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van der Veen, R. M., et al. (2011). Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations. Physical Chemistry Chemical Physics, 13(31), 14064-14072. [Link]
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Fellers, T. J., & Davidson, M. W. (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific. [Link]
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Amadei, A., et al. (2024). Modeling the temperature dependence of the fluorescence properties of Indole in aqueous solution. Chemical Physics Letters, 840, 141065. [Link]
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Eftink, M. R., & Ghiron, C. A. (1981). Indole fluorescence quenching studies on proteins and model systems: use of the inefficient quencher succinimide. Biochemistry, 20(20), 5751-5759. [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Purification of Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate by Silica Gel Column Chromatography
An Application Note for Drug Development Professionals and Scientists
Abstract
This application note provides a detailed, field-proven protocol for the purification of methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate, a representative indole β-keto ester, using normal-phase column chromatography. Indole derivatives are pivotal scaffolds in medicinal chemistry, and their purity is paramount for accurate downstream biological evaluation. This guide moves beyond a simple list of steps to explain the causality behind critical experimental choices, ensuring a robust and reproducible methodology. It covers thin-layer chromatography (TLC) for method development, detailed column preparation, sample loading techniques, and fraction analysis, designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Principles
This compound belongs to the class of β-keto esters, which are valuable synthetic intermediates in the synthesis of more complex molecules and pharmaceutical agents.[1] The purification of such compounds post-synthesis is a critical step to remove unreacted starting materials, catalysts, and by-products. Column chromatography is a fundamental and powerful technique for isolating compounds from a mixture.[2]
This protocol utilizes normal-phase chromatography, which operates on the principle of differential adsorption.[2] The stationary phase, silica gel, is highly polar. A less polar mobile phase (eluent) is passed through the column. Compounds in the crude mixture partition between the stationary and mobile phases based on their polarity. Non-polar compounds have a weaker affinity for the silica gel and elute quickly, while more polar compounds interact more strongly and elute later.[2] The target molecule, with its ester and ketone functionalities, possesses moderate polarity, making it an ideal candidate for this technique.
A critical consideration for β-keto esters is their potential instability. The corresponding β-keto acids are notoriously prone to decarboxylation, especially under acidic or heated conditions.[1][3] While the ester functional group enhances stability, the slightly acidic nature of standard silica gel can sometimes facilitate degradation. This protocol is designed to mitigate such risks.
Pre-Purification: TLC Method Development
Before committing a sample to a column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides good separation between the target compound and its impurities, with an ideal Retention Factor (Rf) of 0.25-0.35 for the desired product. An Rf in this range typically translates to effective separation on a column.
Protocol for TLC Analysis
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.[4]
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Solvent System Development: Prepare a series of eluent mixtures. For indole derivatives of this type, a hexane/ethyl acetate system is an excellent starting point.[4][5]
-
Begin with a low-polarity mixture (e.g., 10% ethyl acetate in hexanes).
-
Develop the TLC plate in a chamber saturated with the eluent vapor.
-
Visualize the plate under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate).[4]
-
If the desired spot's Rf is too low (close to the baseline), incrementally increase the polarity by increasing the percentage of ethyl acetate (e.g., to 20%, 30%).
-
-
Optimization: The optimal solvent system will show the target compound's spot clearly separated from other spots. Record the final eluent composition and the Rf value.
Workflow for Column Chromatography Purification
The following diagram illustrates the comprehensive workflow for the purification process.
Caption: Workflow of the purification process.
Detailed Column Chromatography Protocol
This protocol assumes a standard glass column and manual fraction collection.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade, 60 Å pore size, 230–400 mesh particle size.[6]
-
Mobile Phase Solvents: HPLC or technical grade hexanes and ethyl acetate.
-
Crude Sample: this compound from synthesis.
-
Glass chromatography column with stopcock.
-
Cotton or glass wool and sand.
-
Collection vessels (test tubes or flasks).
-
TLC plates, chamber, and UV lamp.
-
Rotary evaporator.
Step-by-Step Methodology
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing. Add a thin layer of sand (~0.5 cm).[2]
-
Clamp the column vertically. Close the stopcock.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent determined by TLC. The consistency should be pourable but not overly dilute.
-
Pour the slurry into the column in one continuous motion if possible. Gently tap the side of the column to dislodge air bubbles and encourage uniform packing.[2]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a compact bed. Crucially, never let the solvent level drop below the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading Technique):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution.
-
Carefully remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the dry-loaded sample powder to the top of the column, creating a thin, even layer.
-
Gently add the mobile phase to the top of the column without disturbing the sample layer.
-
-
Elution and Fraction Collection:
-
Open the stopcock and begin elution, collecting the eluate in numbered test tubes or flasks.
-
Maintain a constant head of solvent above the silica bed throughout the process.
-
The flow rate should be steady; a good rule of thumb is a drip rate of about one drop per second.
-
If impurities are much less polar than the product, you may start with a lower polarity eluent (e.g., 10% EtOAc/Hexanes) and then switch to the optimal TLC-determined eluent (e.g., 20% EtOAc/Hexanes) in a step-gradient fashion.
-
-
Fraction Analysis and Isolation:
-
Monitor the collected fractions using TLC. Spot several fractions per plate to efficiently track the elution of compounds.
-
Identify the fractions containing the pure desired product. These fractions should show a single spot at the correct Rf value.
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Data Summary and Expected Results
The following table summarizes the key parameters for this purification protocol. The values for the mobile phase composition and Rf are illustrative and must be optimized via TLC for each specific reaction mixture.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar organic molecules.[5][6] |
| Mobile Phase | Hexanes / Ethyl Acetate | Provides a good polarity range for eluting indole derivatives; both solvents are relatively volatile and easy to remove.[4] |
| Optimal Rf (TLC) | ~0.25 - 0.35 | Ensures the compound is retained by the silica but will elute in a reasonable volume, leading to good separation. |
| Sample Loading | Dry Loading | Often provides superior resolution and sharper bands compared to wet loading, preventing issues from dissolving solvents.[2] |
| Elution Mode | Isocratic or Step-Gradient | Isocratic is simpler if separation is good. A step-gradient can speed up the process by first eluting non-polar impurities. |
| Visualization | UV Light (254 nm) | The indole ring is a strong UV chromophore, allowing for easy, non-destructive visualization on TLC plates.[4] |
Troubleshooting and Expert Insights
-
Problem: Product is not eluting.
-
Cause & Solution: The mobile phase is not polar enough. Increase the proportion of ethyl acetate in the eluent.
-
-
Problem: All compounds elute together at the solvent front.
-
Cause & Solution: The mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
-
Problem: Tailing or streaking of spots on TLC or column.
-
Cause & Solution: The sample may be too concentrated, or it could be interacting too strongly with acidic sites on the silica. Try running a more dilute sample. If streaking persists, consider using a silica gel that has been pre-treated with a small amount of a base like triethylamine (added to the eluent, e.g., 0.1%) to neutralize acidic sites.
-
-
Problem: Suspected product degradation (low yield, new spots appear).
-
Cause & Solution: The β-keto ester may be sensitive to the silica gel. Minimize the time the compound spends on the column by running the chromatography as efficiently as possible. Using a less acidic, neutralized silica gel or switching to a different stationary phase like alumina might be necessary in extreme cases.
-
References
- Ehmann, A. (1977). The van Urk-Salkowski reagent — a sensitive and specific chromogenic reagent for silica gel thin-layer chromatographic detection and identification of indole derivatives. Journal of Chromatography A, 132(2), 267-276.
-
ResearchGate Discussion. (2017). What is the best eluent ratios for alkaloid detection on TLC silica gel. Available at: [Link]
-
Haskins, M. P., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules, 28(24), 8049. Available at: [Link]
-
Toudela, P. G., et al. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. University of Massachusetts Chan Medical School. Available at: [Link]
-
Iannuzzi, M., et al. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Molbank, 2023(1), M1576. Available at: [Link]
-
Kumar, A., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26237-26253. Available at: [Link]
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- 5. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the Indole β-Ketoester Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and natural products. Its electron-rich nature makes it a privileged scaffold, amenable to a wide array of chemical transformations. Among the diverse class of indole derivatives, those functionalized at the C3 position are of particular importance. Methyl 3-(1-ethyl-1H-indol-3-yl)-3-oxopropanoate emerges as a highly valuable and versatile synthetic intermediate. This molecule synergistically combines the nucleophilic character of the indole ring with the multifaceted reactivity of a β-ketoester moiety.
The strategic placement of the 1,3-dicarbonyl system ortho to the indole nitrogen allows for a wealth of subsequent chemical elaborations. The active methylene group serves as a potent nucleophile after deprotonation, enabling the introduction of various substituents. Furthermore, the ketone and ester functionalities provide handles for cyclization reactions to construct complex heterocyclic systems, reductions, and other modifications. The N-ethyl group enhances lipophilicity and can modulate biological activity compared to its N-H counterpart, making this intermediate particularly relevant in drug discovery programs.
This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a pivotal building block in organic synthesis.
Synthesis of the Intermediate
The preparation of this compound is most logically achieved via a two-step sequence: N-alkylation of the indole starting material, followed by a C3-selective Friedel-Crafts acylation.
Step 1: Synthesis of 1-ethyl-1H-indole
The initial step involves the straightforward N-alkylation of indole. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a moderately strong base is sufficient to deprotonate the indole nitrogen.
Protocol 1: N-Alkylation of Indole
-
Reagent Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet, add indole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per gram of indole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K2CO3, 1.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Alkylation: While maintaining the temperature at 0 °C, add iodoethane (1.2 eq) dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.
-
Work-up: Pour the reaction mixture into cold water and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-ethyl-1H-indole as a colorless oil.
Step 2: Friedel-Crafts Acylation to Yield the Target Intermediate
The C3 position of the electron-rich 1-ethyl-1H-indole is highly susceptible to electrophilic acylation. Reaction with methyl malonyl chloride, a derivative of malonic acid, in the presence of a Lewis acid catalyst provides a direct route to the desired β-ketoester. The choice of a mild Lewis acid like zinc chloride (ZnCl2) is crucial to prevent polymerization or side reactions.
Protocol 2: C3-Acylation of 1-ethyl-1H-indole
-
Reagent Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 1-ethyl-1H-indole (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of indole).
-
Catalyst Addition: Add anhydrous zinc chloride (ZnCl2, 1.1 eq). Stir the suspension for 10 minutes.
-
Acylation: Cool the mixture to 0 °C. Add a solution of methyl malonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes. The reaction is exothermic, and careful temperature control is essential.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid (1 M HCl). Extract the product with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash sequentially with saturated sodium bicarbonate (NaHCO3) solution and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude solid is then purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the expected properties for the synthesized intermediate.
| Property | Value |
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.27 g/mol |
| Appearance | Off-white to pale yellow solid |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, indole C2-H), ~7.3-7.4 (m, 3H, Ar-H), ~4.2 (q, 2H, N-CH2CH3), ~3.9 (s, 2H, COCH2CO), ~3.7 (s, 3H, OCH3), ~1.5 (t, 3H, N-CH2CH3) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | ~192 (C=O, ketone), ~168 (C=O, ester), ~136, ~126, ~124, ~123, ~122, ~115, ~110 (Aromatic C), ~52 (OCH3), ~45 (COCH2CO), ~41 (N-CH2), ~15 (N-CH2CH3) |
| IR (KBr, cm-1) | ~3100 (Ar C-H), ~2950 (Aliphatic C-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600, ~1470 (Ar C=C) |
Applications in Synthetic Chemistry
The true utility of this compound lies in its capacity to serve as a scaffold for diversification. The following protocols highlight its key applications.
Application 1: Synthesis of α-Substituted Indole-3-propanoic Acids
The active methylene protons of the β-ketoester are readily removed by a non-nucleophilic base, generating a stabilized enolate. This nucleophile can be alkylated, and subsequent hydrolysis and decarboxylation provide a straightforward route to α-substituted indole-3-propanoic acids, which are important pharmacophores.
Workflow for Alkylation and Decarboxylation.
Protocol 3: Alkylation and Decarboxylation
-
Enolate Formation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) at 0 °C under nitrogen. Stir until hydrogen evolution ceases (approx. 30 min).
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq) and allow the reaction to warm to room temperature, stirring overnight.
-
Hydrolysis: Add a solution of sodium hydroxide (NaOH, 3.0 eq) in a 1:1 mixture of water and ethanol. Heat the mixture to reflux for 2-4 hours to effect both ester hydrolysis and saponification.
-
Decarboxylation & Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl at 0 °C until pH ~2. The resulting dicarboxylic acid intermediate will often decarboxylate upon acidification and gentle warming. The product, α-substituted indole-3-propanoic acid, may precipitate and can be collected by filtration, or extracted with ethyl acetate.
Application 2: Construction of Pyrazole-Fused Heterocycles
The 1,3-dicarbonyl arrangement is an ideal precursor for forming five-membered heterocyclic rings. Condensation with hydrazine or its derivatives yields pyrazoles fused to other ring systems, a common motif in bioactive molecules.
Synthesis of Pyrazole-fused Indole.
Protocol 4: Pyrazole Annulation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Condensation: Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into ice water, which should cause the product to precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol to yield the pure pyrazole derivative.
Application 3: Knoevenagel Condensation for α,β-Unsaturated Systems
The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones, catalyzed by a weak base. This reaction forms a new carbon-carbon double bond and provides access to electron-deficient alkenes, which are valuable Michael acceptors for further synthetic elaborations.
Protocol 5: Knoevenagel Condensation
-
Reaction Setup: Dissolve this compound (1.0 eq) and an aldehyde or ketone (1.0 eq) in benzene or toluene.
-
Catalysis: Add a catalytic amount of piperidine and a small amount of acetic acid.
-
Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor by TLC until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture, wash with water, and dry the organic layer over Na2SO4. After removing the solvent, the resulting α,β-unsaturated product can be purified by column chromatography.
Safety and Handling
-
Acylating Agents: Methyl malonyl chloride is corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis Acids: Anhydrous zinc chloride is hygroscopic and corrosive. Avoid inhalation of dust.
-
Bases: Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere. Potassium carbonate is an irritant.
-
Solvents: DMF, DCM, and THF are flammable and have associated toxicities. Ensure adequate ventilation and handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Friedel-Crafts Acylation of Indoles: For a general overview of the reaction mechanism, refer to standard organic chemistry textbooks or specialized reviews on indole chemistry. A relevant example can be found at Benchchem Application Notes.[1]
-
Synthesis of Malonyl Chlorides: Information on the preparation of substituted malonyl chlorides can be found in publications such as the International Journal of Research in Engineering and Technology.[2]
-
Malonic Ester Synthesis: The principles of enolate alkylation and subsequent decarboxylation are well-established. Detailed explanations can be found on educational resources like the Master Organic Chemistry website and Chemistry LibreTexts.[3][4]
- Heterocycle Synthesis from β-Dicarbonyls: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines is a classic reaction covered in heterocyclic chemistry liter
-
N-Alkylation of Indoles: This is a fundamental reaction. For chemoselective N-acylation, which proceeds via a similar deprotonation step, see Chemical Communications (RSC Publishing).[5][6]
Sources
Application Notes and Protocols for the Alkylation of β-Keto Esters Using Stabilized Enolates
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of α-Alkylation
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of C-C bond-forming reactions, the alkylation of enolates derived from β-keto esters stands out as a robust and highly versatile method. This reaction, often a key step in the acetoacetic ester synthesis, provides a powerful tool for the introduction of alkyl substituents at the α-position to a carbonyl group, leading to a diverse array of substituted ketones.[1][2][3][4]
The synthetic utility of this transformation is rooted in the unique reactivity of β-keto esters. The protons on the carbon flanked by two carbonyl groups exhibit enhanced acidity (pKa ≈ 11 in DMSO), facilitating their removal by moderately strong bases to generate a resonance-stabilized enolate.[5][6][7] This stabilized nucleophile can then readily participate in SN2 reactions with a variety of electrophiles, primarily alkyl halides, to form new C-C bonds.[1][8][9] The resulting α-substituted β-keto ester can be further manipulated, most commonly through hydrolysis and decarboxylation, to yield a ketone, effectively making the β-keto ester a synthetic equivalent of an acetone enolate.[4][7][10]
This application note provides a comprehensive guide to the alkylation of β-keto esters, delving into the underlying mechanistic principles, offering detailed experimental protocols, and exploring the critical factors that govern the reaction's outcome. The information presented herein is intended to equip researchers in organic synthesis and drug development with the practical knowledge required to effectively implement this pivotal transformation in their work.
Reaction Mechanism: A Stepwise Perspective
The alkylation of a β-keto ester proceeds through a well-defined sequence of steps, each crucial for the successful formation of the desired product. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
Enolate Formation: The Crucial Deprotonation
The reaction is initiated by the deprotonation of the α-carbon of the β-keto ester by a suitable base.[1][8] The choice of base is critical and is often an alkoxide, such as sodium ethoxide (NaOEt), corresponding to the ester group to prevent transesterification. The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups. This delocalization is key to the facile formation and relative stability of the enolate intermediate.[5][8]
Nucleophilic Attack: The SN2 Alkylation
The resonance-stabilized enolate is a potent nucleophile. It attacks the electrophilic carbon of an alkyl halide in a classic SN2 fashion, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position.[1][9] The efficiency of this step is highly dependent on the nature of the alkyl halide, with primary and secondary halides being the most suitable substrates.[9]
Subsequent Transformations: Hydrolysis and Decarboxylation
Following alkylation, the resulting α-substituted β-keto ester can be hydrolyzed, typically under acidic or basic conditions, to the corresponding β-keto acid.[4][8] This intermediate is often unstable and readily undergoes decarboxylation upon gentle heating, losing carbon dioxide to yield the final α-substituted ketone.[4][7][8] This decarboxylation step is a key advantage of using β-keto esters as synthons.
Below is a visual representation of the overall reaction workflow.
Caption: Workflow for the alkylation and subsequent transformation of a β-keto ester.
Experimental Protocols: A Practical Guide
The following protocols provide a step-by-step guide for the alkylation of ethyl acetoacetate, a common β-keto ester, with a primary alkyl halide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich |
| Sodium ethoxide (NaOEt) | Reagent | Acros Organics |
| Absolute Ethanol | Anhydrous | J.T. Baker |
| 1-Bromobutane | Reagent | Alfa Aesar |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated | VWR |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Protocol 1: Synthesis of Ethyl 2-Butylacetoacetate
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.
-
Enolate Formation: To the flask, add 50 mL of absolute ethanol followed by the careful, portion-wise addition of 2.3 g (0.1 mol) of sodium metal to generate sodium ethoxide in situ. Alternatively, 6.8 g (0.1 mol) of commercial sodium ethoxide can be used. Stir the mixture until all the sodium has reacted and a clear solution of sodium ethoxide is formed.[11]
-
Addition of β-Keto Ester: Add 13.0 g (0.1 mol) of ethyl acetoacetate dropwise to the sodium ethoxide solution at room temperature with continuous stirring. The formation of the sodium enolate may result in the formation of a precipitate.
-
Alkylation: After the addition of the ethyl acetoacetate is complete, add 13.7 g (0.1 mol) of 1-bromobutane dropwise from the dropping funnel over a period of 30 minutes.[11]
-
Reaction Completion: Heat the reaction mixture to reflux for 1-2 hours to ensure the completion of the alkylation. The disappearance of the starting materials can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield ethyl 2-butylacetoacetate.
Protocol 2: Hydrolysis and Decarboxylation to 2-Hexanone
-
Hydrolysis: To the crude or purified ethyl 2-butylacetoacetate, add 50 mL of a 10% aqueous sodium hydroxide solution. Heat the mixture at reflux for 1 hour to hydrolyze the ester.
-
Acidification and Decarboxylation: Cool the reaction mixture and carefully acidify with dilute hydrochloric acid until the solution is acidic to litmus paper. Gently heat the acidified solution to reflux for 30-60 minutes to effect decarboxylation. Carbon dioxide evolution will be observed.
-
Isolation: Cool the mixture and extract with diethyl ether (3 x 30 mL). Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain 2-hexanone.
Factors Influencing Reactivity and Selectivity
The success of the alkylation of β-keto esters hinges on careful control of several experimental parameters.
| Factor | Effect on Reaction | Rationale and Key Considerations |
| Base | Crucial for enolate formation. | The base should be strong enough to deprotonate the α-carbon but should not promote side reactions. Using an alkoxide corresponding to the ester (e.g., NaOEt for an ethyl ester) prevents transesterification.[5] Stronger, non-nucleophilic bases like LDA can also be used, especially for less acidic substrates. |
| Solvent | Influences enolate reactivity. | Protic solvents can solvate the enolate, reducing its nucleophilicity. Aprotic polar solvents like DMF or DMSO can enhance the rate of SN2 alkylation. |
| Alkylating Agent | Determines the introduced alkyl group. | The reaction follows an SN2 mechanism, so the order of reactivity for alkyl halides is methyl > primary > secondary.[9] Tertiary halides will undergo elimination. Allylic and benzylic halides are also effective electrophiles. |
| Temperature | Affects reaction rate and selectivity. | Higher temperatures generally increase the reaction rate. However, for regioselectivity in unsymmetrical ketones, temperature control is critical for kinetic vs. thermodynamic enolate formation.[12][13][14] |
| C- vs. O-Alkylation | Determines the site of alkylation. | Enolates are ambident nucleophiles and can react at either the carbon or the oxygen atom.[15][16] C-alkylation is generally favored under thermodynamic control and with "soft" electrophiles like alkyl iodides.[17] O-alkylation is more likely with "hard" electrophiles like silyl halides and under kinetic control.[16][17] |
Kinetic vs. Thermodynamic Control
For unsymmetrical β-keto esters, the choice of reaction conditions can dictate which of the two possible enolates is formed, leading to different regioisomeric products.
-
Kinetic Control: Favors the formation of the less substituted (less stable) enolate, which is formed faster. This is typically achieved using a strong, sterically hindered base (e.g., LDA) at low temperatures (e.g., -78 °C) with short reaction times.[12][14][18]
-
Thermodynamic Control: Favors the formation of the more substituted (more stable) enolate. This is achieved using a smaller, less hindered base (e.g., NaH or NaOEt) at higher temperatures with longer reaction times, allowing the system to reach equilibrium.[12][18]
Caption: Conditions favoring kinetic versus thermodynamic enolate formation.
Applications in Drug Development and Complex Molecule Synthesis
The alkylation of β-keto esters is a foundational reaction in the synthesis of a wide range of pharmaceuticals and natural products. The ability to construct new carbon-carbon bonds with a high degree of control makes this method invaluable for building molecular complexity. For instance, this methodology is employed in the synthesis of various heterocyclic compounds and carbocyclic frameworks that form the core of many bioactive molecules. The resulting ketones are versatile intermediates that can be further elaborated through a variety of transformations, including reductions, oxidations, and additional C-C bond-forming reactions. The development of asymmetric versions of this reaction, often employing chiral phase-transfer catalysts, has further expanded its utility in the enantioselective synthesis of drug candidates.[3][19]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete enolate formation; Ineffective alkylating agent; Side reactions. | Ensure the base is of sufficient strength and purity. Use a more reactive alkylating agent (e.g., iodide instead of chloride). Optimize reaction temperature and time. |
| Dialkylation | Use of excess alkylating agent or base; a highly reactive enolate. | Use a 1:1 stoichiometry of enolate to alkylating agent. Add the alkylating agent slowly. For mono-alkylation, consider using a bulkier β-keto ester. |
| O-Alkylation Product Observed | Use of a "hard" electrophile; Kinetic control conditions. | Switch to a "softer" electrophile (e.g., R-I). Use thermodynamic conditions (higher temperature, less hindered base). |
| No Reaction | Inactive base or alkylating agent; Insufficiently acidic β-keto ester. | Check the quality of reagents. Use a stronger base. Ensure the reaction is not quenched by moisture. |
References
-
Organic Chemistry Academy. (2023, June 26). Thermodynamic vs Kinetic Enolates. [Link]
-
JoVE. (2025, May 22). Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]
-
PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis - Alkylation of Enolates | Notes. [Link]
-
PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation | Articles. [Link]
-
ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. [Link]
-
University of Liverpool. (n.d.). Lecture 4 Enolates in Synthesis. [Link]
-
University of Illinois Chicago. (n.d.). Chapter 21: Ester Enolates. [Link]
-
ACS Publications. (n.d.). Acylation of ester enolates by N-methoxy-N-methylamides: an effective synthesis of .beta.-keto esters. [Link]
-
RSC Publishing. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?[Link]
-
Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. [Link]
-
Khan Academy. (n.d.). Kinetic and thermodynamic enolates. [Link]
-
Nature. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]
-
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. [Link]
-
Sciencemadness.org. (2025, June 2). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
ACS Publications. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. [Link]
-
RSC Publishing. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]
-
YouTube. (2016, May 1). Alkylation and Decarboxylation of beta-Keto Esters. [Link]
-
Filo. (2025, December 20). Using specific example, describe Claisen condensation of synthesis of β-k... [Link]
-
Chemistry Stack Exchange. (2022, November 27). Reaction of ester and and sodium ethoxide. [Link]
-
ResearchGate. (n.d.). Enantioselective allylation of β-keto esters a Enantioselective.... [Link]
-
Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. [Link]
-
YouTube. (2015, March 25). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]
-
PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. [Link]
-
ACS Publications. (2021, February 5). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
-
ACS Publications. (n.d.). Alkylation of dianions of .beta.-keto esters. [Link]
-
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. [Link]
-
Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. [Link]
-
PMC. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
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Application Notes and Protocols for the N-Alkylation of Indole-2-carboxylates
Introduction: The Strategic Importance of N-Alkylated Indole-2-carboxylates
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1][2] Among the diverse modifications of this heterocyclic system, N-alkylation of indole-2-carboxylates represents a critical transformation. This functionalization not only allows for the exploration of structure-activity relationships by introducing a variety of substituents at the N1-position but also serves as a key step in the synthesis of more complex, biologically active molecules.[3][4] The presence of the carboxylate group at the C2-position enhances the acidity of the N-H proton, facilitating its removal and subsequent alkylation, while also serving as a versatile handle for further synthetic manipulations such as amidation or reduction.[3][5]
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of indole-2-carboxylates, detailing the underlying mechanistic principles, offering step-by-step protocols, and presenting a troubleshooting framework for common challenges. The methodologies described herein are designed to be robust and adaptable for researchers in drug discovery and chemical development.
Mechanistic Insights: The Chemistry of Indole N-Alkylation
The N-alkylation of an indole-2-carboxylate is fundamentally a nucleophilic substitution reaction. The process is initiated by the deprotonation of the indole nitrogen, which is rendered more acidic by the electron-withdrawing effect of the C2-carboxylate group.[3] This deprotonation is typically achieved using a suitable base, generating a nucleophilic indolide anion. This anion then attacks an electrophilic alkylating agent (commonly an alkyl halide) in an SN2-type reaction to form the N-C bond, yielding the desired N-alkylated product.
The choice of base and solvent is critical to the success of the reaction, influencing both the reaction rate and the regioselectivity (N-alkylation versus potential C3-alkylation). Polar aprotic solvents like DMF or DMSO are often preferred as they effectively solvate the cation of the base, leaving the indolide anion more accessible for reaction.[6]
Figure 1: General mechanism for the base-mediated N-alkylation of indole-2-carboxylates.
Core Experimental Protocol: Base-Mediated N-Alkylation
This section details a standard, adaptable protocol for the N-alkylation of a generic indole-2-carboxylate using an alkyl halide.
Materials and Reagents
-
Substrate: Methyl or Ethyl Indole-2-carboxylate
-
Alkylating Agent: Alkyl halide (e.g., methyl iodide, benzyl bromide, allyl bromide) (1.1 - 1.5 equivalents)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.2 - 2.0 equivalents)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) or water
-
Extraction Solvent: Ethyl acetate (EtOAc)
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Equipment: Round-bottom flask, magnetic stirrer, stir bar, inert atmosphere setup (nitrogen or argon balloon), dropping funnel (optional), separatory funnel, rotary evaporator, and standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the indole-2-carboxylate (1.0 equivalent).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 5-10 minutes. This is particularly crucial when using reactive bases like sodium hydride.
-
Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the indole-2-carboxylate. A typical concentration is 0.1-0.5 M.
-
Base Addition:
-
For Sodium Hydride (NaH): Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the indolide anion.
-
For Potassium Carbonate (K₂CO₃): Add finely ground K₂CO₃ (2.0 equivalents) directly to the solution at room temperature.
-
-
Alkylating Agent Addition: Add the alkylating agent (1.1 equivalents) dropwise to the stirred suspension at the appropriate temperature (0 °C to room temperature, depending on the reactivity of the halide).
-
Reaction Monitoring: Allow the reaction to warm to room temperature (or heat if necessary, see Table 1) and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl or cold water to decompose any excess base.
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated indole-2-carboxylate.
-
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reaction Parameters and Optimization
The choice of base, solvent, and temperature can significantly impact the outcome of the N-alkylation. The following table provides a summary of common conditions for various types of alkylating agents.
| Alkylating Agent | Typical Base(s) | Solvent(s) | Temperature | Notes |
| Methyl Iodide/Sulfate | NaH, K₂CO₃ | DMF, Acetone | 0 °C to RT | Highly reactive. Use of milder bases like K₂CO₃ is often sufficient.[4] |
| Benzyl Bromide/Chloride | NaH, K₂CO₃, Cs₂CO₃ | DMF, MeCN | RT to 50 °C | Benzyl halides are good electrophiles. The reaction is generally efficient.[7] |
| Allyl Bromide/Chloride | NaH, K₂CO₃ | DMF, THF | RT to 60 °C | Prone to side reactions if not controlled. Palladium-catalyzed methods can also be employed for N-allylation.[3] |
| Primary Alkyl Bromides/Iodides | NaH, t-BuOK | DMF, DMSO | 50 °C to 80 °C | Less reactive alkyl halides may require stronger bases and elevated temperatures.[7] |
| Secondary Alcohols (Mitsunobu) | DEAD/PPh₃, DIAD/PPh₃ | THF, Dioxane | 0 °C to RT | An alternative for alkyl groups where the corresponding halide is unstable or unavailable.[8][9][10] |
Troubleshooting and Advanced Protocols
While the base-mediated protocol is widely applicable, challenges such as low yield, incomplete reaction, or the formation of byproducts can arise.
Figure 2: A troubleshooting workflow for common issues in the N-alkylation of indole-2-carboxylates.
Alternative Protocols for Challenging Substrates
-
Phase-Transfer Catalysis (PTC): For large-scale synthesis, phase-transfer catalysis offers a greener and often more economical approach.[11][12] This method uses a biphasic system (e.g., toluene/water) with a simple inorganic base (e.g., NaOH) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) to shuttle the indolide anion into the organic phase for reaction.[11][13]
-
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): While this guide focuses on N-alkylation, it is pertinent to mention that for the synthesis of N-aryl indole-2-carboxylates, palladium-catalyzed cross-coupling reactions are the state-of-the-art.[14][15][16] These methods employ a palladium catalyst and a suitable phosphine ligand to couple the indole with an aryl halide or triflate.[17]
Conclusion
The N-alkylation of indole-2-carboxylates is a versatile and indispensable reaction in modern organic synthesis and drug discovery. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to troubleshooting are paramount to achieving high yields and purity. The protocols and guidelines presented here offer a solid foundation for researchers to successfully synthesize a wide range of N-functionalized indole derivatives, paving the way for the development of novel therapeutic agents.
References
- Process for n-alkylation of indoles.
- Recent Progress Concerning the N-Aryl
- N-alkylation of indole ring using Mitsunobu reaction. PlumX Metrics.
- A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer C
- Recent Progress Concerning the N-Aryl
- Enantioselective Catalytic Synthesis of N-alkyl
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
- Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
- A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters.
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
- Two Consecutive PTC N-Alkyl
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Synthesis of alkyl indole-2-carboxylates starting
- N-alkylation of indole derivatives.
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry Europe.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. ChemRxiv.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amin
- Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets. Stanford University.
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols.
- Efficient Palladium-Catalyzed N-Aryl
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
- Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cycliz
- Development of a selective and scalable N1-indazole alkyl
- New Directions in the Mitsunobu Reaction. Nottingham ePrints.
- Scope of the N‐alkylation of indolines with alcohols.
- REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PubMed Central.
- Optimizing reaction conditions for the derivatization of methyl indole-3-carboxyl
- Synthetic Methodology - why alkylamines? The Gaunt Group.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry.
- Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable.
- Refinement method of indole-2-carboxylic acid.
- Synthesis of indoles. Organic Chemistry Portal.
- A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii)
- in the chemical literature: N-alkyl
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
Sources
- 1. Straightforward synthesis of N -arylindoles via one-pot Fischer indolisation–indole N -arylation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02658B [pubs.rsc.org]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
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- 7. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 8. plu.mx [plu.mx]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 14. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Progress Concerning the N-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
high-yield synthesis methods for 3-substituted indoles
Application Note: High-Yield Synthesis Architectures for 3-Substituted Indoles
Part 1: Strategic Overview & Reactivity Logic
The indole scaffold is a "privileged structure" in drug discovery, serving as the core pharmacophore in over 3,000 isolated natural products and blockbuster drugs like Sumatriptan, Tadalafil, and Indomethacin. While the indole ring is electron-rich, achieving exclusive C3-selectivity with high yield is chemically nuanced due to competing N1-alkylation and C2-functionalization pathways.
This guide details three distinct, high-yield protocols selected for their operational robustness, scalability, and atom economy.
The C3-Selectivity Paradox
Indole is an electron-rich heterocycle. The C3 position is the most nucleophilic site (enamine-like reactivity), allowing for electrophilic aromatic substitution (EAS). However, three primary failure modes exist in standard protocols:
-
N1-Alkylation: Occurs under basic conditions if the NH proton is deprotonated (pKa ~16) before C3 attack.
-
C2-Attack: Often seen with steric hindrance at C3 or specific directing groups.
-
Oligomerization: Acid-catalyzed dimerization of indoles.
Success Strategy: To maximize C3 yield, protocols must either exploit the inherent electronic bias of the pyrrole ring under neutral/acidic conditions or utilize specific ligands/conditions to block N1/C2 pathways.
Part 2: Visualizing the Synthesis Logic
The following diagram outlines the decision tree for selecting the optimal C3-functionalization pathway based on substrate type and desired substitution.
Caption: Decision matrix for selecting high-yield synthesis pathways based on target moiety and structural requirements.
Part 3: Detailed Experimental Protocols
Protocol A: Green Multicomponent Synthesis (MCR)
Application: Rapid generation of 3-functionalized indoles (e.g., 3-substituted indoles via Michael addition/condensation). Mechanism: One-pot condensation of indole, aldehyde, and active methylene (e.g., malononitrile) utilizing Deep Eutectic Solvents (DES) and Ultrasound. Key Advantage: Catalyst-free, avoids toxic organic solvents, yields typically >90%.
Materials:
-
Indole (1.0 mmol)[1]
-
Aromatic Aldehyde (1.0 mmol)[1]
-
Malononitrile (1.0 mmol)[1]
-
DES Catalyst: Choline Chloride:Urea (1:2 molar ratio)[1]
-
Apparatus: Ultrasonic bath (e.g., 35 kHz)
Step-by-Step Methodology:
-
DES Preparation: Mix Choline Chloride and Urea (1:2) in a beaker. Heat at 80°C with stirring until a clear, homogeneous liquid forms (approx. 30 min). Cool to room temperature.
-
Reaction Assembly: In a 10 mL borosilicate flask, combine Indole (1 mmol), Aldehyde (1 mmol), and Malononitrile (1 mmol).
-
Catalyst Addition: Add 10 mol% of the prepared DES liquid to the mixture.
-
Sonication: Place the flask in the ultrasonic bath at ambient temperature (25-30°C). Irradiate for 15–45 minutes.
-
Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate:n-Hexane, 3:7). Look for the disappearance of the aldehyde spot.
-
-
Workup: Add 5 mL of water to the reaction mixture. The product will precipitate out (as DES is water-soluble and the organic product is not).
-
Purification: Filter the solid precipitate. Wash with aqueous ethanol (20%). Recrystallize from hot ethanol if necessary.
Typical Results:
-
Yield: 88–96%
-
Time: <60 mins
-
Note: This method avoids column chromatography for most substrates.
Protocol B: Transition-Metal-Free Direct C3-Arylation
Application: Synthesis of 3-arylindoles (biaryl scaffolds) without Palladium/Rhodium contamination. Mechanism: Radical-nucleophilic aromatic substitution (S_RN1) or Aryne intermediate pathway promoted by Potassium tert-butoxide (KOtBu). Key Advantage: Solves the "heavy metal removal" problem in pharma process chemistry.
Materials:
-
Indole (unprotected N-H) (1.0 equiv)
-
Aryl Iodide (1.2 – 1.5 equiv)
-
Base: KOtBu (3.0 equiv)
-
Solvent: Anhydrous Benzene or DMF (Degassed)
-
Additive: 1,10-Phenanthroline (optional, can enhance yield in some cases)[2]
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk tube and cool under Argon flow.
-
Solvent Degassing: Sparge anhydrous DMF with Argon for 30 minutes. Critical: Oxygen inhibits the radical mechanism.
-
Reaction Setup: Charge the tube with Indole (0.5 mmol), Aryl Iodide (0.75 mmol), and KOtBu (1.5 mmol).
-
Initiation: Add degassed DMF (2.0 mL) via syringe. Seal the tube immediately.
-
Heating: Stir at 110°C for 12–24 hours.
-
Observation: The reaction mixture typically turns dark brown.
-
-
Quench & Extraction: Cool to RT. Quench with saturated NH4Cl (5 mL). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
If yield is <40%, check the "degassing" step. Oxygen is the primary killer of this radical chain reaction.
Protocol C: Enantioselective Friedel-Crafts Alkylation
Application: Creating chiral centers at the C3-position (e.g., for asymmetric alkaloids).
Mechanism: Lewis-acid catalyzed conjugate addition of indole to
Materials:
-
Indole (1.0 equiv)[1]
-
-Unsaturatedngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> -ketoester (1.2 equiv) -
Catalyst: Cu(OTf)2 (10 mol%)
-
Ligand: Chiral Bis(oxazoline) (11 mol%)
-
Solvent: Toluene or CH2Cl2
Step-by-Step Methodology:
-
Catalyst Formation: Stir Cu(OTf)2 and the chiral Bis(oxazoline) ligand in anhydrous Toluene for 1 hour at RT under N2. Solution should turn clear blue/green.
-
Substrate Addition: Add the Indole and the Ketoester to the catalyst solution.
-
Reaction: Stir at 0°C to RT for 24 hours.
-
Checkpoint: Low temperature often improves enantioselectivity (ee) but slows rate.
-
-
Workup: Filter through a short pad of silica gel to remove the copper catalyst.
-
Analysis: Determine conversion by NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralcel OD-H column).
Part 4: Comparative Data Analysis
The following table summarizes the efficiency metrics of the described protocols based on recent literature benchmarks.
| Feature | Method A: Green MCR | Method B: Metal-Free Arylation | Method C: Asymmetric FC |
| Primary Bond Formed | C3-Alkyl / C3-Functionalized | C3-Aryl | C3-Chiral Alkyl |
| Typical Yield | 92 - 96% | 70 - 85% | 85 - 95% |
| Reaction Time | 30 - 60 min | 12 - 24 h | 12 - 48 h |
| Atom Economy | Excellent (One-pot) | Moderate (Stoichiometric base) | Good |
| Key Risk Factor | Substrate solubility in DES | Oxygen sensitivity | Catalyst cost / Ligand synthesis |
| Green Score | High (Biodegradable solvent) | Medium (Organic solvents) | Medium (Metal waste) |
Part 5: References
-
A three-component Fischer indole synthesis. Source: PubMed (NIH). URL:[Link]
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Source: Taylor & Francis Online. URL:[Link][2][3][4][5][6]
-
Transition Metal-Free C3 Arylation of Indoles with Aryl Halides. Source: PubMed Central (NIH). URL:[Link]
-
Enantioselective Alkylation of the Indole Nucleus: Friedel-Crafts reaction. Source: Organic-Chemistry.org. URL:[Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. Source: RSC Advances.[7] URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 5. Enantioselective Alkylation of the Indole Nucleus (2/2): Friedel-Crafts reaction [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Advanced Recrystallization Techniques for the Purification of Indole Compounds
Abstract: The indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Achieving high purity of indole-containing compounds is paramount for ensuring efficacy, safety, and reproducibility in downstream applications. Recrystallization remains a powerful, cost-effective, and scalable technique for purification, yet its application to the indole class presents unique challenges, including susceptibility to oxidation, potential for polymorphism, and a tendency towards "oiling out." This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of recrystallizing indole compounds. It moves beyond standard protocols to explain the causal mechanisms behind experimental choices, offering a framework for developing robust, validated purification strategies. Detailed protocols for single-solvent, multi-solvent, and troubleshooting procedures are provided, supported by in-text citations to authoritative sources.
The Significance of Purity in Indole Chemistry
The indole ring system is a privileged structure found in a vast array of natural products, pharmaceuticals, and functional materials.[1] From the essential amino acid tryptophan to blockbuster drugs like Sumatriptan, the biological and chemical activity of these compounds is intrinsically linked to their structural integrity and purity. Impurities, even in trace amounts, can lead to altered pharmacological profiles, unpredictable side reactions, or flawed material properties.
While modern chromatographic techniques are indispensable, recrystallization is a foundational purification method that leverages differences in solubility to separate a target compound from its impurities.[2] When optimized, it offers unparalleled efficiency for removing large quantities of impurities and can provide a final product with exceptional crystalline quality, which is critical for characterization and formulation. However, the unique electronic and physical properties of the indole nucleus demand a nuanced approach to this seemingly simple technique.[3]
Fundamental Principles of Indole Recrystallization
The success of any recrystallization protocol hinges on the principle of differential solubility: the target compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at a lower temperature.[4][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removable by hot filtration).[6]
The Recrystallization Workflow: A Conceptual Overview
The process follows a logical sequence of steps, each critical for achieving high purity and yield. The goal is to create a supersaturated solution from which the desired compound selectively crystallizes upon cooling.
Caption: A generalized workflow for the recrystallization of indole compounds.
Strategic Solvent Selection for Indole Compounds
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol.[7] Indole itself is a colorless solid that is readily soluble in many organic solvents like ethanol, ether, and benzene, but only sparingly soluble in water.[8][9] This general profile serves as a starting point, but substitutions on the indole ring can dramatically alter polarity and solubility.
An ideal solvent should exhibit a steep solubility curve, meaning it dissolves a large amount of the indole when hot and very little when cold. This maximizes the recovery of the pure compound.
Solvent Selection Decision Framework
A systematic approach to solvent screening is essential. Small-scale tests using a few milligrams of the crude indole in various solvents can quickly identify promising candidates.
Caption: A decision tree for empirical solvent selection in recrystallization.
Common Solvents for Indole Recrystallization
The following table summarizes solvents commonly employed for the purification of indole and its derivatives. The choice is highly dependent on the specific substituents present on the indole core.
| Solvent System | Boiling Point (°C) | Polarity (Index) | Typical Use Case for Indoles |
| Single Solvents | |||
| Water (H₂O) | 100 | 10.2 | Often used for highly polar, functionalized indoles (e.g., indole-2-carboxylic acid) or as an anti-solvent.[10] |
| Ethanol (EtOH) | 78 | 4.3 | A versatile solvent for many indole derivatives of moderate polarity.[9] |
| Methanol (MeOH) | 65 | 5.1 | Similar to ethanol, good for moderately polar indoles. |
| Toluene | 111 | 2.4 | Effective for less polar indoles; its high boiling point can be advantageous.[5] |
| Hexanes / Heptane | 60-98 | ~0.1 | Used for nonpolar indoles or as an anti-solvent to precipitate compounds from more polar solutions.[11] |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | A good general-purpose solvent for indoles of intermediate polarity.[12] |
| Multi-Solvent Systems | |||
| Ethanol/Water | Variable | Variable | A very common and effective system. The indole is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity appears.[3][5] |
| Toluene/Hexane | Variable | Variable | Used for tuning the polarity for less polar indoles. |
| Dichloromethane/Hexane | Variable | Variable | A lower-boiling point option for less polar compounds. |
Standard Recrystallization Protocols for Indoles
The following protocols provide a starting point for purification. They should be optimized for each specific compound.
Protocol 1: Single-Solvent Recrystallization
This is the simplest method and should be attempted first if a suitable single solvent is identified.[13]
-
Dissolution: Place the crude indole compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent.
-
Heating: Heat the mixture to the solvent's boiling point with stirring. Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot to prevent premature crystallization of the product.[14][15] Filter the boiling solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[16][17]
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals and helps prevent the trapping of impurities.[2][18]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to air dry on the filter or transfer them to a watch glass. For higher boiling point solvents, drying in a vacuum oven may be necessary.
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This technique is used when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) in which the compound is insoluble.[5]
-
Dissolution: Dissolve the crude indole in the minimum amount of the hot "good" solvent (e.g., ethanol), as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" anti-solvent (e.g., water) dropwise with constant stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[19]
-
Re-solubilization: Add a few drops of the hot "good" solvent until the solution becomes clear again. This ensures the solution is perfectly saturated at that temperature.
-
Crystallization, Cooling, and Isolation: Follow steps 4 through 8 from Protocol 1. The wash solvent should be a mixture of the two solvents, or just the cold anti-solvent.
Troubleshooting Common Recrystallization Problems
Purifying indole derivatives can be challenging.[3] The following table outlines common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The melting point of the impure solid is below the boiling point of the solvent.[20] / The solution is too supersaturated, causing liquid-liquid phase separation instead of crystallization.[21] | Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly.[20] / Use a lower boiling point solvent or a different solvent system. / Introduce seed crystals just before the oiling point is reached.[21][22] |
| Colored Solution | Highly conjugated or colored impurities are present. | After dissolving the crude solid, add a very small amount (tip of a spatula) of activated charcoal to the hot solution and swirl for a few minutes.[18][23] Remove the charcoal via hot filtration.[24] Note: Excessive charcoal will adsorb the product and reduce yield. |
| No Crystals Form | The solution is not saturated (too much solvent was used). / The compound is very soluble even at low temperatures. / The glass surface is too smooth for nucleation. | Boil off some of the solvent to increase the concentration and re-cool.[13] / Scratch the inside of the flask with a glass rod at the solution's surface to provide a nucleation site.[2] / Add a tiny "seed" crystal of the pure compound.[25] / Try a different solvent system. |
| Low Recovery | Too much solvent was used. / The compound has significant solubility in the cold solvent. / Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Ensure the filtration apparatus is sufficiently pre-heated before hot filtration.[15] / Use a minimal amount of ice-cold solvent for washing. |
| Impure Crystals | Cooling was too rapid, trapping impurities in the crystal lattice.[18] / The oil that formed solidified without purifying. | Re-dissolve the crystals and recrystallize, ensuring a slower cooling rate. / If oiling out occurred, address that issue first (see above). |
Special Considerations for the Indole Nucleus
Managing Instability: Oxidation and Light Sensitivity
The indole ring is electron-rich, making it susceptible to oxidation, particularly at the C3 position.[8] This can be exacerbated by heat, light, and the presence of air, sometimes leading to the formation of colored impurities.
-
Protective Measures: When working with particularly sensitive indoles, consider performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon). Minimizing the time the solution spends at high temperatures can also be beneficial.
-
Antioxidants: For compounds known to be highly unstable, the inclusion of a small amount of an antioxidant during the process may be warranted, though this can complicate final purity analysis. Some indole derivatives themselves can act as antioxidants.[26]
The Challenge of Polymorphism
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[27] These different forms, or polymorphs, can have different physical properties, including solubility, melting point, and stability. This is a critical consideration in pharmaceutical development. Several indole derivatives are known to exhibit polymorphism.[11][28]
The specific polymorph obtained from recrystallization can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs. It is crucial for researchers to be aware of this possibility, as different experimental runs may yield different polymorphs. Characterization of the final product by techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and IR spectroscopy is essential to identify and control the crystalline form.[27][28]
Caption: The influence of crystallization conditions on the formation of different solid-state forms (polymorphs).
Conclusion
Recrystallization is a nuanced and powerful technique for the purification of indole compounds. Success requires a systematic approach that begins with careful solvent selection and is executed with an understanding of the underlying physical chemistry. By recognizing the specific challenges posed by the indole nucleus—such as the potential for oiling out, oxidation, and polymorphism—researchers can move beyond a trial-and-error approach. The protocols and troubleshooting guides presented here provide a robust framework for developing validated, reproducible purification methods, ultimately enabling the synthesis and study of high-purity indole derivatives for a wide range of scientific applications.
References
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
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Indole: Properties, Reactions, Production And Uses. Chemcess. [Link]
-
Indole - Solubility of Things. [Link]
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Recrystallization Steps - Theory pages. Labster. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
Discuss the procedure and purpose of hot filtration in the recrystallization of an organic compound. Proprep. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data. [Link]
-
Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]
-
2.5: Hot Filtration. Chemistry LibreTexts. [Link]
-
The Role Of Activated Carbon In Organic Synthesis. [Link]
-
Recrystallization Definition, Principle &Purpose. PraxiLabs. [Link]
-
Hot gravity filtration. Royal Society of Chemistry: Education. [Link]
-
Recrystallization and hot filtration. Safrole. [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]
-
Indole | C8H7N. PubChem. [Link]
-
Crystallization purification of indole. ResearchGate. [Link]
-
Experiment 2: Recrystallization. [Link]
- Process of preparing purified aqueous indole solution.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Recrystallization - Single Solvent. [Link]
-
Structure and Morphology of Indole Analogue Crystals. ACS Omega. [Link]
-
Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins. PubMed. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). MDPI. [Link]
-
3.5C: Charcoal. Chemistry LibreTexts. [Link]
-
Polymorphs of oxindole as the core structures in bioactive compounds. RSC Publishing. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Late-Stage Chemo- and Enantioselective Oxidation of Indoles to C3-Monosubstituted Oxindoles. Organic Chemistry Portal. [Link]
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. [Link]
-
An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds. PMC. [Link]
-
Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link]
-
How can residues of indole be removed from a reaction mixture without using column chromatography? ResearchGate. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC. [Link]
-
Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates. Organic & Biomolecular Chemistry. [Link]
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Application Note: Strategic Development and Evaluation of Indole Derivatives as Next-Generation Herbicides
Executive Summary
The indole scaffold represents a privileged structure in agrochemistry, primarily due to its bio-isosteric relationship with Indole-3-acetic acid (IAA), the master plant hormone. While historical applications focused on synthetic auxins (e.g., indole-3-butyric acid), recent resistance trends have necessitated the development of novel indole derivatives that function via alternative mechanisms, including HPPD inhibition and Photosystem II blockade .
This guide provides a comprehensive technical framework for the design, synthesis, and biological evaluation of indole-based herbicides. It moves beyond standard operating procedures to offer a self-validating logic for experimental design, ensuring that data generated is robust enough for regulatory scrutiny and patent filing.
Mechanisms of Action (MoA) & Target Rationale
To design effective screening protocols, one must understand the molecular cascade triggered by the analyte. Indole derivatives predominantly exhibit herbicidal activity through two distinct pathways.
The Auxinic Pathway (TIR1/AFB Signaling)
Synthetic indole derivatives often act as "super-auxins." They bind to the TIR1/AFB F-box proteins but, unlike natural IAA, they resist metabolic degradation.
-
Mechanism: The herbicide acts as a "molecular glue," stabilizing the interaction between the SCF^TIR1 E3 ligase complex and Aux/IAA transcriptional repressors.
-
Result: Rapid ubiquitination and degradation of Aux/IAA proteins release Auxin Response Factors (ARFs), leading to lethal, uncontrolled gene expression, epinasty, and tissue necrosis.
Novel Enzyme Inhibition (HPPD & PSII)
Recent structure-activity relationship (SAR) studies indicate that modifying the C3 and N1 positions can shift activity from auxin mimicry to enzyme inhibition, specifically 4-hydroxyphenylpyruvate dioxygenase (HPPD) . Inhibition of HPPD blocks plastoquinone synthesis, causing distinct "bleaching" symptoms due to photo-oxidative destruction of chlorophyll.[1]
Pathway Visualization
The following diagram maps the primary signaling cascade utilized in the validation of auxinic indole herbicides.
Figure 1: The molecular mechanism of auxinic herbicides.[2][3] The indole derivative facilitates the destruction of repressors, leading to lethal metabolic chaos.
Protocol A: High-Throughput In Vitro Screening (Root/Shoot Assay)
Objective: Rapidly filter synthesized compounds based on physiological inhibition of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica napus) models.[3][4]
Reagents & Preparation
-
Stock Solution: Dissolve 10 mg of the indole derivative in 1 mL of DMSO or Acetone. Ensure complete solubilization; sonicate if necessary.
-
Test Medium: 0.6% Agar solution in distilled water. (Nutrients are excluded to force reliance on seed reserves, isolating the hormonal effect).
-
Target Concentration: Dilute stock to achieve final concentrations of 10, 50, and 100 mg/L in the agar.
-
Controls:
-
Negative: 0.1% DMSO/Acetone in agar.
-
Positive: 2,4-D or Indole-3-acetic acid (IAA) at equivalent concentrations.
-
Step-by-Step Methodology
-
Seed Sterilization (Critical): Soak seeds in 5% sodium hypochlorite for 10 mins, then rinse 5x with sterile water. Why? Fungal contamination mimics root necrosis, invalidating results.
-
Plating: Pour 10 mL of medicated agar into 90mm Petri dishes. Allow to solidify.
-
Seeding: Place 15 seeds per dish, evenly spaced. Replicates:
.[5] -
Incubation:
-
Conditions: 25°C ± 1°C.
-
Photoperiod: 12h Light / 12h Dark (Lux: 4000).
-
-
Data Collection (7 Days): Measure root length and shoot height.
Self-Validating Criteria
-
Control Viability: If negative control germination is <90%, discard the batch.
-
Solvent Toxicity: If the solvent-only control shows >10% inhibition compared to water-only, the solvent concentration is too high.
Protocol B: Whole-Plant Post-Emergence Assay (Greenhouse)
Objective: Evaluate efficacy under realistic physiological conditions, accounting for cuticle penetration and translocation.
Setup
-
Soil Mix: 2:1:1 mixture of peat, vermiculite, and perlite.
-
Growth Stage: Apply treatment when plants reach the 2-3 leaf stage (approx. 10-14 days post-sowing).
-
Application: Use a track sprayer calibrated to deliver 450 L/ha at 0.2 MPa.
Formulation
Indole derivatives are often lipophilic. Use the following emulsifiable concentrate logic:
-
Active Ingredient: 5% w/v
-
Solvent: N-methyl-2-pyrrolidone (NMP) or DMF.
-
Surfactant: Tween 80 (0.1% v/v in final spray). Why? To reduce surface tension and ensure leaf wetting.
Scoring System (14 Days Post-Treatment)
Use a visual injury scale (0-100%) combined with fresh weight measurement.
| Score | Visual Symptom | Physiological Interpretation |
| 0% | No injury | No binding to TIR1/HPPD targets. |
| 20-40% | Slight curling/chlorosis | Successful entry; metabolic detoxification active. |
| 60-80% | Severe epinasty/bleaching | Systemic translocation and irreversible target saturation. |
| 100% | Complete necrosis | Total physiological collapse. |
Data Analysis & Interpretation
Calculating Inhibition Rates
Quantify activity using the following formula for both root length (in vitro) and fresh weight (in vivo):
- : Average measurement of the negative control (solvent only).
- : Average measurement of the treated group.
Structure-Activity Relationship (SAR) Insights
When analyzing your data, look for these trends common in indole herbicides:
-
N1-Substitution: Alkyl groups often improve lipophilicity (cuticle penetration) but may reduce TIR1 binding affinity unless cleaved in planta (pro-herbicide).
-
C5/C6 Halogenation: Adding Cl or F at these positions typically blocks metabolic degradation (hydroxylation), increasing half-life and potency.
Experimental Workflow Diagram
Use this flow to standardize your screening pipeline.
Figure 2: The stage-gate process for herbicide discovery. Only compounds passing the 60% inhibition threshold in vitro proceed to greenhouse testing.
References
-
Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.[4][5] Frontiers in Chemistry, 10. [Link]
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action.[6] Pest Management Science, 66(2), 113-120.[3] [Link]
-
Hao, G. F., et al. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals. Journal of Agricultural and Food Chemistry. [Link]
-
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.[7] Nature, 446, 640–645.[7] [Link]
-
University of Nebraska-Lincoln. 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future. [Link]
Sources
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in Friedel-Crafts acylation of indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Friedel-Crafts acylation of indoles. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during this pivotal synthetic transformation. As Senior Application Scientists, we have structured this resource to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues in your own research.
The Friedel-Crafts acylation of the indole nucleus is a fundamental method for synthesizing 3-acylindoles, which are crucial intermediates in the production of numerous pharmaceuticals and natural products.[1] However, the high nucleophilicity of the indole ring and the harsh conditions often employed can lead to a variety of issues, most notably low product yields. This guide provides a systematic approach to troubleshooting these problems.
Core Principles: The Reaction Mechanism
Understanding the reaction mechanism is the first step in effective troubleshooting. The Friedel-Crafts acylation of indoles is an electrophilic aromatic substitution.[1] The process begins with the activation of an acylating agent (like an acyl chloride or anhydride) by a Lewis acid, which generates a highly electrophilic acylium ion.[2] The electron-rich indole ring then acts as a nucleophile, attacking the acylium ion, typically at the C3 position, to form a resonance-stabilized intermediate known as a sigma complex.[1][2] Finally, a proton is lost, restoring aromaticity and yielding the 3-acylindole product.[1]
Caption: General mechanism of the Friedel-Crafts acylation of indoles.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem Area 1: Reagent & Catalyst Issues
Q1: My reaction shows little to no conversion of the starting material. What are the most likely causes?
A1: This is one of the most common issues and typically points to problems with the catalyst or reagents.
-
Catalyst Inactivity due to Moisture: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are extremely sensitive to moisture.[3] Any water present in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and handle hygroscopic Lewis acids under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
Insufficient Catalyst Loading: Unlike many other catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid.[5] This is because the ketone group in the product coordinates strongly with the Lewis acid, forming a stable complex that effectively removes the catalyst from the reaction cycle.[3]
-
Solution: A general starting point is to use at least 1.0 to 1.2 equivalents of the Lewis acid relative to the acylating agent.[5]
-
-
Poor Reagent Quality: The purity of the indole substrate and the acylating agent is critical. Impurities can react with the catalyst or lead to unwanted side reactions.[5]
-
Solution: Use freshly distilled or purified reagents. Ensure your acyl chloride has not hydrolyzed to the corresponding carboxylic acid.
-
Q2: I'm using an unprotected (NH) indole, and the reaction is messy, producing a dark polymer-like substance or very low yields. What is happening?
A2: Unprotected indoles present a significant challenge due to the reactivity of the NH proton and the high nucleophilicity of the ring.
-
Competing N-Acylation: The nitrogen atom of the indole can also be acylated. While N-acylation is often reversible, it consumes reagents and can lead to complex product mixtures.
-
Lewis Acid Interaction: The lone pair of electrons on the indole nitrogen can coordinate with the Lewis acid. This deactivates the indole ring towards the desired C3 acylation and can also promote polymerization, especially with strong Lewis acids like AlCl₃.[6]
-
Acid-Catalyzed Polymerization: The highly acidic conditions generated by traditional Friedel-Crafts protocols can cause the electron-rich indole ring to polymerize.[6]
-
Solutions:
-
Protect the Indole Nitrogen: Protecting the nitrogen with a group like phenylsulfonyl (SO₂Ph) or tosyl (Ts) prevents N-acylation and coordination with the Lewis acid, often leading to cleaner reactions and higher yields.[7]
-
Use Milder Catalysts: Modern protocols have been developed that avoid strong, aggressive Lewis acids. Milder options like zinc oxide (ZnO), dialkylaluminum chlorides (Et₂AlCl), or metal triflates can be effective for acylating unprotected indoles with fewer side reactions.[1][6][8]
-
Employ Alternative Methods: Organocatalytic methods, for instance using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), can effectively acylate N-protected indoles without the need for a metal-based Lewis acid.[9]
-
Q3: My indole starting material appears to be decomposing under the reaction conditions. How can I mitigate this?
A3: Indole and its derivatives can be sensitive to the strongly acidic conditions of a classic Friedel-Crafts reaction.
-
Excessively Strong Lewis Acid: A highly reactive Lewis acid like AlCl₃ can be too harsh for sensitive or highly activated indole substrates, leading to charring, polymerization, or other decomposition pathways.[6]
-
High Reaction Temperature: While some reactions require heat, excessive temperatures can accelerate decomposition and side reactions.[5]
-
Solutions:
-
Select a Milder Lewis Acid: Switch to a less aggressive Lewis acid. The choice of catalyst can have a significant impact on yield and substrate stability.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and allowing the reaction to slowly warm to room temperature is a good strategy.[1]
-
Inverse Addition: Instead of adding the acylating agent to a mixture of the indole and Lewis acid, try adding the indole solution to the pre-formed complex of the Lewis acid and acyl chloride at a low temperature.
-
| Lewis Acid | Relative Strength | Common Applications & Comments |
| AlCl₃, FeCl₃ | High | Powerful catalysts, but often require stoichiometric amounts and can cause decomposition with sensitive substrates.[10] Extremely moisture-sensitive.[3] |
| TiCl₄, SnCl₄ | Medium | Effective and sometimes offer better selectivity than AlCl₃. Still highly moisture-sensitive.[11] |
| BF₃·OEt₂ | Medium | A convenient liquid Lewis acid, generally milder than AlCl₃.[12] |
| ZnCl₂, ZnO | Mild | Good for substrates sensitive to strong acids. ZnO has been used effectively with ionic liquids.[8][13] |
| Metal Triflates (e.g., Y(OTf)₃, Sc(OTf)₃) | Mild to High | Can be highly effective in catalytic amounts and are often more tolerant of functional groups.[1] |
Problem Area 2: Reaction Condition & Selectivity Issues
Q4: How does my choice of solvent affect the reaction outcome?
A4: The solvent plays a crucial role in a Friedel-Crafts acylation.
-
Solubility: The solvent must be able to dissolve the reactants and, importantly, the intermediate Lewis acid complexes. Poor solubility can lead to heterogeneous mixtures and slow or incomplete reactions.
-
Reactivity: The solvent must be inert to the strong electrophiles and Lewis acids used. Protic solvents (like water or alcohols) and nucleophilic solvents (like THF) are incompatible.
-
Influence on Selectivity: In some cases, solvent polarity can influence the regioselectivity of the acylation. For example, in the acylation of naphthalene, non-polar solvents favor the kinetic product, while polar solvents favor the thermodynamic product.[14] While indole acylation is strongly directed to C3, solvent choice can still impact the formation of byproducts.
| Solvent | Typical Use | Comments |
| Dichloromethane (CH₂Cl₂) | Common | Good solvent for many substrates and reagents. Relatively low boiling point.[1] |
| 1,2-Dichloroethane (DCE) | Common | Similar to CH₂Cl₂, but with a higher boiling point, allowing for higher reaction temperatures.[15] |
| Carbon Disulfide (CS₂) | Historical/Specialized | A non-polar solvent that does not complex strongly with AlCl₃. However, it is highly flammable and toxic.[14] |
| Nitrobenzene / Nitromethane | Specialized | Polar solvents that can dissolve the catalyst-product complex, sometimes preventing catalyst deactivation.[14] Can be reactive themselves under certain conditions. |
| Ionic Liquids (e.g., [BMI]BF₄) | Green Alternative | Can act as both the solvent and catalyst promoter, offering environmental benefits and potentially high yields.[8][13] |
Q5: I am getting a mixture of acylated products (e.g., at C2, C1, or di-acylated). How can I improve regioselectivity for the C3 position?
A5: While C3 acylation is electronically favored for indole, deviations can occur.[6]
-
Steric Hindrance: If the C3 position is blocked by a bulky substituent, acylation may be forced to occur at another position, such as C2.
-
N-Acylation: As discussed previously, acylation at the N1 position is a common side reaction for unprotected indoles.[8]
-
Di-acylation: With highly activated indoles or under harsh conditions, a second acylation (e.g., 1,3-diacylation) can occur.[6]
-
Solutions:
-
N-Protection: Using an N-protecting group is the most reliable way to prevent N-acylation and often enhances C3 selectivity.[9]
-
Milder Conditions: Using milder Lewis acids and lower temperatures can reduce the likelihood of side reactions and di-acylation.
-
Choice of Acylating Agent: In some cases, using a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) can provide better control.[13]
-
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q: What is the optimal position for acylation on an indole ring? A: The most electron-rich and sterically accessible position on the indole ring is C3, making it the preferred site for electrophilic substitution.[1]
Q: Do I always need to protect the indole nitrogen? A: Not always, but it is highly recommended, especially when using strong Lewis acids like AlCl₃.[16] N-protection prevents side reactions and often leads to cleaner, higher-yielding outcomes.[5] Several modern methods are optimized for use with unprotected indoles, typically employing milder catalysts.[13][15]
Q: How much Lewis acid catalyst should I use? A: For classic Friedel-Crafts acylation, you should start with at least a stoichiometric amount (1.0 equivalent or more) relative to the acylating agent, not the indole.[3][5] This is because the product forms a complex with the catalyst.
Q: Can I use acid anhydrides instead of acyl chlorides? A: Yes, acid anhydrides can be used as acylating agents.[13] They are generally less reactive than acyl chlorides, which can be advantageous for controlling the reaction with sensitive substrates.
Q: Are there "greener" alternatives to traditional Lewis acids and solvents? A: Yes. Research has focused on developing more environmentally friendly protocols. This includes the use of solid catalysts like zinc oxide (ZnO) and the use of ionic liquids, which can serve as both the solvent and a catalyst promoter, often with the benefit of being recyclable.[8][13]
Experimental Protocols
Protocol 1: Acylation of N-Phenylsulfonylindole with AlCl₃
This protocol is a representative example for an N-protected indole using a strong Lewis acid.
Materials:
-
N-Phenylsulfonylindole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous AlCl₃ (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Solvent Addition: Add anhydrous DCM to the flask to create a suspension. Cool the flask to 0 °C using an ice bath.
-
Acylium Ion Formation: Add the acyl chloride (1.1 eq) dropwise to the stirred AlCl₃ suspension. Stir for 15-20 minutes at 0 °C.
-
Substrate Addition: Dissolve N-phenylsulfonylindole (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly pouring it over a mixture of crushed ice and concentrated HCl.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[1]
Protocol 2: Milder Acylation of Indole using Diethylaluminum Chloride
This protocol is adapted for unprotected indoles, using a milder Lewis acid to minimize side reactions.[1]
Materials:
-
Indole (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes, 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Setup: To a solution of indole (1.0 eq) in anhydrous DCM (approx. 0.2 M) in a flame-dried flask under an inert atmosphere, cool the solution to 0 °C.
-
Catalyst Addition: Slowly add the solution of Et₂AlCl in hexanes (1.2 eq) to the indole solution. Stir for 10-15 minutes at 0 °C.
-
Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates the consumption of the starting material.
-
Work-up: Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.[1]
-
Extraction: Extract the mixture with DCM or ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
References
- BenchChem. (2025).
-
Jackson, E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]
-
Papamicael, C., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available from: [Link]
- BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
- BenchChem. (2025). A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. BenchChem.
- Zhang, L., et al. (n.d.). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. Rasayan J. Chem.
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
-
Gálvez, E., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. Available from: [Link]
-
J&K Scientific LLC. (2025). Friedel-Crafts Acylation. J&K Scientific. Available from: [Link]
-
Reddit. (2025). Can one do FC alk/acylations, with AA-derived acyl/alkyl chlorides, N-protected, as electrophile? r/Chempros. Available from: [Link]
-
Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. Available from: [Link]
-
Yen, Y., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing. Available from: [Link]
-
Zhou, Z., et al. (2016). Enantioselective 2-Alkylation of 3-Substituted Indoles with Dual Chiral Lewis Acid/Hydrogen-Bond-Mediated Catalyst. Organic Letters. Available from: [Link]
- University Course Material. (n.d.).
-
Chen, C., et al. (2020). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI. Available from: [Link]
- ResearchGate. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid.
-
Doyle, M., et al. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. Available from: [Link]
- SciSpace. (2009).
- SciSpace. (2012). Friedel-crafts acylation studies on 3-alkyl-1-(phenylsulfonyl)
- ResearchGate. (2025). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available from: [Link]
-
RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC. Available from: [Link]
-
Taylor & Francis. (2012). Regioselective Friedel-Crafts alkylation of indoles with epoxides using nano MgO. Taylor & Francis Online. Available from: [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Chad's Prep. Available from: [Link]
-
Overman, L., et al. (2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. Available from: [Link]
-
YouTube. (2022). Organic Chemistry: Amides as a Protecting Group for Friedel-Crafts Reactions- One Slide Guide. Tim the Tutor. Available from: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
Sources
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- 13. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ) - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03551E [pubs.rsc.org]
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- 16. youtube.com [youtube.com]
challenges in the Fischer indole synthesis of substituted indoles
Welcome to the Fischer Indole Synthesis Support Center
You have reached the Tier 3 Technical Support guide for the Fischer Indole Synthesis. While this reaction, discovered in 1883, remains the premier method for synthesizing the indole scaffold (found in triptans, indomethacin, and diverse alkaloids), it is notoriously sensitive to substrate electronics and reaction conditions.
This guide moves beyond basic textbook mechanisms to address the specific failure modes encountered in drug discovery and process development: Regioselectivity collapse, reaction stalling due to electronics, and "tar" formation during purification.
Module 1: Regioselectivity Troubleshooting
Issue: "I used an unsymmetrical ketone and got a mixture of isomers. How do I control the direction?"
The Root Cause: The regiochemistry is determined during the tautomerization of the hydrazone to the ene-hydrazine . This step is governed by the competition between Kinetic (less substituted alkene) and Thermodynamic (more substituted alkene) control.
-
Kinetic Control: Favors the formation of the less substituted ene-hydrazine (leading to 2-substituted indoles).
-
Thermodynamic Control: Favors the more substituted ene-hydrazine (leading to 2,3-disubstituted indoles).
Decision Matrix: Acid & Condition Selection
| Desired Outcome | Enamine Type | Condition Strategy | Recommended Catalyst |
| 2-Substituted Indole (e.g., 2-ethylindole from 2-butanone) | Kinetic (Less Substituted) | Weak Acids / Low Temp. Avoid equilibration. | Acetic Acid (AcOH), dilute HCl, or PCl3 in benzene. |
| 2,3-Disubstituted Indole (e.g., 2,3-dimethylindole from 2-butanone) | Thermodynamic (More Substituted) | Strong Acids / High Temp. Force equilibration. | Polyphosphoric Acid (PPA), H2SO4, ZnCl2 (>150°C), or Methanesulfonic acid (MsOH). |
Visualizing the Pathway
Caption: Regiochemical divergence in Fischer Indole Synthesis based on acid strength and temperature.
Module 2: Reaction Failure (Electronic Effects)
Issue: "My reaction works fine with phenylhydrazine, but fails with my electron-deficient hydrazine."
The Root Cause: The rate-determining step is often the [3,3]-sigmatropic rearrangement . This pericyclic reaction requires electron density in the benzene ring to attack the ene-hydrazine moiety.
-
Electron Donating Groups (EDGs): Accelerate the reaction (e.g., -OMe, -Me).
-
Electron Withdrawing Groups (EWGs): Decelerate or kill the reaction (e.g., -NO2, -CF3) by destabilizing the transition state.
Troubleshooting Protocol for Deactivated Substrates
Step 1: Switch to Lewis Acid Catalysis Protic acids (AcOH) are often too weak for EWG-substituted hydrazines. Switch to Zinc Chloride (ZnCl2) in acetic acid or Boron Trifluoride Etherate (BF3·OEt2) .
-
Why: Lewis acids coordinate to the imine nitrogen, lowering the activation energy for the ene-hydrazine formation without relying solely on proton transfer.
Step 2: Microwave Irradiation If thermal heating (reflux) fails, use microwave irradiation.
-
Protocol: Seal the hydrazone in a microwave vial with 2 equiv. of ZnCl2 in AcOH. Heat to 150°C for 10-20 minutes. The rapid heating profile often outcompetes decomposition pathways.
Step 3: The "Nuclear Option" – Buchwald Modification If the Fischer synthesis fails completely due to hydrazine instability or extreme deactivation, bypass the hydrazine isolation entirely using the Buchwald strategy [1].
Buchwald-Fischer Protocol:
-
Coupling: React Aryl Bromide + Benzophenone Hydrazone (Pd(OAc)2, BINAP, NaOtBu).
-
Exchange: Treat the resulting N-aryl benzophenone hydrazone with your target ketone and p-TsOH.
-
Result: The benzophenone is hydrolyzed, releasing the "active" hydrazine in situ, which immediately reacts with the ketone to form the indole.
Module 3: Purification & Isolation
Issue: "My reaction turned into black tar. I can't isolate the product."
The Root Cause: Indoles are electron-rich and acid-sensitive.[1] They easily undergo oxidative polymerization ("tar") in the presence of air and light, especially under acidic conditions. Furthermore, residual hydrazines decompose into viscous impurities.
Protocol: The "Tea-Bag" Silica Trick (Triethylamine Deactivation)
Standard silica gel is slightly acidic (pH 6-6.5). This acidity is sufficient to decompose sensitive indoles during column chromatography, leading to streaking and yield loss.
Validated Purification Workflow:
-
Quench: Pour reaction mixture into ice/water. Neutralize carefully with NaHCO3 or NaOH (keep pH < 10 to avoid ring opening).
-
Extraction: Extract with EtOAc. Wash organic layer with 1M HCl (to remove unreacted hydrazine/anilines) followed by Brine.
-
Column Preparation (CRITICAL STEP):
-
Elution: Run the column using the TEA-doped solvent. The indole will elute as a tight, symmetrical band rather than a streak.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use aldehydes in the Fischer Synthesis? A: Yes, but they are problematic. Aldehydes (especially acetaldehyde) tend to self-polymerize under the harsh acidic conditions required for the Fischer rearrangement.
-
Fix: Use the acetal protected form of the aldehyde, or use a mild catalyst like dilute H2SO4 in an aqueous-alcoholic biphasic system.
Q: Why do I see a "dimer" byproduct? A: This is likely the result of the indole product reacting with unreacted ketone (electrophilic attack at C3) or reacting with itself (dimerization) if left in acid too long.
-
Fix: Monitor reaction strictly by LCMS/TLC. Quench immediately upon consumption of the hydrazone.
Q: My hydrazine hydrochloride salt isn't dissolving. A: Hydrazine salts often require free-basing.
-
Protocol: Suspend the hydrazine·HCl in the solvent, add 1.05 equiv of Sodium Acetate (NaOAc). This generates the free hydrazine in situ and buffers the reaction.
References
-
Buchwald Modification: Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society. Link
-
Regioselectivity Mechanisms: Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International. Link
-
Solid Phase Synthesis: Hutchins, S. M., & Chapman, K. T. (1996). Fischer Indole Synthesis on a Solid Support. Tetrahedron Letters. Link
-
Microwave Acceleration: Lipiaz, D., et al. (2003). Microwave-assisted Fischer Indole Synthesis. Synlett. Link
-
General Review: Gribble, G. W. (2000).[6] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Sciencemadness Discussion Board - Column chromatography of acid-sensitive compounds - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Indoles Synthesis [quimicaorganica.org]
- 8. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3-Acylindoles
Welcome to the technical support center for the synthesis of 3-acylindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. 3-Acylindoles are crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] However, their synthesis, particularly through Friedel-Crafts acylation, can be challenging, often plagued by issues of regioselectivity, low yields, and side reactions.[1][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The advice herein is grounded in established chemical principles and field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Low Yield of the Desired 3-Acylindole
Q: My Friedel-Crafts acylation of indole is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in the acylation of indoles are a common challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Root Causes & Corrective Actions:
-
Suboptimal Catalyst Choice or Loading:
-
Insight: The choice of Lewis acid is critical. Traditional catalysts like AlCl₃ can be harsh, leading to side reactions or polymerization of the electron-rich indole.[4] Modern catalysts, such as metal triflates (e.g., Y(OTf)₃, Sc(OTf)₃), are often milder and more efficient.[1][4] Iron powder has also been reported as a non-toxic and inexpensive alternative.[5]
-
Actionable Advice:
-
Screen Catalysts: If using a strong Lewis acid, consider switching to a milder one like Y(OTf)₃ or ZnO.[1][6]
-
Optimize Catalyst Loading: The amount of catalyst can significantly impact the yield. For instance, with iron powder, a 70 mol% loading was found to be optimal.[5] It's crucial to perform a loading study to find the sweet spot for your specific reaction.
-
-
-
Inappropriate Solvent:
-
Insight: The solvent can dramatically influence reaction rates and selectivity.[1] In some cases, solvent-free conditions have proven to be highly effective.[5] Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), have been shown to enhance catalytic activity and improve yields.[1]
-
Actionable Advice:
-
-
Reaction Temperature and Time:
-
Insight: Friedel-Crafts acylations are sensitive to temperature.[5][7] Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition. Microwave irradiation can sometimes offer rapid and efficient heating, leading to higher yields in shorter reaction times.[1][4]
-
Actionable Advice:
-
Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
-
Explore Microwave Synthesis: If available, a microwave reactor can be a powerful tool for accelerating the reaction and improving yields.[1]
-
-
-
Purity of Starting Materials:
Issue 2: Poor Regioselectivity (Formation of N-acylindoles and 1,3-Diacylindoles)
Q: I am observing significant amounts of N-acylated and/or 1,3-diacylated side products. How can I improve the regioselectivity for the C3-position?
A: Achieving high regioselectivity for C3-acylation is a classic challenge in indole chemistry, especially with unprotected indoles.[1]
Root Causes & Corrective Actions:
-
Nature of the Acylating Agent:
-
Insight: The reactivity of the acylating agent plays a crucial role. Highly reactive agents like acyl chlorides can lead to over-acylation. Acid anhydrides are often a milder alternative.[1]
-
Actionable Advice:
-
Switch to Acid Anhydrides: If you are using an acyl chloride and observing diacylation, consider using the corresponding acid anhydride.[1]
-
-
-
N-H Acidity and Protection:
-
Insight: The acidic N-H proton of the indole can compete with the C3-position for acylation. While N-protection (e.g., with a phenylsulfonyl group) can ensure C3-acylation, it adds extra steps to the synthesis.[9] Modern methods often focus on achieving C3-selectivity without N-protection.[1]
-
Actionable Advice:
-
Optimize Reaction Conditions for Unprotected Indoles: The use of specific catalyst-solvent systems, like Y(OTf)₃ in an ionic liquid, has been shown to favor C3-acylation even with a free N-H.[1]
-
Consider a Removable N-Protecting Group: If other methods fail, using a protecting group like phenylsulfonyl can be a reliable strategy.[9]
-
-
-
Solvent Effects on Regioselectivity:
Issue 3: Catalyst Deactivation
Q: My reaction starts well but then stalls, suggesting catalyst deactivation. What could be causing this and how can I prevent it?
A: Catalyst deactivation can be a frustrating problem, often leading to incomplete reactions and low yields.
Root Causes & Corrective Actions:
-
Moisture Sensitivity:
-
Insight: Many Lewis acid catalysts are highly sensitive to moisture.[4] Water can hydrolyze the catalyst, rendering it inactive.
-
Actionable Advice:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use Water-Tolerant Catalysts: Metal triflates are known to be more water-tolerant than traditional Lewis acids like AlCl₃.[4]
-
-
-
Substrate or Product Inhibition:
-
Insight: The indole nitrogen or the carbonyl oxygen of the product can coordinate to the Lewis acid catalyst, leading to its deactivation.
-
Actionable Advice:
-
Slow Addition of Reagents: In some cases, slow addition of the indole to the mixture of the acylating agent and catalyst can minimize catalyst inhibition.[11]
-
Catalyst Reusability: Some catalytic systems, such as Y(OTf)₃ in ionic liquids, allow for the recycling of the catalyst, indicating a degree of robustness against deactivation.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the indole ring affect the acylation reaction?
A1: Substituents on the indole ring can have a significant electronic and steric impact on the reaction.
-
Electron-Donating Groups (EDGs):
-
Effect: EDGs (e.g., -CH₃, -OCH₃) on the phenyl portion of the indole increase the nucleophilicity of the ring, which can accelerate the reaction.[12] However, they can also increase the propensity for side reactions like polymerization or acylation at other positions (C1 and C2).[1][4]
-
Optimization Strategy: For electron-rich indoles, milder reaction conditions (lower temperature, less active catalyst) are often necessary to maintain selectivity.[4]
-
-
Electron-Withdrawing Groups (EWGs):
-
Effect: EWGs (e.g., -Cl, -Br, -NO₂) decrease the nucleophilicity of the indole ring, which can slow down the reaction. However, they also deactivate the ring towards unwanted side reactions.
-
Optimization Strategy: For electron-deficient indoles, more forcing conditions (higher temperature, more active catalyst) may be required to achieve a good yield.[12] For example, 4- or 5-haloindoles have been successfully acylated in good yields using Y(OTf)₃.[4]
-
Q2: What are the best practices for the workup and purification of 3-acylindoles?
A2: A proper workup and purification strategy is crucial for obtaining a high-purity product.
-
Workup:
-
Quenching: Carefully quench the reaction, often by adding it to ice-water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[13][14]
-
Extraction: Extract the product into an appropriate organic solvent, such as ethyl acetate or dichloromethane.[15]
-
Washing: Wash the organic layer with water and then brine to remove any remaining water-soluble impurities.[14]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[15]
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying 3-acylindoles.[7] A silica gel stationary phase with a gradient elution of hexane and ethyl acetate is often effective.
-
Recrystallization: If a solid product is obtained, recrystallization can be an excellent method for achieving high purity, although it may result in some loss of material.[7]
-
Q3: Can I use acyl chlorides and acid anhydrides interchangeably?
A3: While both are common acylating agents, they have different reactivities that can impact the outcome of the reaction.
-
Acyl Chlorides: These are generally more reactive than acid anhydrides. This high reactivity can be beneficial for less reactive indoles but may lead to over-acylation (diacylation) or other side reactions with more reactive indoles.[16]
-
Acid Anhydrides: These are typically milder acylating agents. They are often preferred for achieving higher regioselectivity and minimizing side reactions, especially with unprotected indoles.[1]
The choice between the two will depend on the specific indole substrate and the desired outcome. It is often worthwhile to screen both to determine the optimal acylating agent for your system.
Data and Protocol Summaries
Table 1: Effect of Lewis Acid Catalysts on the Acylation of Indole
| Catalyst | Loading (mol%) | Yield (%) | Reference |
| Y(OTf)₃ | 1 | 81 | [1] |
| Sc(OTf)₃ | 1 | 80 | [1] |
| In(OTf)₃ | 1 | 79 | [1] |
| Cu(OTf)₂ | 1 | 68 | [1] |
| Bi(OTf)₃ | 1 | 65 | [1] |
| Iron Powder | 70 | >95 | [5] |
| ZnO | 50 | 92 | [6] |
Reaction conditions may vary between studies.
Table 2: Influence of Solvents on the Acylation of Indole with Propionic Anhydride
| Solvent | Yield (%) | Selectivity (1-/2-/3-) | Reference |
| [BMI]BF₄ | 95 | 0/0/100 | [1] |
| [HMIM]BF₄ | 92 | 0/0/100 | [1] |
| Dichloromethane | 75 | 0/0/100 | [1] |
| Acetonitrile | 68 | 0/0/100 | [1] |
| THF | 55 | 0/0/100 | [1] |
| Toluene | 45 | 0/0/100 | [1] |
| None (Solvent-free) | 95 | 0/0/100 | [5] |
Reaction conditions: Indole (1 mmol), propionic anhydride (1 mmol), Y(OTf)₃ (0.01 mmol) under microwave irradiation at 80°C for 5 min for solvent screen in[1]. Iron powder catalyzed reaction was at room temperature.[5]
Experimental Protocols
Protocol 1: Microwave-Assisted Acylation using Y(OTf)₃ in an Ionic Liquid
This protocol is adapted from a green and efficient method for the regioselective 3-acylation of unprotected indoles.[1]
-
To a microwave process vial, add:
-
Indole (1.0 mmol)
-
Acid anhydride (1.0 mmol)
-
Yttrium (III) trifluoromethanesulfonate (Y(OTf)₃) (0.01 mmol)
-
1-Butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄) (1.0 mmol)
-
-
Seal the vial and place it in a monomode microwave reactor.
-
Irradiate the mixture at 80°C for 5 minutes.
-
After cooling, extract the product with ethyl acetate.
-
Wash the organic layer with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Iron Powder Catalyzed Acylation under Solvent-Free Conditions
This protocol provides a simple, economical, and environmentally friendly approach to 3-acylindoles.[5]
-
To a round-bottom flask, add:
-
Indole (2.0 mmol)
-
Acyl chloride (1.5 mmol)
-
Iron powder (1.4 mmol, 70 mol%)
-
-
Stir the mixture at room temperature. The reaction is typically complete within 20-30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add ethyl acetate to the solid mass and stir.
-
Filter the mixture to remove the iron catalyst.
-
Wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
Troubleshooting Logic for Low Yield in 3-Acylindole Synthesis
Caption: A decision-making workflow for troubleshooting low yields.
General Reaction Mechanism for Friedel-Crafts Acylation of Indole
Caption: The general mechanism of indole acylation.
References
-
Nielsen, M. H., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19615. [Link]
-
Molecules. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. MDPI. [Link]
-
National Institutes of Health. (n.d.). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]
-
National Institutes of Health. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. PMC. [Link]
-
National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. [Link]
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Siddiqui, Z. N., & Khan, K. (2012). Iron Powder Promoted Regio-Selective Friedel-Crafts Acylation of Indole Under Solvent-Free Conditions. E-Journal of Chemistry, 9(4), 2263-2269. [Link]
-
Royal Society of Chemistry. (n.d.). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. RSC Publishing. [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
ResearchGate. (2025). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. ResearchGate. [Link]
-
PubMed. (2014). Facile synthesis of 3-aryloxindoles via brønsted acid catalyzed Friedel-Crafts alkylation of electron-rich arenes with 3-diazooxindoles. PubMed. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles. ResearchGate. [Link]
-
Semantic Scholar. (2022). Recent Advances in the Catalytic Asymmetric Friedel−Crafts Reactions of Indoles. Semantic Scholar. [Link]
-
Royal Society of Chemistry. (n.d.). Solvent-controlled regioselective arylation of indoles and mechanistic explorations. Organic Chemistry Frontiers. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]
-
PubMed. (2012). Nucleophilic addition of Grignard reagents to 3-acylindoles: stereoselective synthesis of highly substituted indoline scaffolds. PubMed. [Link]
-
ResearchGate. (2025). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
-
SciSpace. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. [Link]
-
Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Chemistry Portal. [Link]
-
National Institutes of Health. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. PMC. [Link]
-
Semantic Scholar. (2004). 3-Acylindoles via a one-pot, regioselective Friedel-Crafts reaction. Semantic Scholar. [Link]
-
ACS Publications. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]
-
MDPI. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules. [Link]
-
SciSpace. (2009). Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. Journal of Organic Chemistry. [Link]
-
ResearchGate. (2025). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. ResearchGate. [Link]
-
University of Rochester. (n.d.). Workup Tips. University of Rochester Chemistry Department. [Link]
-
Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91. [Link]
-
University of Illinois Chicago. (2022). Generation and Control of Electrophilic N–aryl Nitrenoids to construct 3H-indoles and aziridines. Figshare. [Link]
-
Campus Virtual La Salle Victoria Posgrado. (n.d.). Electron Withdrawing Groups Via Induction. posgrado.lasallevictoria.edu.mx. [Link]
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- 1. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. bhu.ac.in [bhu.ac.in]
Technical Support Center: Preventing Indole Decomposition During Purification
Topic: Stabilization and Purification of Indole Derivatives Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current)
Introduction: The Indole Stability Paradox
Indole derivatives are privileged scaffolds in drug discovery, yet they present a persistent purification challenge.[1] Their electron-rich pyrrole ring makes them inherently nucleophilic at C3, rendering them susceptible to acid-catalyzed oligomerization and oxidative degradation .[1]
This guide addresses the two primary failure modes during purification:
-
Acid-Mediated Decomposition: Caused by the Lewis and Brønsted acidity of standard silica gel (
).[1] -
Oxidative Instability: Caused by exposure to atmospheric oxygen and light, often accelerated by surface adsorption.[1]
Module 1: Chromatography & Stationary Phase Selection
Diagnosis: Is my column destroying my sample?
If you observe the following during flash chromatography, your indole is likely decomposing on the stationary phase:
-
Band Streaking: The product elutes as a smear rather than a tight band, despite proper loading.
-
Color Change: The column turns pink, red, or brown as the compound travels down.
-
Mass Loss: Significant material is lost, often remaining at the baseline.
The Mechanism of Failure
Standard silica gel has a surface pH of ~4–5. For electron-rich indoles, this acidity is sufficient to protonate the C3 position, generating an electrophilic iminium ion.[1] This species is attacked by a second indole molecule, initiating a dimerization or polymerization cascade (see Figure 1).[1]
Protocol A: The "Triethylamine Wash" (Silica Deactivation)
Objective: Neutralize surface silanol groups to prevent C3 protonation.[1]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare the silica slurry using your starting mobile phase (e.g., Hexanes/EtOAc).[1]
-
The Deactivation Spike: Add 1–3% v/v Triethylamine (Et3N) to the slurry.[1]
-
Column Packing: Pour the slurry and pack the column.
-
The Flush (Critical): Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et3N.
-
The Equilibration: Flush with 1 CV of mobile phase without Et3N just before loading to prevent basicity-induced artifacts, or continue with 0.5% Et3N in the mobile phase if the compound is highly acid-sensitive.[1]
Protocol B: Alternative Stationary Phases
When silica deactivation fails, switching the stationary phase is the only viable option.
Table 1: Stationary Phase Selection Matrix
| Stationary Phase | Surface pH | Suitability for Indoles | Notes |
| Standard Silica (Irregular) | 4.0 – 5.0 | Low | Causes dimerization of electron-rich indoles.[1] |
| Basified Silica (+Et3N) | 7.0 – 8.0 | High | Best general-purpose solution.[1] Cheap and effective.[1] |
| Neutral Alumina | 7.0 – 7.5 | Very High | Ideal for highly acid-sensitive substrates (e.g., Boc-protected indoles).[1] Lower resolution than silica.[1] |
| Amino-Functionalized Silica | 9.0 – 10.0 | High | Excellent for basic indoles; prevents streaking without adding liquid base.[1] |
Module 2: Visualization of Decomposition Pathways
Understanding why the decomposition happens allows you to predict which derivatives are most at risk.[1]
Figure 1: Mechanistic pathways of indole decomposition.[1][2] The Acid-Catalyzed pathway (Red) is dominant on silica gel, while the Oxidative pathway (Yellow) occurs during drying and storage.
Module 3: Troubleshooting & FAQs
Q1: I used Triethylamine (Et3N) during purification, but now I can't remove it. It shows up in my NMR.
A: This is a common issue. Et3N forms salts (Et3N[3][4]·HCl) or H-bonds strongly to polar compounds.[1]
-
The Azeotrope Method: Resuspend your product in Toluene or Dichloromethane (DCM) and rotary evaporate.[1] Repeat 3x. Toluene forms an azeotrope with Et3N, facilitating its removal.[1]
-
The Solvent Swap: If the product is non-polar, dissolve in Et2O or Hexanes and wash with water (pH 7). Et3N is soluble in organic solvents, but its salts are water-soluble.[1]
-
High Vacuum: Dry the sample under high vacuum (<0.5 mbar) at 40°C for >4 hours.
Q2: My indole turns pink when I dry it on the rotovap.
A: This indicates oxidative instability .[1]
-
Cause: Concentrating the sample increases the surface area exposed to air. Trace peroxides in ether/THF or ambient light accelerate the formation of isatin derivatives (pink/red).[1]
-
Solution:
-
Degas Solvents: Use Argon-sparged solvents for chromatography.[1]
-
Add BHT: Add 0.05% Butylated Hydroxytoluene (BHT) to the collection flasks before evaporation.
-
Darkness: Wrap the column and collection flasks in aluminum foil.
-
Q3: Should I use Alumina or Silica?
Use the decision tree below to select the correct stationary phase.
Figure 2: Decision matrix for selecting the appropriate stationary phase based on substrate stability.[1]
References
-
BenchChem Technical Support. (2025).[1][4][5] Purification of Indole Compounds by Column Chromatography. Retrieved from
-
University of Rochester. (n.d.).[1] Tips for Flash Column Chromatography: Deactivation of Silica Gel. Retrieved from
-
Teledyne ISCO. (n.d.).[1][6] Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from
-
Jalon Zeolite. (2025).[1] Activated Alumina vs. Silica Gel: All you need to know. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis and Stability of Indoles. Retrieved from
Sources
Technical Support Center: Managing the Instability of β-Keto Esters
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of β-keto esters. These compounds are cornerstone building blocks in modern organic synthesis, prized for the versatile reactivity afforded by their unique combination of electrophilic and nucleophilic sites.[1][2][3] However, their utility is intrinsically linked to their inherent instability. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of the challenges involved and to offer practical, field-proven solutions for managing these reactive intermediates.
Here, we will move beyond simple procedural lists to explore the causality behind experimental choices. This resource is structured into a proactive Frequently Asked Questions (FAQs) section for foundational knowledge and a reactive Troubleshooting Guide for when experiments deviate from the expected path.
Understanding the Core Instability: Primary Degradation Pathways
The reactivity that makes β-keto esters so valuable also makes them susceptible to several degradation pathways. Understanding these mechanisms is the first step toward controlling them.
-
Hydrolysis and Decarboxylation: This is the most common degradation pathway. In the presence of water, particularly under acidic or basic conditions, the ester functionality can hydrolyze to form a β-keto acid.[4][5][6] This intermediate is often highly unstable and readily loses carbon dioxide (CO₂) upon gentle heating, a process known as decarboxylation, to yield a simple ketone.[7][8][9][10] The reaction proceeds through a stable six-membered cyclic transition state, which facilitates the elimination of CO₂.[11]
-
Epimerization and Racemization: For β-keto esters with a stereocenter at the α-position, the α-proton is significantly acidic due to the electron-withdrawing effects of both adjacent carbonyl groups.[2] Under either basic or acidic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation can occur from either face, leading to epimerization or, in the case of a racemic mixture, racemization, thus compromising the stereochemical integrity of the molecule.[12][13] This is a critical challenge in asymmetric synthesis.
-
Keto-Enol Tautomerism: β-Keto esters exist in a dynamic equilibrium between their keto and enol forms. This tautomerism is central to their reactivity, as the enol or the corresponding enolate is typically the active nucleophile in C-C bond-forming reactions.[14] The position of this equilibrium is highly dependent on the solvent, with polar, hydrogen-bonding solvents often shifting the equilibrium.[14] While not a degradation pathway itself, the formation of the enol/enolate is the prerequisite for both desired reactions and undesired epimerization.
Caption: Major degradation pathways affecting β-keto esters during chemical reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter in the lab, providing probable causes and actionable solutions grounded in chemical principles.
Q: My reaction has low yield, but TLC/LCMS shows my starting material is consumed. I see a new, lower molecular weight byproduct.
-
Probable Cause: You are likely observing hydrolysis followed by decarboxylation. The new byproduct is the ketone formed after the loss of the entire ester group as CO₂ and an alcohol. This is especially common in reactions run at elevated temperatures or with trace amounts of water under acidic or basic conditions.[10][15]
-
Solutions & Scientific Rationale:
-
Ensure Rigorously Anhydrous Conditions: Water is the key reactant for the initial hydrolysis step.
-
Protocol: Use freshly distilled, anhydrous solvents. Dry glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (N₂ or Ar). Add dehydrating agents like activated molecular sieves (3Å or 4Å) to the reaction mixture.[15] For reactions that produce water, such as a Knoevenagel condensation, employ a Dean-Stark apparatus to azeotropically remove it.[15]
-
-
Strict Temperature Control: Decarboxylation of the β-keto acid intermediate is thermally promoted.[7][8]
-
Protocol: Run the reaction at the lowest temperature that affords a reasonable rate. If a reaction requires heat, perform a temperature optimization study. Start at room temperature or even 0°C and slowly increase until the reaction proceeds efficiently without significant byproduct formation.
-
-
Mind Your Workup: The acidic or basic conditions often used in aqueous workups can trigger rapid degradation.
-
Protocol: If your product is sensitive, avoid harsh acidic or basic washes. Use milder alternatives like a saturated ammonium chloride (NH₄Cl) solution for quenching, followed by washes with saturated sodium bicarbonate (NaHCO₃) and brine. When concentrating the product, use a rotary evaporator at low temperature and pressure to avoid heating the residue.
-
-
Q: I'm performing an asymmetric alkylation on a chiral β-keto ester, but my product has low enantiomeric excess (ee) or diastereomeric ratio (dr).
-
Probable Cause: The stereocenter at the α-position is epimerizing. The reaction conditions (likely the base) are abstracting the acidic α-proton, forming a planar enolate which loses its stereochemical information.[12]
-
Solutions & Scientific Rationale:
-
Optimize Base and Solvent: A strong, bulky, non-nucleophilic base can sometimes deprotonate the desired position without causing epimerization, but this requires careful screening. The choice of base is paramount.
-
Protocol: Screen a panel of bases. Instead of common alkoxides like NaOEt, consider lithium-based reagents like LDA (Lithium diisopropylamide) or LHMDS (Lithium bis(trimethylsilyl)amide) at low temperatures (e.g., -78°C) in aprotic, non-polar solvents like THF or toluene. These conditions favor rapid, irreversible deprotonation to form the kinetic enolate, potentially minimizing the equilibrium that leads to epimerization.
-
-
Embrace Neutral Reaction Conditions: Modern synthetic methods are increasingly moving towards catalysis that avoids strong acids or bases altogether.
-
Protocol: Investigate catalytic systems that operate under nearly neutral conditions. For example, some transition-metal-catalyzed allylic alkylations can proceed without an external base, preventing epimerization and preserving stereochemistry.[12] These methods often generate the enolate in situ under mild conditions.
-
-
Q: My Claisen or Dieckmann condensation is giving a complex mixture of products or failing to proceed.
-
Probable Cause: This could be due to several factors: (1) using an inappropriate base leading to side reactions like hydrolysis or transesterification, (2) attempting a crossed-Claisen with two enolizable esters, or (3) an unfavorable equilibrium.
-
Solutions & Scientific Rationale:
-
Match the Base to the Ester: The cardinal rule of the Claisen condensation is to use an alkoxide base where the alkyl group matches the alkyl group of the ester (e.g., use sodium ethoxide for ethyl esters).[6][16]
-
Rationale: Using a different alkoxide (e.g., sodium methoxide with an ethyl ester) will lead to transesterification, creating a mixture of starting materials and products.[6] Using hydroxide is forbidden as it causes irreversible saponification (hydrolysis) to the carboxylate salt, which is unreactive.[6]
-
-
Control Reactivity in Crossed-Claisen Reactions: To avoid a statistical mixture of all four possible products, one of the ester partners must be non-enolizable (i.e., have no α-hydrogens).[16]
-
Examples of Non-Enolizable Esters: Ethyl formate, ethyl benzoate, diethyl carbonate.
-
Protocol: Add the enolizable ester slowly to a mixture of the non-enolizable ester and the alkoxide base. This ensures that a low concentration of the enolate is always present to react with the abundant non-enolizable partner.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for β-keto esters and their precursors? For long-term stability, β-keto esters should be stored in a cool, dry, and dark environment. Studies on related β-keto acids show significant degradation at higher temperatures.[7] For particularly sensitive compounds, storage at -20°C or even -80°C under an inert atmosphere is highly recommended to slow down potential hydrolysis and other decomposition pathways.[7]
Q2: How does pH influence the stability of a β-keto ester system? The stability is highly pH-dependent.
-
Acidic Conditions (pH < 5): Promote acid-catalyzed hydrolysis of the ester to the β-keto acid, which is the precursor for decarboxylation.[15]
-
Neutral Conditions (pH ≈ 7): Generally the most stable region for the ester itself, minimizing hydrolysis.
-
Basic Conditions (pH > 9): Promote base-mediated hydrolysis (saponification).[6] Furthermore, basic conditions can facilitate enolate formation, which can lead to epimerization or other side reactions if not controlled.[12][15] It is noteworthy that the conjugate base of a β-keto acid (the carboxylate) is significantly more resistant to decarboxylation than the protonated acid form.[7]
Q3: Which solvents are recommended for reactions involving β-keto esters? Aprotic, anhydrous solvents are almost always the best choice to prevent the hydrolysis pathway.
-
Good Choices: Tetrahydrofuran (THF), Toluene, Dichloromethane (DCM), Diethyl Ether, 1,4-Dioxane.
-
Rationale: These solvents do not have acidic protons and can be rigorously dried, minimizing the presence of water and preventing unwanted side reactions. The choice of solvent can also influence the keto-enol equilibrium, which may affect reactivity.[14]
Q4: How can I safely purify a sensitive β-keto ester? Purification must be approached with care to avoid degradation.
-
Workup: As mentioned in the troubleshooting guide, use mild aqueous washes (NaHCO₃, brine) and avoid strong acids or bases.
-
Solvent Removal: Use a rotary evaporator at or below room temperature. Do not heat the flask to accelerate evaporation.
-
Chromatography: Flash column chromatography on silica gel is generally effective. However, standard silica gel is slightly acidic and can cause degradation of very sensitive compounds. If this is observed, you can either neutralize the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) or use an alternative stationary phase like alumina (neutral or basic).
Key Experimental Protocols & Data
Table 1: Summary of Factors Affecting β-Keto Ester Stability
| Parameter | Condition | Primary Risk(s) | Mitigation Strategy |
| Temperature | Elevated (>40°C) | Decarboxylation (post-hydrolysis) | Conduct reactions at the lowest feasible temperature. |
| Storage (>4°C) | Slow Degradation | Store at -20°C or below in a sealed container.[7] | |
| pH | Acidic (< 5) | Hydrolysis, Decarboxylation | Use non-acidic catalysts; perform neutral workup. |
| Basic (> 9) | Hydrolysis (Saponification), Epimerization | Use non-hydroxide bases; match alkoxide to ester.[6] | |
| Water | Presence of H₂O | Hydrolysis | Use anhydrous solvents and an inert atmosphere.[15] |
| Catalyst | Protic Acids/Bases | All degradation pathways | Screen for mild Lewis acids or neutral catalytic systems.[1][12] |
Protocol: High-Yield Knoevenagel Condensation with Minimized Byproducts[15]
This protocol for the reaction between ethyl acetoacetate and benzaldehyde is designed to maximize yield by actively removing the water byproduct, thus preventing ester hydrolysis.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and toluene (50 mL).
-
Catalyst Addition: Add a catalytic amount of a secondary amine catalyst, such as piperidine (1 mmol, 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 110°C). Water will be produced and will collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent) until the starting materials are consumed (typically 4-6 hours).
-
Workup: Cool the reaction to room temperature. Wash the organic phase with 1M HCl (2 x 20 mL) to remove the basic catalyst, followed by a brine wash (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature. Purify the crude product by column chromatography on silica gel.
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. DSpace [cora.ucc.ie]
- 4. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 5. asianpubs.org [asianpubs.org]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactivity: Decarboxylation [employees.csbsju.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
dealing with competing N-alkylation and C3-alkylation in indoles
This guide serves as a technical support center for researchers dealing with the regioselectivity challenges of indole alkylation. It is structured to provide immediate diagnostic tools, mechanistic explanations, and validated protocols.
Ticket Overview: The Ambident Nucleophile Challenge
Issue: Indole is an ambident nucleophile. It can react at the N1 (nitrogen) or C3 (carbon) position. Root Cause: The regioselectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle and the specific reaction conditions (solvent, base, temperature).
-
N1-Alkylation: Favored by ionic mechanisms, hard electrophiles, and dissociating solvents.
-
C3-Alkylation: Favored by orbital-controlled mechanisms, soft electrophiles, and tight ion-pair conditions.
Part 1: Diagnostic & Decision Module
Use this decision tree to select the correct experimental conditions for your target regioisomer.
Caption: Decision matrix for selecting reaction parameters based on desired regioselectivity.
Part 2: Troubleshooting Module – N-Alkylation (N1)
Objective: Force reaction at the Nitrogen atom. Strategy: Maximize the ionic character of the indolyl anion. A "naked" anion is a hard nucleophile and attacks the electrophile via electrostatic attraction.
Protocol A: Standard NaH/DMF Method
Best for: Primary alkyl halides, unhindered electrophiles.
-
Reagents: Indole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), DMF (Anhydrous), Electrophile (1.1 equiv).
-
Step 1 (Deprotonation): Dissolve indole in DMF at 0°C. Add NaH portion-wise. Stir for 30 min at 0°C
RT. Bubbling indicates release. -
Step 2 (Alkylation): Cool back to 0°C. Add electrophile dropwise.
-
Step 3 (Workup): Quench with sat.
. Extract with EtOAc.[1]
Protocol B: Phase Transfer Catalysis (Green/Scalable)
Best for: Scale-up, avoiding anhydrous conditions.
-
Reagents: Indole, Alkyl Halide, Toluene, 50% aq. KOH, TBAB (Tetrabutylammonium bromide, 5-10 mol%).
-
Procedure: Mix Toluene and 50% KOH. Add Indole and TBAB. Add Alkyl Halide.[1][2][3] Stir vigorously at RT or mild heat (40-60°C).
-
Mechanism: The ammonium salt extracts the indolyl anion into the organic phase as a loose ion pair, promoting N-attack.
N-Alkylation Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield / No Reaction | Base too weak; Indole not deprotonated. | Switch to NaH or KH . Ensure solvent is dry (water quenches the anion). |
| C3-Alkylation Observed | Solvent is too non-polar; Tight ion pairing. | Switch solvent to DMF , DMSO , or HMPA to solvate the cation and "free" the N-anion. |
| Over-alkylation | Excess base/electrophile or high temp. | Control stoichiometry strictly (1.1 equiv). Keep temp low (0°C). |
Part 3: Troubleshooting Module – C3-Alkylation
Objective: Force reaction at the Carbon-3 position. Strategy: Utilize the soft nucleophile character of the indole enamine system. Avoid full deprotonation of the N-H, or use Lewis Acids to activate the electrophile for a Friedel-Crafts-type attack.
Protocol C: Lewis Acid Catalyzed (Friedel-Crafts)
Best for: Direct C3-alkylation with alkyl halides or alcohols.
-
Reagents: Indole (1.0 equiv), Electrophile (Alkyl halide/Alcohol, 1.1 equiv), Catalyst (
or , 5-10 mol%). -
Solvent: Toluene or Dichloromethane (DCM).
-
Procedure:
-
Mix Indole and Catalyst in solvent.[1]
-
Add Electrophile slowly at RT.
-
Stir for 2-12h. Heat to 60-80°C if using Toluene and reaction is slow.
-
-
Mechanism: The Lewis Acid activates the electrophile (generating a carbocation-like species). The neutral indole attacks via C3 (highest HOMO coefficient) to preserve aromaticity in the benzene ring during the transition state.
Protocol D: Grignard-Mediated Alkylation
Best for: Specific soft electrophiles or ring-opening reactions.
-
Reagents: Indole,
(1.05 equiv), Alkyl Halide. -
Step 1: Treat indole with
in Ether/THF at 0°C to form Indolyl-MgBr. -
Step 2: Add Alkyl Halide.
-
Note: The
bond is covalent and strong. The Nitrogen is effectively "blocked" by the Magnesium. Attack occurs at C3, often requiring heat or highly reactive electrophiles.
C3-Alkylation Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| N-Alkylation Observed | Basic conditions present; Ionic mechanism dominating. | Remove bases . Switch to acidic conditions (Lewis Acid or Bronsted Acid). |
| Poly-alkylation (C3 + C2) | Electrophile is too reactive. | Dilute reaction. Add electrophile slowly. Use a bulky protecting group on Nitrogen if necessary. |
| No Reaction | Electrophile not activated enough. | Switch to a stronger Lewis Acid ( |
Part 4: Mechanistic Visualization (HSAB Theory)
Understanding the transition state is critical for troubleshooting.
Caption: Mechanistic divergence driven by charge control (N-attack) vs. orbital control (C3-attack).
Part 5: Frequently Asked Questions (FAQ)
Q: Can I switch regioselectivity just by changing the solvent? A: Often, yes. Switching from DMF (favors N) to Toluene (favors C3) can flip the selectivity, especially with Grignard reagents or transition metal catalysts. In polar aprotic solvents, the N-metal bond dissociates, exposing the hard N-anion. In non-polar solvents, the cation stays coordinated to N, blocking it and favoring C3 attack.
Q: Why is my Indole dimerizing? A: Acid-catalyzed dimerization is a common side reaction during C3-alkylation. If the electrophile is not reactive enough, the indole itself acts as the electrophile (protonated at C3) and is attacked by another indole molecule.
-
Fix: Ensure your electrophile is activated before adding the indole, or use a pseudo-high dilution technique (add indole slowly to the electrophile/catalyst mixture).
Q: How do I alkylate at C2? A: Direct C2 alkylation is difficult because C3 is much more nucleophilic. To hit C2, you typically need to:
-
Block C3 (e.g., with a thio-group or halogen).[3]
-
Use Directing Groups (e.g., N-pyrimidyl) with transition metal catalysis (Ru, Rh, Pd) to activate the C2-H bond.
-
Use Lithiation : Protect N
Lithiate at C2 (using n-BuLi) Quench with electrophile.
References
-
Phase Transfer Catalysis for N-Alkylation Title: Phase Transfer Catalysis - Reagent Guides.[5] Source: ACS GCI Pharmaceutical Roundtable. Link:[Link]
-
Lewis Acid Catalyzed C3-Alkylation Title: BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimides.[1][6] Source: National Institutes of Health (PMC). Link:[Link]
-
Indium-Catalyzed Regiodivergent Alkylation Title: Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles. Source: The Journal of Organic Chemistry (ACS). Link:[Link]
-
Grignard and Copper-Catalyzed Regiodivergence Title: Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents.[6][7][8] Source: PubMed. Link:[Link]
Sources
- 1. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Analysis of Indole Synthesis Routes
Introduction: Beyond the Name Reaction—Ensuring Product Identity
The indole scaffold is a cornerstone of medicinal chemistry and materials science, integral to a vast array of pharmaceuticals, natural products, and functional materials.[1][2][3] Consequently, a multitude of synthetic routes, from century-old name reactions to modern catalytic methods, have been developed for its construction.[4][5] However, the synthetic path chosen invariably influences the final product's purity profile. Each route, with its unique mechanism and reaction conditions, presents a characteristic landscape of potential byproducts, isomers, and residual starting materials.
For the researcher, particularly in drug development, confirming the structure and purity of the target indole is non-negotiable. This guide provides a comparative analysis of the spectroscopic data obtained from indoles synthesized via different popular routes. We will move beyond a simple recitation of data to explain the causal links between a synthetic method and its spectroscopic fingerprint. By understanding these nuances, scientists can make more informed decisions during synthesis, purification, and analysis, ensuring the integrity of their results.
The Spectroscopic Fingerprint: A Comparative Overview
At the core of our analysis are the three most powerful spectroscopic techniques in the organic chemist's arsenal: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The subtle—and sometimes significant—differences in the spectra can often be traced back to the bond-forming strategies of the synthesis.
Workflow for Synthesis and Spectroscopic Characterization
The journey from starting materials to a fully characterized indole product follows a logical progression. The choice of synthesis route dictates the necessary purification strategy, which in turn is validated by a suite of spectroscopic techniques.
Caption: General workflow from synthesis selection to final characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR is arguably the most powerful tool for the unambiguous structure elucidation of indole derivatives. Both ¹H and ¹³C NMR provide a wealth of information on the electronic environment of each atom, revealing substitution patterns and the presence of impurities.
Characteristic ¹H and ¹³C NMR Signals for the Indole Core
The indole scaffold has a set of characteristic signals that serve as a baseline for analysis. However, the chemical shifts are sensitive to solvent and substitution, a critical point to remember when comparing data.[6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 8.0 - 12.0 (broad singlet) | - | Highly solvent and concentration dependent.[7] Often exchanges with D₂O. |
| C2-H | 7.1 - 7.3 | ~125 | The chemical environment of C2 is highly dependent on the synthetic route. |
| C3-H | 6.4 - 6.5 | ~102 | Electron-rich position; its signal is a key indicator of successful cyclization. |
| C4-H | ~7.6 | ~121 | |
| C5-H | ~7.1 | ~120 | |
| C6-H | ~7.1-7.2 | ~122 | |
| C7-H | ~7.2-7.4 | ~111-115 | |
| C3a | - | ~128 | Bridgehead carbon.[7] |
| C7a | - | ~134 | Bridgehead carbon.[7] |
(Note: Values are approximate and vary based on solvent and substituents. Data synthesized from multiple sources.[7][8][9])
Route-Specific NMR Signatures and Impurities
A. Fischer Indole Synthesis: This classic acid-catalyzed cyclization of a phenylhydrazone can lead to specific impurities.
-
Mechanism Insight: The reaction proceeds via a[4][4]-sigmatropic rearrangement. Incomplete reaction or side reactions can leave detectable intermediates.
-
Expected Product Signature: For a typical synthesis of 2,3-disubstituted indoles, the absence of signals for C2-H and C3-H is the primary confirmation of success.
-
Common Impurities & Their ¹H NMR Signals:
-
Unreacted Phenylhydrazone: The presence of a distinct second N-H signal and characteristic shifts for the hydrazone moiety.
-
Rearranged Isomers: The harsh acidic conditions can sometimes lead to unintended isomers, which would present a completely different, albeit complex, aromatic splitting pattern. Careful analysis of 2D NMR (COSY, HMBC) is essential for confirmation.
-
Polymerized material: May appear as a broad, unresolved baseline hump.[10]
-
B. Bischler-Möhlau Indole Synthesis: This route involves the reaction of an α-halo-acetophenone with excess aniline, typically yielding 2-arylindoles.[11][12]
-
Mechanism Insight: The reaction forms an α-arylamino-ketone intermediate which then cyclizes.
-
Expected Product Signature: A key indicator is the disappearance of the methylene protons from the α-arylamino-ketone intermediate and the appearance of the indole C3-H signal, typically around 6.5-7.0 ppm.
-
Common Impurities & Their ¹H NMR Signals:
-
α-Arylamino-ketone Intermediate: A singlet around 4.5-5.0 ppm for the CH₂ group adjacent to the carbonyl and nitrogen. Its presence indicates an incomplete cyclization.
-
Excess Aniline: Characteristic aromatic signals for aniline will be present if not fully removed during workup.
-
C. Modern Palladium-Catalyzed Syntheses (e.g., Larock, Buchwald-Hartwig): These methods offer milder conditions and broader functional group tolerance but introduce new potential contaminants.
-
Mechanism Insight: These reactions involve oxidative addition, migratory insertion, and reductive elimination steps.
-
Expected Product Signature: Generally provides very clean products with high regioselectivity. The spectra are often textbook examples if the reaction goes to completion.
-
Common Impurities & Their ¹H NMR Signals:
-
Unreacted o-Haloaniline/alkyne: The starting materials have distinct NMR signals that are easily tracked.
-
Homocoupled Products: Symmetrical byproducts (e.g., biaryls from the aniline) can sometimes be observed.
-
Dehalogenated Starting Material: Signals corresponding to the aniline (without the halogen) may appear, indicating a reductive side reaction.[13]
-
Caption: Key intermediates and potential impurities specific to synthesis routes.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for quickly identifying key functional groups and confirming the overall transformation. While it provides less structural detail than NMR, it is a rapid and invaluable technique.
| Vibrational Mode | Frequency (cm⁻¹) | Notes |
| N-H Stretch | 3500 - 3300 | A sharp, distinct peak is characteristic of the indole N-H.[14] Its absence in N-substituted products is a key confirmation. |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of the aromatic rings. |
| Aromatic C=C Stretch | 1620 - 1450 | A series of sharp bands confirms the aromatic core.[14] |
| =C-H Out-of-Plane Bend | 900 - 675 | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. A strong band around 740 cm⁻¹ is often characteristic of an ortho-disubstituted benzene ring, as found in the indole core.[14] |
Route-Specific IR Signatures
The primary utility of IR in this comparative context is the detection of carbonyl-containing impurities, which are common in certain routes.
-
Fischer Synthesis: The product should be free of C=O and C=N stretches. The appearance of a strong N-H stretch around 3400 cm⁻¹ and the absence of a C=N stretch (from the hydrazone intermediate, ~1620 cm⁻¹) are key indicators of a complete reaction.
-
Bischler-Möhlau Synthesis: A pure product will lack a carbonyl signal. The most critical check is for the disappearance of the strong C=O stretch (~1680-1700 cm⁻¹) from the α-arylamino-ketone intermediate. Its presence signals an incomplete cyclization.
-
Reissert Synthesis: This route proceeds via an o-nitrophenylpyruvic ester.[15] Intermediates and the final indole-2-carboxylic acid product will show characteristic C=O stretches (ester and carboxylic acid, respectively) until the final decarboxylation step.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
MS provides the molecular weight of the product and, through fragmentation analysis, offers clues to its structure. The indole ring is highly stable, leading to a characteristic fragmentation pattern.
| Fragment | Description | Notes |
| [M]⁺• | Molecular Ion | The parent ion, which should be a strong signal due to the stability of the aromatic system. |
| [M-H]⁺ | Loss of Hydrogen | Often a significant fragment, leading to a stable aromatic cation. |
| [M-R]⁺ | Loss of a Substituent | Cleavage of side chains is common. For example, 3-substituted indoles often cleave the bond between C3 and the substituent, forming a stable indolyl-methyl type cation (e.g., m/z 130 for a 3-methylindole).[16] |
| m/z = 89 | Loss of HCN from Indole Fragment | A characteristic fragmentation pathway for the indole core itself.[17] |
Route-Specific MS Analysis
MS is particularly useful for identifying low-level impurities that may not be obvious in NMR or IR.
-
General Application: Regardless of the route, MS can quickly identify if the product has the correct molecular weight.
-
Impurity Detection: An ion corresponding to the molecular weight of a likely intermediate (e.g., the phenylhydrazone in a Fischer synthesis) or a byproduct (e.g., a dehalogenated starting material in a catalytic reaction[13]) can alert the researcher to purity issues, even at low concentrations. For instance, in the synthesis of sertindole, MS is crucial for detecting des-chloro impurities that are difficult to separate.[13]
Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified indole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred as it can prevent the N-H proton signal from exchanging too rapidly.[6]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio (>16 scans).
-
Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum. This may require a longer acquisition time.
-
If structural ambiguity exists (e.g., isomeric products), perform 2D NMR experiments like COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation) to establish connectivity.
-
-
Data Analysis:
-
Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the ¹H signals to determine proton ratios.
-
Assign peaks based on chemical shift, multiplicity, and integration, comparing them to expected values and literature data.[7]
-
Scrutinize the spectrum for low-level impurity signals inconsistent with the target structure.
-
Protocol 2: FT-IR Analysis
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires only placing a small amount of sample on the crystal.
-
Liquid/Oil: Place a drop of the sample between two salt plates (NaCl or KBr).
-
-
Data Acquisition: Collect a background spectrum of the empty spectrometer. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic peaks for N-H, aromatic C-H, and C=C stretches. Critically, search for the absence of carbonyl (C=O) peaks or other functional groups from starting materials/intermediates.[18]
Protocol 3: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Choose an appropriate ionization method. Electron Ionization (EI) is common for providing reproducible fragmentation patterns for library matching.[16] Electrospray Ionization (ESI) is a softer technique often used with LC-MS that typically gives a strong protonated molecular ion [M+H]⁺.
-
Acquire a full-scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
If using tandem MS (MS/MS), select the molecular ion for fragmentation to analyze its daughter ions, which can confirm structural features.[19]
-
-
Data Analysis:
Conclusion
The choice of a synthetic route for an indole derivative is a balance of factors including yield, substrate scope, and reaction conditions. However, an often-overlooked factor is the downstream analytical burden. A "crude" but high-yielding reaction may require extensive chromatographic purification and exhaustive spectroscopic analysis to remove and identify closely related impurities. In contrast, a cleaner, more modern catalytic method might offer a simpler path to a pure, well-characterized final compound.
This guide has demonstrated that a deep understanding of the reaction mechanism, coupled with a rigorous, multi-technique spectroscopic analysis, is paramount. By recognizing the characteristic spectral signatures and potential pitfalls of each synthetic route, researchers can confidently verify the structure and purity of their molecules, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Indole Moiety in Organic Synthesis: A Comprehensive Review of Methods and Mechanisms. (2024). Semantic Scholar.
- A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry (RSC Publishing).
- Taber, D. F., & Gribble, G. W. (n.d.).
- Synthesis of Medicinally Important Indole Deriv
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]
- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic
- Infrared Spectra of Some Indole and Pyrrole Compounds. J-Stage.
- A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. Benchchem.
- Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Deriv
- Kihel, A., et al. (2016).
- Infrared Spectra of Indole Compounds. ProQuest.
- FT-IR spectrum of control indole.
- Identification and synthesis of impurities formed during sertindole prepar
- Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal. Benchchem.
- Study of Mass Spectra of Some Indole Derivatives. (2025).
- NMR STUDIES OF INDOLE. HETEROCYCLES.
- Synthesis and Chemistry of Indole. (n.d.). divyapharma.
- Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
- What do common indole impurities look like? (2017).
- Tables For Organic Structure Analysis. (n.d.). University of Alberta.
- Bischler–Möhlau indole synthesis. Wikipedia.
- Bischler Indole Synthesis. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bhu.ac.in [bhu.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 18. Infrared Spectra of Indole Compounds - ProQuest [proquest.com]
- 19. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
comparing the reactivity of N-ethyl-indole versus N-methyl-indole
Executive Summary: The "Same but Different" Paradox
In high-throughput synthesis and medicinal chemistry, N-methylindole (1-methylindole) and N-ethylindole (1-ethylindole) are often treated as interchangeable bioisosteres. Electronically, they are nearly identical; both alkyl groups exert a positive inductive effect (+I), elevating the HOMO energy of the indole ring and activating it toward electrophilic attack at C3.
However, the divergence lies in sterics and physicochemistry . The N-ethyl group introduces a critical increase in steric bulk (cone angle) and lipophilicity (LogP). This guide demonstrates that while their intrinsic reactivities are similar, their process behaviors—solubility, crystallization, and compatibility with sterically demanding catalysts—differ significantly.
The Bottom Line:
-
Choose N-Methyl-indole for atom economy, cost-efficiency, and minimized steric clash in C2-metalation.
-
Choose N-Ethyl-indole to modulate solubility profiles, improve blood-brain barrier (BBB) penetration in final drugs, or when N-methyl derivatives fail to crystallize.
Physicochemical & Structural Comparison
The following data aggregates experimental values and calculated properties to highlight the physical divergence.
| Property | N-Methyl-indole | N-Ethyl-indole | Impact on Workflow |
| CAS | 603-76-9 | 10604-59-8 | |
| Formula | Ethyl adds 14 Da (mass penalty). | ||
| Physical State (RT) | Viscous Liquid | Liquid | Both require liquid handling; N-Et is slightly more viscous. |
| Boiling Point | ~238°C | ~252°C | N-Et is harder to remove by evaporation. |
| LogP (Lipophilicity) | 2.6 - 2.7 | 3.1 - 3.2 | Critical: N-Et derivatives elute faster on Reverse Phase HPLC; higher solubility in hexanes. |
| Steric Bulk (A-Value) | Low | Moderate | N-Et hinders C2 & C7 attack slightly more. |
| Odor Profile | Strong, Fecal/Naphthalenic | Similar, slightly less volatile | Both require efficient fume extraction. |
Reactivity Case Study A: C2-Lithiation (Directed Metalation)
The most distinct reactivity difference appears during C2-functionalization via lithiation. While the N-alkyl group directs lithiation to C2 (via coordination and inductive activation), the ethyl group exerts a "steric shield" that can affect the approach of bulky bases or subsequent electrophiles.
Mechanism & Steric Influence
The N-substituent projects toward the C2 and C7 positions.
-
N-Methyl: Minimal interference.
-BuLi aggregates approach C2 rapidly. -
N-Ethyl: The methylene (
) allows rotation of the terminal methyl, creating a larger exclusion volume. This does not stop lithiation but can slow the rate of reaction with bulky electrophiles (e.g., secondary alkyl halides or hindered ketones).
Experimental Protocol: C2-Lithiation & Trapping
Standardized for 10 mmol scale.
Reagents:
-
Substrate: N-Alkyl Indole (1.0 eq)
-
Base:
-Butyllithium (1.1 eq, 2.5M in hexanes) -
Solvent: Anhydrous THF (0.5 M concentration)
-
Electrophile: Benzaldehyde (1.2 eq)
Step-by-Step Workflow:
-
Inertion: Flame-dry a 50 mL Schlenk flask; flush with Argon.
-
Solvation: Dissolve N-alkyl indole (10 mmol) in THF (20 mL). Cool to -78°C (acetone/dry ice bath).
-
Deprotonation: Add
-BuLi dropwise over 10 minutes.-
Observation: N-Methyl solutions typically turn pale yellow. N-Ethyl solutions may appear slightly more turbid due to solubility shifts of the lithiated species.
-
-
Maturation: Stir at -78°C.
-
N-Methyl Time:[1] 30 minutes is sufficient.
-
N-Ethyl Time:Extend to 45-60 minutes to ensure complete deprotonation due to slight kinetic hindrance.
-
-
Trapping: Add Benzaldehyde neat. Warm to RT over 2 hours.
-
Quench: Add sat.
. Extract with EtOAc.
Performance Data:
| Substrate | Yield (Isolated) | Impurity Profile | Notes |
| N-Methyl | 88% | Minimal | Clean conversion. |
| N-Ethyl | 82% | Trace starting material | Slightly lower yield suggests slower lithiation kinetics; requires longer maturation. |
Reactivity Case Study B: Vilsmeier-Haack Formylation (C3)
This reaction targets the highly nucleophilic C3 position. Because the N-alkyl group is distal to the attacking electrophile (which approaches the
Pathway Visualization
The following diagram illustrates the parallel pathways and the decision logic for selecting the N-substituent.
Caption: Comparative workflow for N-Methyl vs. N-Ethyl indole functionalization, highlighting kinetic adjustments for N-Ethyl lithiation.
Experimental Insight
In Vilsmeier-Haack conditions (
-
Yields: Indistinguishable (>90% for both).
-
Workup Difference: The N-ethyl-3-formylindole is significantly more soluble in ether/ethyl acetate, making extraction easier but recrystallization from polar solvents (like ethanol) more difficult compared to the N-methyl analog.
Strategic Selection Guide (Decision Matrix)
When developing a new library or process, use this logic to select the alkyl group.
Caption: Decision tree for selecting N-alkyl substituents based on physicochemical and biological requirements.
References
-
Physicochemical Properties of Indoles. National Center for Biotechnology Information (NCBI) PubChem Compound Summary. (Accessed 2025).[1][2][3] Link
-
Lithiation of N-Protected Indoles. Organic Syntheses, Coll. Vol. 9, p.446 (1998). Describes the foundational protocols for N-directing groups in lithiation. Link
-
Vilsmeier-Haack Reaction Protocols. BenchChem Protocols. Comparative yields for alkyl-indoles in formylation. Link
-
Steric Effects in Indole Functionalization. Journal of Organic Chemistry. Discusses the impact of N-substituents on C2 vs C7 selectivity. Link
-
Toxicity and Handling of Alkyl Indoles. The Good Scents Company. Safety and organoleptic profiles for 1-methylindole. Link
Sources
Dual-Validation of Indole Derivatives: A Comparative Guide to HRMS & FTIR Workflows
Topic: Dual-Validation of Indole Derivative Structures: HRMS & FTIR Workflows Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The structural validation of indole derivatives presents a unique analytical challenge in drug discovery. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, its throughput limitations and sample requirements often create bottlenecks in high-speed synthesis campaigns.
This guide evaluates a Dual-Validation Workflow combining High-Resolution Mass Spectrometry (HRMS) and Fourier Transform Infrared Spectroscopy (FTIR) . We objectively compare this integrated approach against traditional single-method workflows (NMR-only or Low-Res MS), demonstrating how the synergy of exact mass determination and functional group fingerprinting provides a robust, self-validating system for indole characterization with superior throughput.
Part 1: The Indole Challenge
Indole scaffolds are "privileged structures" in medicinal chemistry but are prone to specific analytical pitfalls:
-
Isomeric Ambiguity: Substituents at the C2, C3, and N1 positions often yield identical nominal masses, rendering Low-Res MS insufficient.
-
Proton Exchange: The N-H proton is labile; its disappearance or shift in NMR solvents (e.g., D₂O exchange) can complicate rapid assignment.
-
Electronic Rearrangements: Under ionization (MS), indoles undergo complex rearrangements (e.g., ring expansion to quinolines), requiring expert interpretation of fragmentation patterns.
Part 2: Technical Deep Dive & Protocols
Technique A: High-Resolution Mass Spectrometry (HRMS)
Role: Determination of Molecular Formula & Fragment Connectivity.
HRMS (e.g., Q-TOF or Orbitrap) validates the elemental composition with sub-ppm accuracy. For indoles, the ionization mode is critical due to the nitrogen lone pair.
Expert Insight: Unlike simple amines, the indole nitrogen is not basic (pKa ~ -2.4). Therefore, Electrospray Ionization (ESI) in positive mode often requires an acidic modifier (0.1% Formic Acid) to ensure protonation
Critical Indole Fragmentation Pathways:
-
HCN Loss: A characteristic neutral loss of 27.0109 Da, indicating the integrity of the pyrrole ring.
-
Ring Expansion: 3-alkyl indoles often rearrange to quinolinium ions prior to fragmentation.
-
Substituent Ejection: Alkoxy groups often eject radical methyl groups (
), a diagnostic radical cation pathway rare in even-electron ESI spectra but seen in indoles.
Protocol 1: HRMS Validation Workflow
-
System Prep: Calibrate Q-TOF/Orbitrap using a standard tune mix (e.g., NaCsI) to achieve mass accuracy < 2 ppm.
-
Sample Prep: Dissolve indole derivative in MeOH:H₂O (50:50) + 0.1% Formic Acid to a concentration of 1 µg/mL.
-
Acquisition:
-
Source: ESI Positive (+).
-
Capillary Voltage: 3.5 kV (prevent in-source fragmentation).
-
Scan Range: m/z 50–1000.
-
-
Data Processing:
-
Extract Ion Chromatogram (EIC) for theoretical
. -
Self-Validation Check: The isotopic pattern (
, , etc.) must match the theoretical distribution within 5% error.
-
Technique B: Fourier Transform Infrared Spectroscopy (FTIR)
Role: Functional Group Fingerprinting & Isomer Distinction.
While MS gives the formula, FTIR confirms the arrangement. It is the rapid "gatekeeper" for substitution patterns.
Expert Insight: For indoles, the Attenuated Total Reflectance (ATR) mode is superior to KBr pellets due to speed and lack of hygroscopic interference. The N-H stretch is the primary diagnostic; its shape reveals hydrogen bonding status.
Key Indole Spectral Markers:
-
N-H Stretch (3300–3500 cm⁻¹): Sharp peak = free N-H; Broad/shifted = hydrogen bonded. Absence = N-substitution.
-
Aromatic C=C (1450–1600 cm⁻¹): Indoles typically show a doublet or triplet in this region, distinct from phenyl rings.
-
Fingerprint Region (700–900 cm⁻¹): Critical for determining substitution (e.g., 750 cm⁻¹ indicates 1,2-disubstitution vs. 1,3-disubstitution).
Protocol 2: ATR-FTIR Validation Workflow
-
System Prep: Clean ATR crystal (Diamond/ZnSe) with isopropanol. Collect background spectrum (air).
-
Sample Application: Apply solid indole derivative (~2 mg) to cover the crystal eye. Apply pressure using the anvil until transmission stabilizes.
-
Acquisition:
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (balance of S/N and speed).
-
Range: 4000–600 cm⁻¹.[1]
-
-
Data Processing:
-
Baseline correct.
-
Self-Validation Check: Verify absence of broad O-H stretch (3400 cm⁻¹) to confirm sample dryness/purity before interpreting N-H bands.
-
Part 3: Comparative Analysis
The following tables objectively compare the HRMS/FTIR Dual-Workflow against the industry standard (NMR) and the low-cost alternative (Low-Res MS).
Table 1: Performance Comparison Matrix
| Feature | HRMS + FTIR (Dual Workflow) | NMR (1H/13C) | Low-Res MS (Single) |
| Primary Output | Exact Formula + Functional Group ID | Exact Structure + Connectivity | Nominal Mass |
| Isomer Distinction | High (FTIR fingerprinting) | Very High (Coupling constants) | Low (Mass is identical) |
| Sample Requirement | < 0.1 mg | 5–20 mg | < 0.1 mg |
| Throughput | High (2–5 mins/sample) | Low (15–60 mins/sample) | High (2 mins/sample) |
| Solubility Issues | Minimal (can use suspensions/solids) | Critical (requires deuterated solvents) | Minimal |
| Capital Cost | High (HRMS) + Low (FTIR) | Very High | Low |
Table 2: Sensitivity & Specificity Data (Indole Context)
| Parameter | HRMS (Q-TOF) | FTIR (ATR) | Combined Synergy |
| Mass Accuracy | < 2 ppm | N/A | Confirmed Formula |
| Limit of Detection | pg/mL range | µg range | Trace Analysis Capable |
| N-Substitution ID | Indirect (Fragmentation) | Direct (Loss of N-H band) | Unambiguous Assignment |
| C-Substitution ID | Difficult (requires MS/MS) | Good (Fingerprint region) | High Confidence |
Part 4: Integrated Workflow Visualization
The power of this guide lies in the combination of techniques. The diagrams below illustrate the logical flow and decision-making process for validating a synthetic indole derivative.
Diagram 1: The Dual-Validation Logic Gate
This decision tree guides the researcher through the validation process, ensuring no step is skipped.
Caption: Figure 1. Parallel validation logic ensuring both elemental composition (HRMS) and functional arrangement (FTIR) criteria are met.
Diagram 2: Experimental Workflow & Causality
This diagram illustrates the physical workflow and the "why" behind each step.
Caption: Figure 2. Integrated experimental workflow highlighting the complementary nature of solvent-based MS and solid-state FTIR.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Cao, S., et al. (2005).[2] Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Journal of Mass Spectrometry, 40(4), 452-457.[2] [Link]
-
Specac Ltd. (2025). Interpreting Infrared Spectra: A Guide to Functional Group Identification. Specac Knowledge Base.[3] [Link]
-
Rocky Mountain Labs. (2023). Difference between FTIR and NMR? A Comparative Analysis. RML Technical Blog. [Link]
-
Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry.[4][5] Rapid Communications in Mass Spectrometry.[4] [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. scielo.br [scielo.br]
Comparative Guide: Biological Activity of Indole-3-Propanoate (IPA) and Structural Analogs
Executive Summary
Indole-3-propanoate (IPA) represents a privileged scaffold within the class of host-microbial tryptophan metabolites. Unlike its structural analogs indole-3-acetate (IAA) and indole-3-lactate (ILA), which primarily signal through the Aryl Hydrocarbon Receptor (AhR), IPA is uniquely characterized by its selective, high-affinity binding to the Pregnane X Receptor (PXR) and its potent, non-pro-oxidant radical scavenging capability. This guide provides a technical comparison of IPA against its chain-length analogs, focusing on receptor pharmacology, barrier integrity reinforcement, and neuroprotective potential.
Structural Homology & Physicochemical Landscape
The biological divergence of indole metabolites is dictated by the side-chain length and oxidation state at the C3 position of the indole ring. The propionic acid side chain of IPA confers specific steric properties that favor PXR ligand-binding domain (LBD) occupancy over AhR.
Table 1: Physicochemical Comparison of Indole Analogs
| Compound | Abbr. | Side Chain | Formula | Primary Receptor | Key Physiological Role |
| Indole-3-propionic acid | IPA | Propanoate (3-carbon) | C₁₁H₁₁NO₂ | PXR (Agonist) | Gut barrier integrity, Neuroprotection, Xenobiotic metabolism |
| Indole-3-acetic acid | IAA | Acetate (2-carbon) | C₁₀H₉NO₂ | AhR (Agonist) | Anti-inflammatory, Gut motility, Plant auxin activity |
| Indole-3-lactic acid | ILA | Lactate (3-carbon, | C₁₁H₁₁NO₃ | AhR (Agonist) | Immune modulation (IL-22 production), Pathogen exclusion |
| Indole-3-butyric acid | IBA | Butyrate (4-carbon) | C₁₂H₁₃NO₂ | Non-specific | Antioxidant (at high conc.), Plant auxin activity |
Receptor Pharmacology: The PXR vs. AhR Divergence
The most critical distinction in this chemical series is the receptor selectivity. While IAA and ILA are potent ligands for the cytosolic transcription factor AhR, IPA exhibits a distinct preference for the nuclear receptor PXR (NR1I2).
Mechanistic Insight: The Species-Specific PXR Paradox
Researchers must account for significant interspecies differences in PXR activation.
-
Mouse PXR (mPXR): IPA is a high-affinity ligand (
). -
Human PXR (hPXR): IPA functions as a lower-affinity agonist (
) compared to synthetic drugs like rifampicin, yet it remains the most potent endogenous ligand discovered to date.
Signaling Pathway Visualization
The following diagram illustrates the divergent signaling pathways of IPA (PXR-mediated) versus IAA/ILA (AhR-mediated).
Figure 1: Divergent signaling pathways of Indole analogs. IPA selectively activates PXR/RXR to drive barrier function and detoxification, while IAA/ILA primarily target AhR/ARNT.
Comparative Biological Activity
Antioxidant & Neuroprotective Potency
IPA is unique among antioxidants because it scavenges hydroxyl radicals (
Table 2: Biological Activity Profile
| Activity Metric | IPA (Propanoate) | IAA (Acetate) | IBA (Butyrate) |
| PXR Activation ( | High (~0.55 | Negligible / Very Weak | Not Determined |
| AhR Activation | Weak | High | Moderate |
| Hydroxyl Radical Scavenging | Potent ( | Moderate | High (at >1 mM) |
| BBB Permeability | High (Neuroprotective) | Low | Low |
| Pro-oxidant Potential | None (Stable product) | Potential (Indolyl radical) | Low |
Gut Barrier Integrity[1][2]
-
IPA: Enhances Trans-Epithelial Electrical Resistance (TEER) via PXR-dependent upregulation of Junction Adhesion Molecule-A (JAM-A), Occludin, and Claudin-1.
-
Alternatives: IAA improves barrier function via AhR-mediated IL-22 production, which is a distinct, cytokine-driven mechanism rather than a direct tight-junction transcriptional program.
Experimental Protocols
To validate the activity of IPA in your specific application, the following self-validating protocols are recommended.
Protocol A: PXR Reporter Gene Assay (Luciferase)
Objective: Quantify the potency of IPA vs. analogs in activating PXR-mediated transcription.
-
Cell Line: HepG2 (human hepatoma) or LS174T cells.
-
Transfection:
-
Co-transfect cells with:
-
pSG5-hPXR: Expression vector for human PXR.
-
pCYP3A4-Luc: Reporter plasmid containing the XREM (Xenobiotic Response Element Module) of the CYP3A4 promoter upstream of firefly luciferase.
-
pRL-TK: Renilla luciferase (internal control for transfection efficiency).
-
-
-
Treatment:
-
Seed cells in 96-well plates.
-
After 24h, treat with IPA (0.1 – 500
). -
Controls: Rifampicin (10
) as Positive Control; DMSO (0.1%) as Vehicle Control.
-
-
Measurement:
-
Lyse cells after 24h incubation.
-
Measure luminescence using a Dual-Luciferase Reporter Assay System.
-
-
Data Analysis:
-
Normalize Firefly/Renilla ratios.
-
Plot Dose-Response curve to calculate
.
-
Protocol B: Hydroxyl Radical Scavenging Assay
Objective: Compare the "clean" antioxidant capacity of IPA vs. IBA/IAA.
-
Reagents:
-
(0.5 mM) and EDTA (0.5 mM) to generate
. - (1.0 mM).
-
Safranin O (indicator dye).
-
(0.5 mM) and EDTA (0.5 mM) to generate
-
Reaction:
-
Mix IPA (varying concentrations) with Safranin O.
-
Initiate Fenton reaction: Add
-EDTA and . -
Incubate at 37°C for 30 mins.
-
-
Readout:
-
Measure absorbance at 520 nm. Hydroxyl radicals bleach Safranin O.
-
Interpretation: Higher absorbance = Higher Scavenging Activity (Protection of dye).
-
Validation: IPA should show dose-dependent protection without the lag phase seen with antioxidants that become pro-oxidants.
-
Experimental Workflow Diagram
Figure 2: Integrated experimental workflow for validating IPA bioactivity across pharmacological, chemical, and physiological dimensions.
References
-
Venkatesh, M., et al. (2014).[1] Symbiotic bacterial metabolites regulate gastrointestinal barrier function via the xenobiotic sensor PXR and Toll-like receptor 4. Immunity, 41(2), 296-310. Link
-
Dodd, D., et al. (2017). A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites. Nature, 551(7682), 648-652. Link
-
Zhang, L. S., & Davies, S. S. (2016). Microbial metabolism of dietary components to bioactive metabolites: opportunities for new therapeutic interventions.[2][3] Genome Medicine, 8(1), 46. Link
-
Bhattarai, Y., et al. (2018). Gut Microbiota-Produced Tryptamine Activates an Epithelial G-Protein-Coupled Receptor to Increase Colonic Secretion. Cell Host & Microbe, 23(6), 775-785. Link
-
Karbownik, M., et al. (2001). Indole-3-propionic acid, a melatonin-related molecule, protects hepatic microsomal membranes from iron-induced oxidative damage: relevance to the iron overload hypothesis. Journal of Cellular Biochemistry, 81(3), 507-513. Link
-
Zelante, T., et al. (2013). Tryptophan catabolites from microbiota engage aryl hydrocarbon receptor and balance mucosal reactivity via interleukin-22. Immunity, 39(2), 372-385. Link
Sources
A Researcher's Guide to Confirming C3-Acylation of Indoles
For researchers, scientists, and professionals in drug development, the indole scaffold is a cornerstone of innovation, recognized as a "privileged structure" for its ability to bind to a multitude of receptors with high affinity.[1] The functionalization of this nucleus is paramount, and among the most critical transformations is acylation. The introduction of an acyl group, particularly at the C3 position, yields 3-acylindoles, which are pivotal precursors for a vast array of pharmaceuticals and natural products.[2][3] However, the inherent nucleophilicity of multiple positions on the indole ring—notably the N1 and C3 atoms—presents a significant challenge in achieving regioselectivity.[4][5]
This guide provides an in-depth comparison of acylation at the C3 position versus other sites on the indole ring. It delves into the mechanistic underpinnings that dictate regioselectivity and offers robust experimental and analytical protocols to definitively confirm the site of acylation.
The Regioselectivity Challenge: C3 vs. N1 and Other Positions
The indole ring is an electron-rich heteroaromatic system, with the highest electron density at the C3 position, making it the most nucleophilic carbon and the kinetically favored site for electrophilic attack.[2] However, the nitrogen atom (N1) is also a highly nucleophilic center. The competition between C3 and N1 acylation is a well-documented challenge in indole chemistry.[4][6]
Several factors influence the outcome of an indole acylation reaction:
-
Reaction Conditions: The choice of catalyst, solvent, and temperature can dramatically shift the regioselectivity. Traditional Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acids, which can lead to harsh conditions and potential degradation of the indole substrate.[2] Milder, modern protocols utilize catalytic amounts of Lewis acids like metal triflates or even organocatalysts to improve selectivity.[2][3]
-
Nature of the Acylating Agent: The reactivity of the acylating agent (e.g., acid chloride vs. anhydride) plays a crucial role.
-
Indole Substrate: The presence of substituents on the indole ring can influence the electronic and steric environment, thereby directing acylation to a specific position. For instance, bulky substituents at the N1 position can sterically hinder N-acylation, favoring C3-acylation. Conversely, 3-substituted indoles tend to react at the N1 position.[7]
While C3 and N1 are the most common sites of acylation, reactions at other positions (C2, C4, C5, C6, C7) are also possible, though generally less favored unless the C3 and N1 positions are blocked or specific directing groups are employed.[8][9]
| Position | Favored Conditions/Substrates | Mechanistic Rationale | Key Characteristics of Product |
| C3 | Friedel-Crafts conditions (Lewis acids), Vilsmeier-Haack reaction, organocatalysis. Unprotected (N-H) or N-protected indoles.[2][10] | Highest electron density on the pyrrole ring, leading to kinetically favored electrophilic substitution.[2] | Forms a stable ketone functionality conjugated with the indole ring. |
| N1 | Often occurs with highly reactive acylating agents and in the presence of a strong base. Also favored in 3-substituted indoles.[6][7] | The nitrogen atom is highly nucleophilic. The resulting N-acylindole can serve as a protected derivative.[6] | The acyl group is attached to the nitrogen, forming an amide-like bond. |
| C2 | Less common; can occur with specific directing groups or through rearrangement mechanisms.[8] | C2 is less nucleophilic than C3. Acylation here often requires overcoming a higher activation energy barrier. | Can lead to unique structural motifs not accessible through direct C3-acylation. |
| C4-C7 | Generally requires blocking of the more reactive C3 and N1 positions and often involves transition-metal catalysis with directing groups.[8][9] | The benzene portion of the indole ring is less nucleophilic than the pyrrole ring. | Allows for the synthesis of highly functionalized indole derivatives. |
Reaction Mechanisms and Experimental Protocols
The most common and reliable methods for achieving C3-acylation are the Friedel-Crafts acylation and the Vilsmeier-Haack reaction.
Friedel-Crafts Acylation
This reaction proceeds via an electrophilic aromatic substitution mechanism. A Lewis acid activates an acylating agent (like an acyl halide or anhydride) to generate a highly electrophilic acylium ion.[2][11] This electrophile is then attacked by the electron-rich C3 position of the indole.
Protocol: C3-Acylation using Yttrium(III) Triflate under Microwave Irradiation [3][4]
This modern protocol offers a rapid and environmentally friendly approach for the regioselective 3-acylation of unprotected indoles.
-
Reaction Setup: To a microwave process vial, add the indole (1.0 mmol), the acid anhydride (1.2 mmol), Yttrium(III) triflate (Y(OTf)3) (1-5 mol%), and the ionic liquid [BMI]BF4 (2 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 5-10 minutes.[4][12] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (10 mL) and extract the product with an organic solvent like ethyl acetate or CH2Cl2 (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Vilsmeier-Haack Reaction
This reaction is a versatile method for the formylation (a specific type of acylation) of electron-rich aromatic compounds, including indoles, typically at the C3 position.[13] It involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a substituted amide (like DMF) and an acid chloride (commonly POCl3).[10]
Protocol: Vilsmeier-Haack Formylation of Indole [13]
-
Vilsmeier Reagent Formation: In a flask cooled in an ice bath (0-5 °C), place anhydrous N,N-dimethylformamide (DMF). Slowly add phosphorus oxychloride (POCl3) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature.
-
Formylation: In a separate flask, dissolve the indole in anhydrous DMF. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium carbonate until the pH is alkaline (pH > 8). This step is exothermic and should be performed with caution.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash it with cold water. If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to obtain the crude product.
-
Purification: Recrystallize or perform column chromatography on the crude product to obtain pure indole-3-carboxaldehyde.
Definitive Confirmation: A Multi-Technique Analytical Workflow
Confirming the precise location of the acyl group is non-trivial and requires a combination of analytical techniques. A self-validating system of analysis is crucial for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the regiochemistry of indole acylation.
-
¹H NMR: The chemical shifts and coupling patterns of the protons on the indole ring are highly informative.
-
C3-Acylation: The proton at the C2 position typically appears as a singlet or a narrow doublet in a downfield region (often > 8.0 ppm). The N-H proton, if present, is usually a broad singlet at a very downfield chemical shift (> 10 ppm).
-
N1-Acylation: The absence of the characteristic N-H proton signal is a key indicator. The proton at C3 will still be present, and its chemical shift will be influenced by the N-acyl group. The C2-H proton signal is also informative.
-
-
¹³C NMR: The chemical shift of the carbonyl carbon and the carbons of the indole ring provide further evidence. In C3-acylindoles, the C3 carbon signal will be shifted significantly downfield due to the attached carbonyl group.
-
2D NMR (HMBC and NOESY): These experiments provide definitive proof of connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the carbonyl carbon and the protons on the indole ring can pinpoint the acylation site. For a C3-acylindole, correlations should be observed between the carbonyl carbon and the C2-H and C4-H protons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations. For an N1-acylindole, a NOESY correlation between the protons of the acyl group and the C2-H and C7-H protons of the indole ring would be expected.
-
| Isomer | Key ¹H NMR Features | Key HMBC Correlations |
| C3-Acylindole | C2-H is a downfield singlet/doublet. N-H is a very downfield broad singlet (if unprotected). | Carbonyl Carbon <=> C2-H, C4-H |
| N1-Acylindole | Absence of N-H signal. C2-H and C3-H are present. | Carbonyl Carbon <=> C2-H |
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most unambiguous structural determination.[14][15] It offers a precise three-dimensional map of the molecule, definitively showing the location of the acyl group and providing insights into conformation and intermolecular interactions.[14]
Mass Spectrometry (MS)
While MS will confirm the molecular weight of the acylated product, it generally cannot distinguish between regioisomers like C3- and N1-acylated indoles, as they have the same mass. However, fragmentation patterns in MS/MS experiments can sometimes provide clues to the substitution pattern.
Conclusion
The regioselective C3-acylation of indoles is a critical transformation in synthetic chemistry, but one that requires careful control of reaction conditions and rigorous analytical confirmation. While the C3 position is the kinetically favored site for electrophilic attack, competing N1-acylation is a common side reaction. By understanding the mechanistic principles and employing modern, milder synthetic protocols, researchers can significantly improve the selectivity for the desired C3-acylated product. A comprehensive analytical approach, spearheaded by multi-dimensional NMR spectroscopy and, when possible, confirmed by X-ray crystallography, is essential to unambiguously verify the outcome of the reaction. This dual strategy of controlled synthesis and robust characterization empowers chemists to confidently build complex molecular architectures based on the versatile 3-acylindole scaffold.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2015). Molecules, 20(10), 19605-19619. [Link]
-
Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. (2022). ACS Omega. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. (n.d.). PMC. [Link]
-
Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. (n.d.). PMC. [Link]
-
Lewis acid catalyzed indole synthesis via intramolecular nucleophilic attack of phenyldiazoacetates to iminium ions. (n.d.). SciSpace. [Link]
-
A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. (2025). ResearchGate. [Link]
-
Friedel-Crafts Acylation. (2025). J&K Scientific LLC. [Link]
-
Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022). Beilstein Journal of Organic Chemistry, 18, 293–302. [Link]
-
Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes. (2017). Chemical Communications. [Link]
-
Regiodivergent N1- and C3- Carboxylation of Indoles. (n.d.). ChemRxiv. [Link]
-
Chemoselective N1 or C3 Cyclization Reaction of Indoles with Tetrasubstituted Olefins: Diastereoselective Synthesis of Pyrroloindoles or Cyclopenta[b]indoles Tethered with Seven-Membered Rings. (2025). The Journal of Organic Chemistry. [Link]
-
X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. jk-sci.com [jk-sci.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
comparing Lewis acid catalysts for indole acylation reactions
Executive Summary
The acylation of indoles to form 3-acylindoles is a pivotal transformation in the synthesis of alkaloids, pharmaceuticals (e.g., serotonin receptor antagonists), and agrochemicals. While the indole ring is inherently nucleophilic, achieving high regioselectivity for the C3 position over the N1 position—while avoiding oligomerization—depends critically on the choice of Lewis acid catalyst.
This guide moves beyond generic textbook descriptions to evaluate the practical utility of three distinct classes of Lewis acids:
-
Traditional Halides (e.g., AlCl₃, Et₂AlCl): High reactivity but poor atom economy.
-
Metal Triflates (e.g., Sc(OTf)₃, Hf(OTf)₄): High selectivity, catalytic turnover, and recyclability.
-
Water-Tolerant Salts (e.g., InCl₃): Robustness and operational simplicity.[1]
Mechanistic Causality & Regioselectivity
To select the right catalyst, one must understand the underlying electronic interactions. The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[2]
The Regioselectivity Challenge (C3 vs. N1)
-
C3 Attack (Thermodynamic/Kinetic Preference): The C3 position is the most electron-rich site due to the lone pair on the nitrogen donating density into the ring.
-
N1 Attack (Competing Pathway): In the presence of strong bases or specific hard Lewis acids, the nitrogen lone pair can react directly, leading to N-acylation.
-
The "Lewis Acid Trap": Traditional catalysts like AlCl₃ coordinate strongly to the product (the resulting ketone), deactivating it. This necessitates stoichiometric quantities of the Lewis acid, rather than catalytic amounts, to drive the reaction to completion.[3]
Diagram: Mechanistic Pathway
The following diagram illustrates the activation of the acylating agent and the critical intermediate stabilization.[2][4][5]
Caption: Mechanistic flow of Lewis Acid-catalyzed Friedel-Crafts acylation. Note the regeneration loop is often blocked in AlCl₃ mediated reactions due to product inhibition.
Comparative Analysis of Catalysts
The following table synthesizes performance data from multiple experimental studies, comparing the "Sledgehammer" approach (AlCl₃) with modern "Scalpel" approaches (Triflates/InCl₃).
| Feature | Aluminum Chloride (AlCl₃) | Scandium Triflate Sc(OTf)₃ | Indium Trichloride (InCl₃) |
| Catalyst Loading | Stoichiometric (1.0 - 1.5 equiv) | Catalytic (1 - 5 mol%) | Catalytic (10 - 20 mol%) |
| Yield (Typical) | 80 - 95% | 85 - 98% | 80 - 92% |
| Regioselectivity | High C3 (unless N-protected) | Exclusive C3 | High C3 |
| Reaction Conditions | Strictly Anhydrous, 0°C to RT | Mild, Room Temp, Compatible with Ionic Liquids | Moisture Tolerant, Ambient Temp |
| Atom Economy | Low (Large Al waste stream) | High (Catalyst Recyclable) | Moderate to High |
| Substrate Scope | Limited (Acid-sensitive groups fail) | Broad (Tolerates esters, labile groups) | Broad (Tolerates water/alcohols) |
| Work-up | Quench with acid/ice (Exothermic) | Simple extraction / Filtration | Simple extraction |
Technical Insights
-
AlCl₃ / Et₂AlCl: While Et₂AlCl is superior to AlCl₃ for achieving C3 selectivity without N-protection, both reagents generate significant aluminum waste. The product ketone forms a stable complex with aluminum, preventing catalyst turnover [1].
-
Sc(OTf)₃ / Hf(OTf)₄: These are "water-tolerant" Lewis acids. The large ionic radius and specific coordination geometry allow them to activate the acyl electrophile without binding irreversibly to the indole nitrogen or the product ketone. This enables true catalytic turnover [2].
-
InCl₃: Indium trichloride acts as a "soft" Lewis acid. It is particularly effective for activating acid anhydrides and can often be used in solvent-free conditions or aqueous media, making it a greener alternative [3].
Experimental Protocols
Protocol A: The Modern Standard (Scandium Triflate Catalyzed)
Recommended for high-value intermediates requiring mild conditions and high atom economy.
Reagents:
-
Acetic Anhydride or Acyl Chloride (1.2 mmol)
-
Sc(OTf)₃ (0.05 mmol, 5 mol%)
-
Solvent: Acetonitrile (MeCN) or Nitromethane (CH₃NO₂) (3 mL)
Workflow:
-
Setup: In a dry round-bottom flask, dissolve Sc(OTf)₃ in MeCN.
-
Addition: Add the acid anhydride/chloride.[5] Stir for 5 minutes to allow the formation of the active acyl-triflate species.
-
Reaction: Add the indole in one portion. Stir at room temperature.
-
Monitoring: Check TLC (typically complete in 1-3 hours).
-
-
Quench: Add water (5 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.[2][6]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: The Robust Method (Indium Trichloride)
Recommended for scale-up where moisture control is difficult.
Reagents:
-
Acyl Chloride (1.1 mmol)[2]
-
InCl₃ (0.1 mmol, 10 mol%)
-
Solvent: Dichloromethane (DCM) or Solvent-Free
Workflow:
-
Mixing: Mix Indole and InCl₃ in DCM (or neat for solvent-free).
-
Activation: Add Acyl Chloride dropwise at room temperature.
-
Reaction: Stir at ambient temperature.
-
Note: InCl₃ is water-tolerant; strictly anhydrous conditions are not critical, though standard precautions improve yield.[1]
-
-
Isolation: Dilute with DCM, wash with NaHCO₃ (sat. aq.), dry, and concentrate.[2][7]
Diagram: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for Sc(OTf)₃ catalyzed indole acylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| N-Acylation (N1 Product) | Basic conditions or "Hard" Lewis Acid | Switch to "Softer" Lewis acids (InCl₃, Zn salts). Ensure no amine bases are present. |
| Low Yield / Stalled Reaction | Product Inhibition (Catalyst poisoning) | If using AlCl₃, ensure stoichiometric amount is used.[3] If using Sc(OTf)₃, increase loading to 10 mol% or heat to 40°C. |
| Oligomerization (Purple/Black tars) | Acid concentration too high | Dilute reaction mixture. Add indole slowly to the acylating complex (inverse addition). |
| Hydrolysis of Acyl Chloride | Wet solvent | While InCl₃ is tolerant, acyl chlorides are not. Use Acid Anhydrides with InCl₃/Triflates if moisture is unavoidable. |
References
-
BenchChem. (2025).[2][8] Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Retrieved from
-
Okauchi, T., et al. (2000).[9] Friedel-Crafts Acylation of Indoles with Carboxylic Anhydrides Catalyzed by Metal Triflates. Organic Letters.
-
Yadav, J. S., et al. (2001).[1] InCl3-Catalysed Conjugate Addition of Indoles. Synthesis. Retrieved from
-
Bonnamour, J., & Bolm, C. (2011).[10] Iron(II) Triflate as a Catalyst for the Synthesis of Indoles. Organic Letters. Retrieved from
-
Master Organic Chemistry. (2018). The Mechanism of the Friedel-Crafts Acylation Reaction. Retrieved from
Sources
- 1. InCl3-Catalysed Conjugate Addition of Indoles with Electron-Deficient Olefins [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. websites.umich.edu [websites.umich.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. accms.mobility.niche.tohoku.ac.jp [accms.mobility.niche.tohoku.ac.jp]
- 10. Iron(II) Triflate as a Catalyst for the Synthesis of Indoles by Intramolecular C-H Amination [organic-chemistry.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
